[1-(4-Methylphenyl)propyl](2-methylpropyl)amine
Description
BenchChem offers high-quality [1-(4-Methylphenyl)propyl](2-methylpropyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(4-Methylphenyl)propyl](2-methylpropyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
2-methyl-N-[1-(4-methylphenyl)propyl]propan-1-amine |
InChI |
InChI=1S/C14H23N/c1-5-14(15-10-11(2)3)13-8-6-12(4)7-9-13/h6-9,11,14-15H,5,10H2,1-4H3 |
InChI Key |
CQOFNAVXNZAQLO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NCC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
1-(4-Methylphenyl)propylamine: A Comprehensive Technical Guide on Synthesis, Resolution, and Characterization
Executive Summary
1-(4-Methylphenyl)propan-1-amine (CAS: 174636-87-4), structurally classified as an α-alkylbenzylamine, is a highly versatile primary amine utilized extensively in medicinal chemistry and asymmetric synthesis. Featuring a p-tolyl moiety coupled with a propyl chain, this compound exhibits unique steric and electronic properties that make it an invaluable chiral auxiliary, resolving agent, and pharmacophore intermediate in central nervous system (CNS) drug development.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. This guide provides an authoritative, in-depth analysis of the compound's physicochemical profile, details field-proven synthetic methodologies with explicit mechanistic causality, and establishes self-validating analytical characterization standards.
Physicochemical Profiling
Understanding the fundamental thermodynamic and structural parameters of 1-(4-Methylphenyl)propylamine is critical for predicting its behavior in complex organic reactions. The presence of the primary amine group allows it to act as a potent nucleophile and participate extensively in hydrogen bonding, which directly influences its solubility profiles across various organic and aqueous solvent systems ( [1]).
Table 1: Core Physicochemical Properties
| Property | Value |
| IUPAC Name | 1-(4-Methylphenyl)propan-1-amine |
| Common Synonyms | α-Ethyl-4-methylbenzenemethanamine, 1-(p-Tolyl)propylamine |
| CAS Registry Number | 174636-87-4 |
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.24 g/mol |
| InChIKey | FWTZOQCAVLMPJE-UHFFFAOYSA-N |
| SMILES | C(CC)(N)C1=CC=C(C)C=C1 |
| Physical State | Liquid (at standard temperature and pressure) |
| Commercial Purity Standard | ≥ 97% ( [2]) |
Synthetic Methodologies
The synthesis of 1-(4-Methylphenyl)propylamine can be approached via two primary disconnections: the reductive amination of the corresponding ketone, or the nucleophilic addition of a Grignard reagent to an imine.
Synthetic pathways for 1-(4-Methylphenyl)propylamine via reductive amination or Grignard addition.
Protocol A: Reductive Amination of 4'-Methylpropiophenone
This protocol outlines the synthesis of the racemic amine from the corresponding ketone, optimized for high yield and minimal secondary alcohol byproduct formation.
Step-by-Step Methodology & Causality:
-
Iminium Formation: Dissolve 4'-methylpropiophenone (1.0 eq) and a 10-fold molar excess of ammonium acetate (NH₄OAc) in anhydrous methanol.
-
Causality: A massive excess of NH₄OAc is required to drive the unfavorable thermodynamic equilibrium toward iminium ion formation. Anhydrous methanol is critical to prevent the hydrolysis of the transient imine intermediate back to the ketone.
-
-
Selective Reduction: Cool the reaction to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. Stir at room temperature for 24 hours, maintaining the pH at ~6 using glacial acetic acid.
-
Causality: NaBH₃CN is specifically chosen over NaBH₄ because it is stable in mildly acidic conditions. At pH 6, it selectively reduces the protonated iminium ion vastly faster than the unprotonated carbonyl group, effectively eliminating the formation of 1-(4-methylphenyl)propan-1-ol.
-
-
Workup: Quench the reaction with 1M HCl to safely destroy excess hydride. Basify the aqueous layer with 2M NaOH to pH > 10, and extract with dichloromethane (DCM).
Self-Validating System: Analyze the organic extract via Thin Layer Chromatography (TLC) using an eluent of 9:1 DCM:MeOH with 1% NH₄OH. Stain the plate with ninhydrin and apply heat. The appearance of a deep purple spot confirms the presence of the primary amine. The complete absence of UV-active starting material at R_f ~0.7 validates 100% conversion.
Enantiomeric Resolution & Chiral Isolation
Because α-alkylbenzylamines are frequently used as chiral auxiliaries in asymmetric synthesis, isolating the enantiopure (R)- and (S)-isomers is a critical workflow. Diastereomeric salt formation remains the most scalable and reliable method for this resolution.
Diastereomeric resolution workflow of racemic amine using (R)-(-)-Mandelic acid.
Protocol B: Diastereomeric Salt Resolution
Step-by-Step Methodology & Causality:
-
Salt Formation: Dissolve equimolar amounts of racemic 1-(4-Methylphenyl)propylamine and (R)-(-)-mandelic acid in boiling absolute ethanol until the solution is completely clear.
-
Causality: Mandelic acid acts as the chiral resolving agent. The formation of diastereomeric salts alters the physical solubility properties of the enantiomers, allowing for physical separation via crystallization.
-
-
Fractional Crystallization: Allow the solution to cool to room temperature at a highly controlled, slow rate (over 12-16 hours) without any mechanical agitation.
-
Causality: Slow cooling is imperative. It promotes the thermodynamic growth of large, pure crystals of the less soluble diastereomer (the (S)-amine-(R)-mandelate salt), actively preventing the kinetic occlusion of the more soluble diastereomer within the crystal lattice.
-
-
Liberation of Free Base: Filter the resulting crystals, dissolve them in 1M NaOH, and extract with diethyl ether to yield the enantiopure free base.
Self-Validating System: The resolution efficiency must be validated using Chiral High-Performance Liquid Chromatography (HPLC). Utilizing a Daicel Chiralcel OD-H column with a mobile phase of Hexane/Isopropanol (90:10 v/v) at 1.0 mL/min, the appearance of a single sharp peak corresponding to the (S)-enantiomer (ee > 99%) definitively validates the success of the fractional crystallization.
Analytical Characterization Standards
To ensure absolute scientific integrity, the synthesized or purchased compound ( [3]) must be rigorously characterized. The table below outlines the expected analytical metrics for pure 1-(4-Methylphenyl)propylamine.
Table 2: Analytical Validation Metrics
| Analytical Technique | Parameter / Condition | Expected Result / Signal |
| ¹H NMR (400 MHz, CDCl₃) | Alkyl Chain Protons | δ 0.85 (t, 3H, CH₃), 1.65 (m, 2H, CH₂) |
| Methine Proton | δ 3.80 (t, 1H, CH-N) | |
| Aromatic & Ar-CH₃ | δ 2.33 (s, 3H, Ar-CH₃), 7.10-7.25 (m, 4H, Ar-H) | |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | m/z 149.1 |
| Base Peak (α-cleavage) | m/z 120.1 (Loss of ethyl radical) | |
| Chiral HPLC | Column: Chiralcel OD-H | Baseline separation of (R) and (S) enantiomers |
| Mobile Phase | Hexane / Isopropanol (90:10 v/v), 1.0 mL/min |
Expert Insight on MS Data: The base peak at m/z 120.1 is a direct result of α-cleavage. The loss of the ethyl radical is highly favored due to the thermodynamic stability of the resulting benzyl-type cation ([p-tolyl-CH=NH₂]⁺). Observing this specific fragmentation pattern is a self-validating confirmation of the propyl chain structure.
References
An In-depth Technical Guide to the Synthesis of 1-(4-Methylphenyl)propylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
1-(4-Methylphenyl)propylamine is a primary amine that serves as a crucial building block in the synthesis of various biologically active compounds and pharmaceutical intermediates. Its structural motif is found in a range of molecules with diverse pharmacological properties. This technical guide provides a comprehensive overview of the principal synthetic pathways to 1-(4-Methylphenyl)propylamine, with a focus on practical, field-proven methodologies. We will delve into the mechanistic underpinnings of these reactions, offering detailed experimental protocols and comparative data to inform route selection and optimization in a research and development setting. This guide is structured to provide not just a set of instructions, but a deeper understanding of the chemical causality behind the synthetic choices, ensuring scientific integrity and reproducibility.
Introduction: The Significance of 1-(4-Methylphenyl)propylamine
The 1-(4-methylphenyl)propylamine scaffold is a key structural element in a variety of chemical entities of interest to the pharmaceutical and agrochemical industries. Its chirality at the benzylic position often imparts specific biological activities, making the stereoselective synthesis of its enantiomers a topic of significant interest. The presence of the p-tolyl group influences the lipophilicity and metabolic profile of derivatives, while the primary amine functionality provides a versatile handle for further chemical modifications. This guide will explore the most common and effective methods for the synthesis of this important intermediate, providing the necessary detail for practical application in a laboratory setting.
Core Synthetic Strategies
The synthesis of 1-(4-Methylphenyl)propylamine predominantly revolves around the formation of the C-N bond at the benzylic position. The most direct and widely employed strategy is the reductive amination of the corresponding ketone, 4'-methylpropiophenone. Variations of this approach, along with other synthetic routes, will be discussed in detail.
Reductive Amination of 4'-Methylpropiophenone
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine or ammonia to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[1] This one-pot or sequential process is highly efficient and atom-economical.
The Leuckart-Wallach reaction is a well-established method for the reductive amination of aldehydes and ketones using formic acid or its derivatives, such as ammonium formate or formamide, as both the nitrogen source and the reducing agent.[2][3] This reaction is typically carried out at elevated temperatures.
-
Mechanism: The reaction proceeds through the initial formation of an imine from 4'-methylpropiophenone and ammonia (generated in situ from ammonium formate or formamide). The imine is then reduced by formic acid (or formate), which acts as a hydride donor, to yield the desired primary amine.[2][3] The use of formamide often leads to the formation of the N-formyl derivative, which requires a subsequent hydrolysis step to liberate the free amine.[4]
-
Causality of Experimental Choices: The high temperatures (typically 160-190 °C) are necessary to drive the dehydration of the intermediate hemiaminal to the imine and to facilitate the hydride transfer from formic acid.[4] An excess of the formamide or ammonium formate is used to push the equilibrium towards product formation. While effective, the high reaction temperatures can sometimes lead to side reactions and impurities.
Experimental Protocol: Leuckart Reaction
A detailed experimental protocol for the Leuckart reaction of 4'-methylpropiophenone is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4'-methylpropiophenone (1 equivalent) with a significant excess of ammonium formate (e.g., 5-10 equivalents).
-
Heating: Heat the mixture to 160-170 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is typically treated with a strong base, such as sodium hydroxide, to hydrolyze the intermediate N-formyl amine and to neutralize any remaining formic acid.
-
Extraction: The product amine is then extracted into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation.
A more modern and often milder alternative to the Leuckart-Wallach reaction is catalytic reductive amination. This method typically employs a metal catalyst and a reducing agent such as hydrogen gas or a hydride source.
-
Mechanism: In this process, the ketone and ammonia first form an imine in equilibrium. A heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, then facilitates the reduction of the imine by hydrogen gas to the amine.[5]
-
Causality of Experimental Choices: The use of a catalyst allows the reaction to proceed under milder conditions (lower temperature and pressure) compared to the Leuckart reaction, which can lead to higher yields and fewer byproducts. The choice of catalyst and solvent can influence the reaction rate and selectivity.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: A solution of 4'-methylpropiophenone (1 equivalent) and a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate) in a suitable solvent (e.g., methanol or ethanol) is placed in a hydrogenation reactor.
-
Catalyst Addition: A catalytic amount of 10% Pd/C (e.g., 1-5 mol%) is added to the mixture.
-
Hydrogenation: The reactor is purged with hydrogen gas and then pressurized to a desired pressure (e.g., 50-100 psi). The reaction is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Work-up: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is taken up in an organic solvent and washed with water to remove any inorganic salts. The organic layer is dried and concentrated to afford the crude product, which can be purified by vacuum distillation.
Hydride reagents, such as sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), are also effective for the reduction of the intermediate imine.[6]
-
Mechanism: Sodium cyanoborohydride is particularly useful as it is a milder reducing agent than sodium borohydride and is stable under the slightly acidic conditions that favor imine formation. It selectively reduces the iminium ion over the ketone, allowing for a one-pot reaction.
-
Causality of Experimental Choices: The reaction is typically carried out in a protic solvent like methanol. The pH is often adjusted to a weakly acidic range (pH 6-7) to promote imine formation without deactivating the amine nucleophile.
Experimental Protocol: Reductive Amination with Sodium Cyanoborohydride
-
Imine Formation: In a round-bottom flask, dissolve 4'-methylpropiophenone (1 equivalent) and a large excess of ammonium acetate (e.g., 10-20 equivalents) in methanol. Stir the mixture at room temperature for a period to allow for imine formation.
-
Reduction: Add sodium cyanoborohydride (e.g., 1.5-2 equivalents) portion-wise to the reaction mixture. The reaction is typically stirred at room temperature overnight.
-
Work-up: The reaction is quenched by the addition of water. The methanol is removed under reduced pressure.
-
Extraction: The aqueous residue is made basic with NaOH and extracted with an organic solvent.
-
Purification: The combined organic extracts are dried and concentrated. The product is purified by vacuum distillation.
Synthesis via α-Bromination of 4'-Methylpropiophenone
An alternative two-step approach involves the α-bromination of 4'-methylpropiophenone followed by amination.
-
Mechanism: The ketone is first brominated at the α-position using a brominating agent like bromine in a suitable solvent.[7] The resulting α-bromo ketone is a potent electrophile and readily undergoes nucleophilic substitution with ammonia or an ammonia equivalent to form the desired amine.
-
Causality of Experimental Choices: The bromination reaction is often carried out in a non-polar solvent like dichloromethane. The subsequent amination is typically performed with an excess of ammonia to minimize the formation of secondary and tertiary amine byproducts.
Experimental Protocol: Synthesis via Bromination
-
α-Bromination: To a solution of 4'-methylpropiophenone (1 equivalent) in dichloromethane, slowly add a solution of bromine (1 equivalent) in dichloromethane at room temperature. Stir the reaction until the red-brown color of the bromine disappears.[7]
-
Work-up (Bromination): The reaction mixture is washed with a solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with brine. The organic layer is dried and concentrated to yield the crude 2-bromo-1-(4-methylphenyl)propan-1-one.
-
Amination: The crude α-bromo ketone is dissolved in a suitable solvent and treated with an excess of a concentrated aqueous or alcoholic solution of ammonia. The reaction may require heating to proceed at a reasonable rate.
-
Work-up (Amination): After the reaction is complete, the solvent is removed, and the residue is partitioned between an organic solvent and water. The aqueous layer is made basic and extracted with the organic solvent.
-
Purification: The combined organic layers are dried and concentrated, and the product is purified by vacuum distillation.
Asymmetric Synthesis of 1-(4-Methylphenyl)propylamine
For many pharmaceutical applications, a single enantiomer of 1-(4-Methylphenyl)propylamine is required. This can be achieved through either the resolution of a racemic mixture or by asymmetric synthesis.
Chiral Resolution of Racemic 1-(4-Methylphenyl)propylamine
Chiral resolution is a classical method for separating enantiomers. It involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[8] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[9]
-
Mechanism: The racemic amine (a mixture of R and S enantiomers) reacts with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid) to form two diastereomeric salts: (R-amine)-(+)-tartrate and (S-amine)-(+)-tartrate. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent system. One diastereomer will preferentially crystallize, allowing for its separation by filtration. The resolved amine can then be liberated from the salt by treatment with a base.
-
Causality of Experimental Choices: The choice of resolving agent and crystallization solvent is critical for successful resolution and is often determined empirically. The goal is to find a combination where one diastereomeric salt is significantly less soluble than the other.
Experimental Protocol: Chiral Resolution with Tartaric Acid
-
Salt Formation: Dissolve racemic 1-(4-methylphenyl)propylamine (1 equivalent) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, possibly with gentle heating.
-
Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the crystalline diastereomeric salt in water and add a strong base (e.g., NaOH solution) until the pH is basic.
-
Extraction and Purification: Extract the liberated free amine with an organic solvent. Dry the organic extract and remove the solvent to obtain the enantiomerically enriched amine. The enantiomeric excess (ee) can be determined by chiral HPLC or by measuring the optical rotation.
Enzymatic Synthesis and Resolution
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Enzymes such as transaminases and lipases can be employed for asymmetric synthesis or kinetic resolution.[10]
-
Asymmetric Synthesis with Transaminases: Transaminases can catalyze the asymmetric amination of a prochiral ketone (4'-methylpropiophenone) to directly produce a single enantiomer of the amine.[11] This process typically requires an amine donor, such as isopropylamine, and the cofactor pyridoxal-5'-phosphate.
-
Enzymatic Kinetic Resolution: In a kinetic resolution, an enzyme, such as a lipase, selectively acylates one enantiomer of the racemic amine at a much faster rate than the other.[6][12] This results in a mixture of the acylated amine and the unreacted amine of the opposite configuration, which can then be separated.
-
Causality of Experimental Choices: The choice of enzyme is crucial and depends on the substrate and the desired enantiomer. The reaction conditions (pH, temperature, solvent) must be optimized for the specific enzyme to ensure high activity and selectivity.
Conceptual Protocol: Enzymatic Kinetic Resolution
-
Reaction Setup: Dissolve racemic 1-(4-methylphenyl)propylamine in a suitable organic solvent. Add an acylating agent (e.g., ethyl acetate) and a lipase (e.g., Candida antarctica lipase B, CAL-B).
-
Reaction: Stir the mixture at a controlled temperature. The progress of the reaction is monitored until approximately 50% conversion is reached.
-
Separation: At this point, the reaction mixture contains one enantiomer as the acylated derivative and the other as the unreacted amine. These can be separated by chromatography or extraction.
-
Hydrolysis: The acylated enantiomer can be hydrolyzed back to the free amine if desired.
Data Presentation: Comparison of Synthetic Routes
The choice of synthetic route depends on various factors including scale, cost, desired purity (racemic vs. enantiopure), and available equipment. The following table provides a comparative summary of the discussed methods.
| Synthesis Method | Starting Material | Key Reagents | Typical Conditions | Typical Yield | Purity | Advantages | Disadvantages |
| Leuckart-Wallach Reaction | 4'-Methylpropiophenone | Ammonium formate or Formamide | High temperature (160-190 °C) | Moderate | Good | Inexpensive reagents, one-pot | High temperatures, potential for byproducts, may require hydrolysis |
| Catalytic Hydrogenation | 4'-Methylpropiophenone | Ammonia, H₂, Pd/C | Mild temperature and pressure | High | High | Milder conditions, high yield and purity | Requires specialized hydrogenation equipment, catalyst cost |
| Reductive Amination (NaBH₃CN) | 4'-Methylpropiophenone | Ammonium acetate, NaBH₃CN | Room temperature, slightly acidic | Good | High | Mild conditions, one-pot, good selectivity | Use of cyanide-containing reagent |
| Synthesis via Bromination | 4'-Methylpropiophenone | Bromine, Ammonia | Room temp (bromination), may require heat (amination) | Moderate | Good | Avoids high-pressure equipment | Two-step process, use of corrosive bromine |
| Chiral Resolution | Racemic 1-(4-Methylphenyl)propylamine | Chiral acid (e.g., tartaric acid) | Crystallization | <50% (per enantiomer) | High (enantiomeric) | Access to enantiopure material | Theoretical max yield of 50% for one enantiomer, often requires optimization |
| Enzymatic Methods | 4'-Methylpropiophenone or Racemic Amine | Transaminase or Lipase, cofactors, acyl donors | Mild aqueous or organic media | Variable | High (enantiomeric) | High selectivity, green chemistry | Enzyme cost and stability, may require specialized biochemical setup |
Purification and Characterization
Purification
-
Distillation: For racemic 1-(4-methylphenyl)propylamine, vacuum distillation is the preferred method of purification to remove non-volatile impurities and solvents.[13] The boiling point will be significantly lower than at atmospheric pressure, preventing thermal decomposition.
-
Crystallization: The amine can be converted to a salt, such as the hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).[9] This is also a common method for isolating and purifying the final product after synthesis.
Characterization
The identity and purity of 1-(4-Methylphenyl)propylamine can be confirmed using a variety of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretching of the primary amine).
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity. Chiral HPLC is essential for determining the enantiomeric excess of optically active samples.
Visualizations
Diagram 1: Synthesis Pathways of 1-(4-Methylphenyl)propylamine
Caption: Overview of major synthetic routes to 1-(4-Methylphenyl)propylamine.
Diagram 2: Experimental Workflow for Chiral Resolution
Caption: Step-by-step workflow for the chiral resolution of a racemic amine.
Conclusion
The synthesis of 1-(4-methylphenyl)propylamine can be accomplished through several effective methodologies. For the preparation of the racemic material, reductive amination of 4'-methylpropiophenone stands out as the most direct and versatile approach, with the choice between the classical Leuckart-Wallach conditions, catalytic hydrogenation, or hydride reduction depending on the specific laboratory capabilities and desired reaction conditions. For the production of enantiomerically pure 1-(4-methylphenyl)propylamine, a critical requirement for many applications, chiral resolution via diastereomeric salt formation remains a robust and scalable technique. Furthermore, emerging biocatalytic methods offer highly selective and environmentally benign alternatives that are becoming increasingly viable for industrial-scale synthesis. This guide has provided the foundational knowledge and practical protocols to enable researchers and drug development professionals to confidently select and implement the most suitable synthetic strategy for their specific needs.
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Predicted Mechanism of Action for 1-(4-Methylphenyl)propylamine: A Framework for Preclinical Evaluation
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the predicted mechanism of action for 1-(4-Methylphenyl)propylamine, a substituted amphetamine commonly known as 4-methylamphetamine (4-MA). Structurally related to potent psychoactive compounds, 4-MA is hypothesized to function primarily as a non-selective serotonin-norepinephrine-dopamine releasing agent (SNDRA). This action is mediated through a complex interaction with presynaptic monoamine transporters (SERT, NET, DAT), the vesicular monoamine transporter 2 (VMAT2), and the intracellular trace amine-associated receptor 1 (TAAR1). However, a notable discrepancy exists between its balanced, potent activity at all three transporters in vitro and its predominantly serotonergic effects observed in in vivo models. This guide synthesizes the current understanding of its molecular pharmacology, dissects the potential neurochemical pathways responsible for this in vitro-in vivo disparity, and presents a detailed, self-validating experimental framework for its comprehensive characterization. The protocols outlined herein are designed for drug development professionals and researchers to rigorously assess the compound's primary mechanism and investigate secondary modulatory effects, providing a robust foundation for preclinical evaluation.
Introduction
1-(4-Methylphenyl)propylamine, or 4-methylamphetamine (4-MA), is a synthetic compound belonging to the substituted amphetamine class, a group of molecules with diverse and potent effects on the central nervous system.[1][2] Its core structure, a phenethylamine backbone with an alpha-methyl group, is shared by well-characterized monoamine releasing agents such as amphetamine and methamphetamine, as well as entactogens like MDMA.[3][4] The addition of a methyl group at the para-position of the phenyl ring distinguishes 4-MA and significantly influences its pharmacological profile.
Initial in vitro characterization of 4-MA revealed it to be a powerful and relatively balanced releaser of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[3] This profile suggests a mechanism of action centered on the disruption of normal monoaminergic neurotransmission. However, subsequent in vivo studies using intracranial microdialysis in animal models have challenged this simple interpretation, demonstrating a much more pronounced elevation of extracellular serotonin compared to dopamine.[3] This divergence is of critical scientific interest, as it implies that the compound's effects within a complex, living system are governed by additional layers of neurochemical regulation not present in isolated cellular assays.
The objective of this guide is to provide an in-depth, technically-grounded exploration of 4-MA's predicted mechanism of action. We will first detail the core molecular cascade by which substituted amphetamines induce neurotransmitter release. We will then explore the leading hypotheses for the observed serotonergic dominance in vivo, including potential receptor-mediated feedback loops. Finally, we will present a rigorous, multi-phase experimental workflow, complete with detailed protocols, designed to systematically validate the predicted mechanisms and resolve the existing pharmacological questions. This framework is intended to serve as a practical guide for researchers in pharmacology and drug development, ensuring a thorough and logically sound preclinical investigation.
Part 1: Predicted Core Mechanism of Action — A Monoamine Releasing Agent
The primary mechanism of action for substituted amphetamines is not as a direct receptor agonist, but as an indirect sympathomimetic that usurps the natural machinery of monoamine neurons to induce massive, non-vesicular neurotransmitter efflux.[5][6] This process can be understood as a multi-step cascade targeting the key proteins responsible for monoamine homeostasis.
Primary Molecular Targets: Monoamine Transporters (MATs)
The principal targets of 4-MA are the high-affinity monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[7][8][9] These transmembrane proteins are located on presynaptic neurons and are responsible for terminating neurotransmission by re-capturing released monoamines from the synaptic cleft back into the neuron.[7][9] 4-MA, like amphetamine, acts as a substrate for these transporters, meaning it is recognized and transported into the cell, effectively competing with the endogenous neurotransmitters.[5][10][11]
The Multi-Step Release Cascade
Once inside the presynaptic terminal, 4-MA orchestrates a sequence of events leading to transporter-mediated release:
-
Vesicular Disruption: 4-MA interacts with the vesicular monoamine transporter 2 (VMAT2) on the surface of synaptic vesicles.[10][11] By inhibiting or reversing VMAT2, it disrupts the sequestration of monoamines into these vesicles, causing neurotransmitters like dopamine, serotonin, and norepinephrine to accumulate in the neuronal cytoplasm.[12]
-
TAAR1 Agonism: In the cytoplasm, 4-MA binds to and activates an intracellular G-protein coupled receptor called Trace Amine-Associated Receptor 1 (TAAR1).[11] TAAR1 is a key regulator of monoamine transporter function.
-
Transporter Phosphorylation and Reversal: TAAR1 activation initiates a protein kinase A (PKA) and protein kinase C (PKC) signaling cascade.[11] This results in the phosphorylation of the monoamine transporters (DAT, SERT, and NET) at the cell membrane. Phosphorylation alters the transporter's conformation, causing it to reverse its direction of transport. Instead of carrying monoamines into the cell, it begins to pump the now-abundant cytoplasmic monoamines out of the neuron and into the synaptic cleft.[11][13]
This cascade results in a flood of neurotransmitters into the synapse, leading to potent and sustained activation of postsynaptic receptors.
Part 3: A Framework for Experimental Validation
To build a comprehensive and self-validating profile of 1-(4-Methylphenyl)propylamine, a multi-phase experimental approach is required. This workflow begins with precise in vitro characterization of its interactions with hypothesized molecular targets and culminates in definitive in vivo neurochemical profiling.
Phase 1: In Vitro Target Characterization
The causality behind this phase is to first confirm and precisely quantify the compound's activity at its predicted primary and secondary molecular targets in isolated systems, free from confounding biological variables.
Protocol 1: Monoamine Transporter Efflux Assays
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of 1-(4-Methylphenyl)propylamine to induce efflux through human DAT, NET, and SERT.
-
Methodology:
-
Cell Culture: Culture Human Embryonic Kidney (HEK293) cells stably expressing either hDAT, hNET, or hSERT. Plate cells in appropriate multi-well plates and grow to confluence.
-
Radiotracer Loading: Pre-incubate the cells with a buffer containing a specific tritiated monoamine ([³H]-dopamine for hDAT cells, [³H]-norepinephrine for hNET cells, or [³H]-serotonin for hSERT cells) to allow for transporter-mediated uptake and loading of the cytoplasm.
-
Wash Step: Gently wash the cells with buffer to remove extracellular radiotracer.
-
Compound Incubation: Add buffer containing various concentrations of 1-(4-Methylphenyl)propylamine (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) to the cells. Include a vehicle control (for baseline efflux) and a positive control (e.g., d-amphetamine for DAT/NET, MDMA for SERT).
-
Efflux Measurement: Incubate for a defined period (e.g., 10-30 minutes). Collect the supernatant (extracellular buffer), which now contains the released [³H]-monoamine.
-
Cell Lysis: Lyse the cells to determine the amount of radiotracer remaining intracellularly.
-
Quantification: Use liquid scintillation counting to measure the radioactivity in both the supernatant and the cell lysate.
-
Data Analysis: Calculate the percentage of total radiotracer released for each concentration. Plot the concentration-response curve and use non-linear regression to determine EC₅₀ and Eₘₐₓ values. [14][15]
-
Protocol 2: TAAR1 Activation Assay
-
Objective: To confirm that 1-(4-Methylphenyl)propylamine acts as an agonist at the human TAAR1 receptor.
-
Methodology:
-
Assay System: Utilize a commercially available cell line expressing hTAAR1 and a reporter system linked to G-protein activation, such as a cAMP-based assay or a β-arrestin recruitment assay (e.g., Tango™ GPCR Assay). [16][17] 2. Cell Plating: Plate the hTAAR1-expressing cells in the manufacturer-recommended assay plate.
-
Compound Addition: Add varying concentrations of 1-(4-Methylphenyl)propylamine to the wells. Include a vehicle control and a known TAAR1 agonist as a positive control.
-
Incubation: Incubate the plate according to the assay protocol to allow for receptor activation and signal generation.
-
Signal Detection: Add the detection reagents and measure the output signal (e.g., luminescence for cAMP, fluorescence for β-arrestin) using a plate reader.
-
Data Analysis: Normalize the data to the positive control and plot a concentration-response curve to determine the EC₅₀ for TAAR1 activation. [18]
-
Protocol 3: 5-HT₂C Receptor Functional Assay
-
Objective: To determine if 1-(4-Methylphenyl)propylamine has agonist activity at the 5-HT₂C receptor, directly testing Hypothesis A.
-
Methodology:
-
Assay System: Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT₂C receptor. As this receptor signals through the Gq pathway, a calcium mobilization assay is appropriate. [19][20] 2. Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Place the plate in a fluorescence-detecting plate reader (e.g., FLIPR). Add varying concentrations of 1-(4-Methylphenyl)propylamine. Use serotonin as a positive control.
-
Signal Measurement: Measure the transient increase in intracellular calcium via the change in fluorescence intensity immediately following compound addition.
-
Data Analysis: Plot the peak fluorescence response against the compound concentration to generate a concentration-response curve and calculate the EC₅₀.
-
Protocol 4: Monoamine Oxidase (MAO) Inhibition Assay
-
Objective: To assess the inhibitory potential of 1-(4-Methylphenyl)propylamine on MAO-A and MAO-B enzymes (Hypothesis C).
-
Methodology:
-
Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes or mitochondrial fractions from liver tissue.
-
Assay Principle: Employ a commercially available assay kit that uses a non-fluorescent substrate which is converted by MAO into a fluorescent product and hydrogen peroxide. The H₂O₂ is then used in a horseradish peroxidase-coupled reaction to generate a colorimetric or fluorescent signal. [21] 3. Procedure: In separate assays for MAO-A and MAO-B, pre-incubate the enzyme with varying concentrations of 1-(4-Methylphenyl)propylamine. Include known selective inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B) as positive controls.
-
Reaction Initiation: Add the MAO substrate to start the reaction.
-
Signal Detection: After a set incubation time, measure the fluorescent or colorimetric output.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value for both MAO-A and MAO-B.
-
Phase 2: In Vivo Neurochemical Profiling
This phase is designed to provide the definitive, integrated assessment of the compound's effect on neurotransmission within a living system, directly addressing the observed in vitro vs. in vivo discrepancy.
Protocol 5: Intracranial Microdialysis in Freely Moving Rats
-
Objective: To simultaneously measure extracellular levels of dopamine, serotonin, and norepinephrine in key brain regions following systemic administration of 1-(4-Methylphenyl)propylamine.
-
Methodology:
-
Surgical Preparation: Anesthetize adult male Sprague-Dawley rats and place them in a stereotaxic frame. Surgically implant guide cannulae targeted at specific brain regions, such as the nucleus accumbens (a key terminal for dopamine and serotonin pathways) and the prefrontal cortex (rich in norepinephrine terminals). [22] 2. Recovery: Allow animals to recover from surgery for several days.
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfusion & Baseline: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1 µL/min). [23]After a stabilization period, collect several baseline samples (dialysate) at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer a dose of 1-(4-Methylphenyl)propylamine (e.g., via intraperitoneal injection).
-
Post-Dose Sampling: Continue to collect dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of dopamine, serotonin, norepinephrine, and their metabolites. [24] 8. Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage change from the stable baseline average for each animal. This will provide a dynamic profile of neurotransmitter release over time. [25]
-
Experimental Workflow Visualization
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Potential Pharmacological Classification of 1-(4-Methylphenyl)propylamine: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the potential pharmacological classification of 1-(4-Methylphenyl)propylamine, a substituted phenethylamine. Based on a thorough evaluation of its structural characteristics and the known pharmacological profiles of analogous compounds, we propose that 1-(4-Methylphenyl)propylamine is likely to function as a monoamine transporter inhibitor, with a potential primary classification as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI). This guide outlines the theoretical basis for this classification, details the requisite in-vitro and in-vivo experimental protocols for its empirical validation, and discusses the implications for future drug development and research.
Introduction and Molecular Overview
1-(4-Methylphenyl)propylamine, with the IUPAC name 1-(4-methylphenyl)propan-1-amine, belongs to the broad class of phenethylamine compounds, which are known for their diverse psychoactive and physiological effects[1]. Its core structure consists of a phenethylamine backbone with a methyl group substituted at the para position of the phenyl ring and a propyl group extending from the alpha carbon. This molecular architecture is a key determinant of its interaction with biological targets.
The structural similarity of 1-(4-Methylphenyl)propylamine to well-characterized psychoactive compounds, such as amphetamine and its derivatives, strongly suggests that its primary mechanism of action will involve the modulation of monoaminergic neurotransmitter systems, specifically those involving dopamine (DA), norepinephrine (NE), and serotonin (5-HT)[1][2].
Chemical Structure:
-
IUPAC Name: 1-(4-methylphenyl)propan-1-amine[3]
-
CAS Number: 174636-87-4[3]
-
Molecular Formula: C10H15N[3]
-
Molecular Weight: 149.24 g/mol [3]
Proposed Pharmacological Classification: A Mechanistic Hypothesis
Based on structure-activity relationship (SAR) analysis of closely related analogs, we postulate that 1-(4-Methylphenyl)propylamine is a monoamine transporter--acting agent, with a high probability of being a selective Norepinephrine-Dopamine Reuptake Inhibitor (NDRI).
Rationale:
Studies on pyrovalerone analogs, which share the 1-(4-methylphenyl) moiety, have demonstrated potent inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly less activity at the serotonin transporter (SERT)[4][5][6]. For instance, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one and its derivatives have been identified as selective inhibitors of dopamine and norepinephrine reuptake[5]. This selectivity for DAT and NET over SERT is a hallmark of the NDRI class of compounds[5].
While reuptake inhibition is the most probable primary mechanism, the possibility of 1-(4-Methylphenyl)propylamine also acting as a monoamine releasing agent, particularly for norepinephrine and dopamine (a Norepinephrine-Dopamine Releasing Agent or NDRA), cannot be excluded without empirical data. Some structurally similar compounds, such as α-Ethyl-N-methylphenethylamine, are known NDRAs[7]. Therefore, a comprehensive experimental evaluation is necessary to distinguish between these mechanisms.
The proposed classification workflow is depicted in the following diagram:
Caption: Proposed workflow for the pharmacological classification of 1-(4-Methylphenyl)propylamine.
Experimental Protocols for Pharmacological Validation
To empirically validate the proposed pharmacological classification, a series of in-vitro and in-vivo studies are required. The following protocols are designed to provide a comprehensive characterization of the compound's mechanism of action.
In-Vitro Assays
Objective: To determine the binding affinity (Ki) of 1-(4-Methylphenyl)propylamine for the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Binding Assay:
-
Incubate cell membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT) in the presence of increasing concentrations of 1-(4-Methylphenyl)propylamine[9].
-
Incubate at the appropriate temperature and for a sufficient duration to reach equilibrium.
-
-
Detection and Data Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation from the IC50 values obtained from competitive binding curves.
-
Objective: To determine the functional potency (IC50) of 1-(4-Methylphenyl)propylamine to inhibit the uptake of dopamine, norepinephrine, and serotonin into cells expressing the respective transporters.
Methodology:
-
Cell Culture:
-
Use HEK293 cells stably expressing hDAT, hNET, or hSERT[2].
-
-
Uptake Assay:
-
Pre-incubate the cells with increasing concentrations of 1-(4-Methylphenyl)propylamine.
-
Initiate uptake by adding a mixture of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and a non-radiolabeled monoamine.
-
Incubate for a short period at 37°C.
-
-
Detection and Data Analysis:
-
Terminate uptake by washing with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.
-
Determine the IC50 values from concentration-response curves.
-
Objective: To determine if 1-(4-Methylphenyl)propylamine induces the release of dopamine, norepinephrine, and serotonin from cells expressing the respective transporters.
Methodology:
-
Cell Culture and Loading:
-
Use HEK293 cells stably expressing hDAT, hNET, or hSERT.
-
Load the cells with a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) by incubating at 37°C.
-
-
Release Assay:
-
Wash the cells to remove extracellular radiolabel.
-
Add increasing concentrations of 1-(4-Methylphenyl)propylamine to the cells.
-
Incubate for a defined period at 37°C.
-
-
Detection and Data Analysis:
-
Collect the supernatant and lyse the cells.
-
Measure the radioactivity in both the supernatant and the cell lysate.
-
Calculate the percentage of monoamine release and determine the EC50 values from concentration-response curves.
-
The relationship between these in-vitro assays is illustrated below:
Caption: Logical flow of in-vitro assays for mechanistic classification.
In-Vivo Studies
Objective: To assess the in-vivo stimulant and psychoactive properties of 1-(4-Methylphenyl)propylamine in animal models.
Methodology:
-
Locomotor Activity:
-
Administer various doses of 1-(4-Methylphenyl)propylamine to rodents (e.g., mice or rats).
-
Measure spontaneous locomotor activity in an open-field arena using automated tracking systems. An increase in locomotor activity is indicative of stimulant effects.
-
-
Drug Discrimination:
-
Train animals to discriminate between the effects of a known stimulant (e.g., cocaine or d-amphetamine) and saline.
-
Test the ability of 1-(4-Methylphenyl)propylamine to substitute for the training drug. Substitution would suggest a similar in-vivo mechanism of action.
-
Objective: To directly measure the effect of 1-(4-Methylphenyl)propylamine on extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions.
Methodology:
-
Surgical Implantation:
-
Surgically implant a microdialysis probe into a brain region rich in monoamine terminals (e.g., the nucleus accumbens or prefrontal cortex) of an anesthetized rodent.
-
-
Sample Collection:
-
After a recovery period, perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.
-
-
Drug Administration and Analysis:
-
Administer 1-(4-Methylphenyl)propylamine systemically.
-
Analyze the dialysate samples for dopamine, norepinephrine, and serotonin concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
A significant increase in extracellular monoamine levels would confirm the in-vivo activity of the compound.
-
Data Interpretation and Classification
The data generated from the proposed experimental workflow will allow for a definitive pharmacological classification of 1-(4-Methylphenyl)propylamine.
| Parameter | Interpretation | Potential Classification |
| Binding Affinity (Ki) | High affinity for DAT and NET, low affinity for SERT. | NDRI |
| High affinity for DAT, NET, and SERT. | SNDRI | |
| Uptake Inhibition (IC50) | Potent inhibition of DA and NE uptake, weak inhibition of 5-HT uptake. | NDRI |
| Potent inhibition of DA, NE, and 5-HT uptake. | SNDRI | |
| Release (EC50) | No significant release of DA, NE, or 5-HT. | Reuptake Inhibitor |
| Potent release of DA and NE, weak or no release of 5-HT. | NDRA | |
| Behavioral Studies | Increased locomotor activity; substitution for cocaine or amphetamine. | Stimulant (consistent with NDRI/NDRA) |
| Microdialysis | Increased extracellular DA and NE; minimal change in 5-HT. | NDRI or NDRA |
Conclusion
While direct pharmacological data for 1-(4-Methylphenyl)propylamine is not yet publicly available, a systematic analysis of its chemical structure and the known properties of its close analogs strongly supports the hypothesis that it functions as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI). The comprehensive experimental framework detailed in this guide provides a clear and robust pathway for the empirical validation of this proposed classification. The elucidation of its precise pharmacological profile will be crucial for understanding its potential therapeutic applications and abuse liability, and will provide valuable insights for researchers, scientists, and drug development professionals in the field of neuropharmacology.
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In silico prediction of 1-(4-Methylphenyl)propylamine metabolism
In Silico Prediction of 1-(4-Methylphenyl)propylamine Metabolism: A Comprehensive Technical Guide
Executive Summary
Understanding the metabolic fate of xenobiotics is a critical bottleneck in drug development. Unexpected metabolic liabilities can lead to rapid clearance, toxicophoric intermediates, or late-stage clinical failures[1]. This whitepaper provides an in-depth technical guide on the in silico metabolism prediction for 1-(4-methylphenyl)propan-1-amine (CAS 174636-87-4)[2], a primary amine characterized by a p-tolyl group and a propyl chain[3]. By integrating machine learning (ML) models with quantum mechanical (QM) validation, we establish a self-validating protocol for identifying Phase I and Phase II biotransformations.
Part 1: Structural Analysis & Causality of Metabolic Liability
Before deploying computational algorithms, a mechanistic understanding of the molecule's pharmacophore is essential. 1-(4-methylphenyl)propylamine presents three primary metabolic soft spots, each governed by specific electronic and steric factors:
-
The p-Methyl Group (Benzylic Position): The methyl group attached to the aromatic ring is highly susceptible to aliphatic hydroxylation by cytochrome P450 (CYP450) enzymes[4].
-
Causality: The benzylic C-H bonds possess a relatively low bond dissociation energy (BDE). This facilitates the initial, rate-limiting hydrogen abstraction by the high-valent iron-oxo species (Compound I) in the CYP450 catalytic cycle, forming a stable benzylic radical before oxygen rebound.
-
-
The Primary Amine (Alpha-Carbon): The amine group at the 1-position of the propyl chain is a target for oxidative deamination mediated by Monoamine Oxidases (MAO) or CYPs[5].
-
Causality: The presence of a hydrogen atom on the alpha-carbon allows for hydride transfer or radical abstraction. This leads to an unstable imine intermediate that rapidly hydrolyzes into a ketone (1-(4-methylphenyl)propan-1-one).
-
-
The Propyl Chain: While the aromatic ring is sterically hindered by the p-methyl group, the terminal end of the propyl chain is exposed, making it a secondary candidate for
or aliphatic hydroxylation.
Part 2: In Silico Workflow & Self-Validating Protocols
To ensure trustworthiness, in silico prediction cannot rely on a single heuristic. We employ a self-validating system where ligand-based ML predictions are orthogonally verified by structure-based QM calculations[6].
Figure 1: Orthogonal in silico workflow for metabolism prediction.
Step-by-Step Methodology:
-
Ligand Preparation & Conformational Sampling: Input the SMILES string (CCC(N)c1ccc(C)cc1)[7] into the computational pipeline. Generate 3D conformers using the MMFF94 force field and assign physiological protonation states (pH 7.4). The primary amine will be predominantly protonated, which directly influences its binding affinity to CYP active sites.
-
Site of Metabolism (SoM) Prediction: Utilize tools like GLORYx, which employs the FAME 3 machine learning model, to calculate the probability of each heavy atom acting as a SoM[8]. GLORYx uses extremely randomized trees classifiers combined with 2D circular descriptors to rank metabolically labile positions[8].
-
Metabolite Generation via Reaction Rules: Apply SMIRKS-based reaction rule sets to the predicted SoMs to generate the actual chemical structures of the potential Phase I and Phase II metabolites[9].
-
Orthogonal QM Validation (The Self-Validating Step): For every high-probability SoM predicted by ML, calculate the activation energy (
) of the metabolic reaction using Density Functional Theory (DFT)[6].-
Validation Logic: If the ML model predicts a high probability for p-methyl hydroxylation, the QM module must independently calculate a favorable hydrogen abstraction energy barrier (
kcal/mol). If the QM barrier is prohibitively high ( kcal/mol), the ML prediction is flagged as a false positive, and the metabolite is downgraded in the ranking.
-
-
Phase II Conjugation Assessment: Evaluate the resulting Phase I metabolites for secondary biotransformations. For instance, hydroxylated metabolites are assessed for UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) conjugation liabilities using mechanistic models[1].
Part 3: Quantitative Data & Predicted Metabolites
The application of the self-validating protocol to 1-(4-methylphenyl)propylamine yields a highly specific metabolic profile. The quantitative predictions, factoring in structural lipophilicity (LogP ~2.8)[10], are summarized below.
Table 1: Predicted Metabolic Profile of 1-(4-Methylphenyl)propylamine
| Predicted Metabolite | Metabolic Reaction | Primary Enzyme(s) | Predicted SoM Probability | Phase |
| 1-(4-Hydroxymethylphenyl)propylamine | Aliphatic Hydroxylation | CYP2D6, CYP3A4 | High (>0.88) | Phase I |
| 1-(4-Methylphenyl)propan-1-one | Oxidative Deamination | MAO, CYP1A2 | High (>0.76) | Phase I |
| 4-(1-Aminopropyl)benzoic acid | Oxidation (Secondary) | ADH, ALDH | Medium (0.65) | Phase I |
| N-Glucuronide Conjugate | Glucuronidation | UGTs | Low (<0.35) | Phase II |
| O-Glucuronide Conjugate | Glucuronidation (Secondary) | UGTs | High (>0.80)* | Phase II |
*Probability based on the availability of the intermediate 1-(4-hydroxymethylphenyl)propylamine.
Part 4: Metabolic Pathway Visualization
The predicted biotransformations form a branched metabolic pathway, highlighting the transition from Phase I functionalization to Phase II conjugation[11].
Figure 2: Predicted Phase I and II metabolic pathways for 1-(4-Methylphenyl)propylamine.
Conclusion
The in silico prediction of 1-(4-methylphenyl)propylamine metabolism reveals a strong liability at the p-methyl group and the alpha-amine position. By utilizing a self-validating protocol that cross-references machine learning SoM predictions[8] with quantum mechanical energy barriers[6], researchers can confidently prioritize these metabolic routes. This rigorous approach minimizes false positives and provides actionable insights for lead optimization and toxicity screening.
References
-
GLORYx: Prediction of the Metabolites Resulting from Phase 1 and Phase 2 Biotransformations of Xenobiotics - PMC , nih.gov,[Link]
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About GLORYx - NERDD , univie.ac.at,[Link]
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GLORYx: Predicting Phase I and Phase II Metabolites - NERDD , univie.ac.at,[Link]
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Tackling metabolism issues in drug discovery with in silico methods , news-medical.net,[Link]
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Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC , nih.gov,[Link]
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In Silico Prediction of Cytochrome P450-Mediated Site of Metabolism (SOM) , benthamscience.com,[Link]
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Computational methods and tools to predict cytochrome P450 metabolism for drug discovery , researchgate.net,[Link]
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1-(p-Tolyl)propan-1-amine , journaldemontreal.com,[Link]
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A Technical Guide to the Preliminary Toxicological Assessment of Novel Psychoactive Substances
Executive Summary
The rapid emergence of Novel Psychoactive Substances (NPS) presents a formidable challenge to public health and drug development professionals. Their structural diversity and unknown toxicological profiles necessitate a robust and agile framework for preliminary toxicological assessment. This guide provides an in-depth technical overview of the core methodologies and strategic considerations for evaluating the potential risks associated with NPS. Eschewing a rigid template, this document is structured to logically guide researchers through the essential stages of preliminary toxicological evaluation, from initial cytotoxicity screening to more specialized assessments of genotoxicity, cardiotoxicity, and neurotoxicity. By integrating established protocols with the rationale behind their application, this guide aims to equip scientists with the knowledge to design and execute scientifically sound and self-validating toxicological studies for this evolving class of compounds.
Introduction: The Shifting Landscape of Psychoactive Substances
Novel Psychoactive Substances (NPS) are a heterogeneous group of molecules designed to mimic the effects of illicit drugs of abuse while circumventing existing legal frameworks. The constant modification of their chemical structures results in a continuous stream of new compounds with largely uncharacterized pharmacological and toxicological properties. This dynamic environment demands a proactive and systematic approach to preliminary toxicology to identify potential hazards early in the discovery and development pipeline or for public health risk assessment.
The primary objective of preliminary toxicological assessment is to provide an initial characterization of the adverse effects of a substance. This involves a tiered approach, beginning with broad-spectrum in vitro assays and progressing to more specific and complex evaluations as warranted. The insights gained from these preliminary studies are crucial for informing further research, guiding regulatory decisions, and ensuring the safety of potential therapeutic agents.
Foundational Pillar: In Vitro Cytotoxicity Assessment
The initial step in evaluating the toxic potential of an NPS is to determine its effect on cell viability. In vitro cytotoxicity assays are rapid, cost-effective, and provide a fundamental measure of a substance's intrinsic toxicity. The choice of cell line is critical and should be relevant to the anticipated target organ of the NPS. For a general screening approach, cell lines such as HepG2 (human liver carcinoma) and HEK293 (human embryonic kidney) are commonly used due to their robustness and relevance to metabolic and excretory pathways.
The Rationale for a Multi-Assay Approach
No single cytotoxicity assay is universally applicable or free from potential artifacts. Therefore, a multi-assay approach, utilizing different endpoints of cell death, is essential for generating a reliable and comprehensive cytotoxicity profile. This strategy provides a self-validating system, where corroborating results from multiple assays with distinct mechanisms increase the confidence in the observed toxicological effects.
Key Cytotoxicity Assays
A panel of at least two, and preferably three, cytotoxicity assays should be employed. The following are well-established and widely used methods:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of necrosis.
-
Neutral Red Uptake Assay: This assay assesses the integrity of the lysosomal membrane, providing an indication of cell viability.
Table 1: Comparison of Common In Vitro Cytotoxicity Assays
| Assay | Principle | Endpoint Measured | Advantages | Limitations |
| MTT | Enzymatic reduction of MTT to formazan by mitochondrial dehydrogenases in living cells. | Mitochondrial metabolic activity. | High throughput, sensitive, widely used. | Can be affected by compounds that alter cellular metabolism without causing cell death. |
| LDH | Measurement of LDH released from damaged cells into the culture medium. | Cell membrane integrity. | Non-destructive to remaining cells, simple, and rapid. | Less sensitive for early apoptotic events. |
| Neutral Red | Uptake of neutral red dye into the lysosomes of viable cells. | Lysosomal integrity. | Sensitive to membrane-damaging agents. | Can be influenced by compounds that alter lysosomal pH. |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol provides a step-by-step methodology for assessing the cytotoxicity of an NPS using the MTT assay.
Materials:
-
Selected cell line (e.g., HepG2)
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Novel Psychoactive Substance (NPS) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the NPS in complete culture medium. Remove the existing medium from the cells and add 100 µL of the various NPS concentrations to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the NPS) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each NPS concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the NPS concentration to determine the IC50 value (the concentration of the NPS that inhibits 50% of cell viability).
Assessing the Potential for Genetic Damage: Genotoxicity
Genotoxicity assays are crucial for identifying substances that can cause DNA or chromosomal damage, which can lead to mutations and cancer.[1] A tiered approach is also recommended for genotoxicity testing.
Rationale for a Two-Pronged Approach
Genotoxicity can manifest as direct DNA damage (e.g., strand breaks) or as larger-scale chromosomal aberrations. Therefore, a comprehensive preliminary assessment should include assays that detect both types of damage.
Key Genotoxicity Assays
-
Comet Assay (Single Cell Gel Electrophoresis): A sensitive method for detecting DNA strand breaks in individual cells.[2][3]
-
In Vitro Micronucleus Assay: This assay detects both chromosome breakage and chromosome loss by identifying the formation of micronuclei in the cytoplasm of dividing cells.[4][5][6]
Experimental Protocol: In Vitro Micronucleus Assay
This protocol outlines the procedure for the in vitro micronucleus assay to assess the genotoxic potential of an NPS.
Materials:
-
Human peripheral blood lymphocytes or a suitable cell line (e.g., TK6, CHO)
-
Complete cell culture medium
-
Cytochalasin B (to block cytokinesis)
-
NPS stock solution
-
Mitomycin C (positive control for clastogenicity)
-
Colchicine (positive control for aneugenicity)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Microscope slides
-
Staining solution (e.g., Giemsa)
-
Microscope
Procedure:
-
Cell Culture and Treatment: Culture the cells in the presence of various concentrations of the NPS for a period that allows for at least one cell division (typically 24-48 hours). Include vehicle and positive controls.
-
Cytokinesis Block: Add cytochalasin B at an appropriate concentration to the cultures to arrest cytokinesis, resulting in binucleated cells.[4]
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Hypotonic Treatment: Resuspend the cell pellet in a hypotonic solution to swell the cells.
-
Fixation: Fix the cells with a freshly prepared fixative.
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a suitable DNA stain, such as Giemsa.
-
Microscopic Analysis: Score the frequency of micronuclei in at least 2000 binucleated cells per concentration under a microscope.[7]
-
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the vehicle control. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive genotoxic effect.[7]
Cardiovascular Safety: Assessing Cardiotoxicity
Cardiovascular toxicity is a significant concern for many psychoactive substances.[8] Preliminary in vitro screening for cardiotoxicity is essential to identify compounds that may pose a risk of cardiac adverse events.
The Central Role of the hERG Channel
The human Ether-à-go-go-Related Gene (hERG) potassium ion channel plays a critical role in cardiac repolarization.[9][10][11] Inhibition of the hERG channel can lead to a prolongation of the QT interval, which can trigger a life-threatening arrhythmia known as Torsades de Pointes.[9]
Key Cardiotoxicity Assay
-
hERG Patch-Clamp Assay: This is the gold standard for assessing the inhibitory potential of a compound on the hERG channel.[9] It provides a direct measure of the compound's effect on the channel's function.
Experimental Protocol: Automated Patch-Clamp hERG Assay
This protocol describes a high-throughput method for assessing hERG channel inhibition using an automated patch-clamp system.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
External and internal recording solutions
-
Automated patch-clamp system (e.g., QPatch or SyncroPatch)
-
NPS stock solution
-
Known hERG inhibitor (e.g., E-4031) as a positive control
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells.
-
System Setup: Prime the automated patch-clamp system with the appropriate external and internal solutions.
-
Cell Seeding: Load the cell suspension into the system.
-
Patch-Clamp Recording: The system will automatically establish whole-cell patch-clamp recordings from individual cells.
-
Baseline Recording: Record a stable baseline hERG current.
-
Compound Application: Apply a series of increasing concentrations of the NPS to the cells, followed by a washout period. A positive control is also tested.
-
Data Acquisition: Record the hERG current at each concentration.
-
Data Analysis: Measure the peak tail current of the hERG channel in the presence of the NPS and compare it to the baseline current. Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Unveiling Neurotoxicity: The Brain as a Primary Target
Given that NPS are, by definition, psychoactive, assessing their potential for neurotoxicity is paramount. In vitro neurotoxicity assays provide valuable insights into the direct effects of these substances on neuronal function.
The Power of Neuronal Networks
Microelectrode array (MEA) technology allows for the non-invasive recording of the electrical activity of neuronal networks in culture.[12][13][14] This provides a functional assessment of neurotoxicity, capturing effects on neuronal firing, bursting, and network synchrony.[1]
Key Neurotoxicity Assay
-
Microelectrode Array (MEA) Assay: This assay provides a high-throughput platform for assessing the effects of NPS on the electrophysiological properties of cultured neurons.[12][14][15]
Experimental Protocol: Microelectrode Array (MEA) Neurotoxicity Assay
This protocol outlines the use of MEAs to evaluate the neurotoxic potential of NPS on cultured primary or iPSC-derived neurons.
Materials:
-
Primary cortical neurons or iPSC-derived neurons
-
MEA plates (e.g., 24- or 48-well)
-
Neuron culture medium
-
NPS stock solution
-
Known neurotoxicant (e.g., glutamate) as a positive control
-
MEA recording system
Procedure:
-
Cell Plating: Plate the neurons onto the MEA plates and culture them until they form mature, spontaneously active networks (typically 2-4 weeks).
-
Baseline Recording: Record the baseline spontaneous electrical activity of the neuronal networks.
-
Compound Addition: Add various concentrations of the NPS to the wells. Include vehicle and positive controls.
-
Post-Exposure Recording: Record the neuronal activity at multiple time points after compound addition.
-
Data Analysis: Analyze the MEA data to extract key parameters of neuronal activity, such as mean firing rate, burst rate, and network synchrony. Compare the changes in these parameters in the NPS-treated wells to the vehicle control to identify neurotoxic effects.
Understanding the Molecular Interactions: Receptor Binding and Metabolic Profiling
Receptor Binding Assays
Many NPS exert their effects by interacting with specific neurotransmitter receptors. Receptor binding assays are used to determine the affinity of an NPS for its molecular target(s). This information is crucial for understanding the compound's mechanism of action and predicting its pharmacological effects.
Metabolic Profiling
The metabolism of an NPS can significantly influence its toxicity.[16][17] In vitro metabolism studies, typically using human liver microsomes or hepatocytes, are essential for identifying the major metabolites and understanding the metabolic pathways involved. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for identifying and quantifying both the parent compound and its metabolites.[18][19][20][21][22]
Table 2: Quantitative Toxicological Data for Selected Novel Psychoactive Substances
| Substance Class | Example Compound | Assay | Endpoint | Value | Source |
| Synthetic Cannabinoids | AM-2201 | Whole Blood Analysis (Human) | Median Concentration | <0.5 ng/g | [23][24][25][26] |
| Synthetic Cannabinoids | MAM-2201 | Whole Blood Analysis (Human) | Mean (Median) Concentration | 1.04 (0.37) ng/g | [23][24][25][26] |
| Synthetic Cannabinoids | UR-144 | Whole Blood Analysis (Human) | Mean (Median) Concentration | 1.26 (0.34) ng/g | [23][24][25][26] |
| Synthetic Cathinones | Mephedrone | MEA (Rat Cortical Neurons) | IC50 (Mean Firing Rate) | 35 µM | [12] |
| Synthetic Cathinones | MDPV | MEA (Rat Cortical Neurons) | IC50 (Mean Firing Rate) | 29 µM | [12] |
| Phenethylamines | 2C-B | MEA (Rat Cortical Neurons) | IC50 (Mean Firing Rate) | 27 µM | [12] |
Integrating the Data: A Weight-of-Evidence Approach
The preliminary toxicological assessment of an NPS should not rely on a single data point. Instead, a weight-of-evidence approach, as advocated by regulatory bodies like the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), should be adopted.[8][16] This involves integrating data from all the conducted assays to form a comprehensive initial risk profile.
dot
Caption: A streamlined workflow for the preliminary toxicological assessment of NPS.
Conclusion: A Framework for Proactive Risk Assessment
The preliminary toxicological assessment of novel psychoactive substances is a critical and complex undertaking. By employing a strategic, multi-faceted approach that incorporates a battery of in vitro assays, researchers can generate a robust initial toxicological profile. This guide has provided a framework for this process, emphasizing the importance of a self-validating system of assays, the rationale behind experimental choices, and the integration of data through a weight-of-evidence approach. As the landscape of NPS continues to evolve, a commitment to rigorous and scientifically sound preliminary toxicology will be essential for safeguarding public health and advancing the responsible development of new chemical entities.
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- 6. crpr-su.se [crpr-su.se]
- 7. criver.com [criver.com]
- 8. Risk assessment of new psychoactive substances (NPS) | The European Union Drugs Agency (EUDA) [euda.europa.eu]
- 9. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 10. rockefeller.edu [rockefeller.edu]
- 11. hERG screening using high quality electrophysiology assays [metrionbiosciences.com]
- 12. Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. axionbiosystems.com [axionbiosystems.com]
- 14. Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS) | Axion Biosystems [axionbiosystems.com]
- 16. euda.europa.eu [euda.europa.eu]
- 17. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 18. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LC-MS/MS method for the quantification of new psychoactive substances and evaluation of their urinary detection in humans for doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. Determination of 465 psychoactive substances, drugs and their metabolites in urine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 23. Toxicological findings of synthetic cannabinoids in recreational users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. academic.oup.com [academic.oup.com]
- 26. researchgate.net [researchgate.net]
Pharmacological and Toxicological Profiling of 4-Methyl-Substituted Phenethylamines: A Technical Whitepaper
Executive Summary
4-Methyl-substituted phenethylamines—including 4-methylamphetamine (4-MA), 4-methylmethamphetamine (4-MMA), and 4-methylphenethylamine (4-MPEA)—represent a structurally distinct class of psychoactive compounds. While traditional amphetamines are highly selective for dopamine (DA) and norepinephrine (NE) efflux, the addition of a methyl group at the para-position of the phenyl ring fundamentally alters their pharmacodynamics. This substitution transforms these molecules into potent, balanced serotonin-norepinephrine-dopamine releasing agents (SNDRAs) and trace amine-associated receptor 1 (TAAR1) agonists. This whitepaper provides an in-depth mechanistic review and establishes validated experimental protocols for researchers and drug development professionals investigating monoaminergic neurochemistry.
Structural Activity Relationships (SAR) & Molecular Mechanisms
Monoamine Transporter Reversal (DAT, NET, SERT)
The primary mechanism of action for 4-MA and 4-MMA is the substrate-driven reversal of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Unlike dextroamphetamine, which possesses negligible affinity for SERT, 4-methyl substitution drastically increases serotonergic potency. In vitro studies demonstrate that 4-MA acts as a potent SNDRA, releasing DA, NE, and 5-HT in a balanced, concentration-dependent manner 1[1]. This pronounced serotonergic activity dampens dopaminergic reward pathways, resulting in a lower rate of self-administration in animal models compared to other amphetamine analogs 2[2].
TAAR1 Agonism and Intracellular Signaling
4-Methylphenethylamine (4-MPEA) is a confirmed agonist of the human trace amine-associated receptor 1 (TAAR1) 3[3]. TAAR1 is a Gs-protein coupled receptor localized predominantly intracellularly. Upon activation by 4-MPEA, the receptor couples to Gαs, stimulating adenylyl cyclase (AC) to produce cyclic AMP (cAMP). The accumulation of cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates monoamine transporters, facilitating their internalization or promoting reverse transport (efflux).
TAAR1 receptor activation and downstream signaling pathway induced by 4-MPEA.
Quantitative Pharmacological Data
The shift toward serotonergic activity is best illustrated by comparing the half-maximal effective concentrations (EC50) of 4-methyl-substituted derivatives against dextroamphetamine 2[2].
Table 1: Monoamine Release EC50 Values (nM) in Rat Brain Synaptosomes
| Compound | Norepinephrine (NET) | Dopamine (DAT) | Serotonin (SERT) |
| Dextroamphetamine | 6.6 – 10.2 | 5.8 – 24.8 | 698 – 1,765 |
| 4-Methylamphetamine (4-MA) | 22.2 | 44.1 | 53.4 |
| 4-Methylmethamphetamine (4-MMA) | 66.9 | 41.3 | 67.4 |
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the causal logic behind each experimental choice when characterizing these compounds.
Protocol 1: In Vitro Synaptosomal Monoamine Release Assay
Purpose: To quantify the substrate-type releasing potency (EC50) of 4-MA and 4-MMA. Causality & Logic: Synaptosomes are utilized because they preserve the structural integrity of the presynaptic terminal, including functional membrane transporters and vesicular pools (VMAT2). This is critical for distinguishing true substrate-type releasing agents from simple reuptake inhibitors.
-
Tissue Preparation: Euthanize male Sprague-Dawley rats and rapidly dissect the striatum (for DAT) and prefrontal cortex (for SERT/NET). Homogenize in ice-cold 0.32 M sucrose. Causality: Sucrose maintains an isotonic environment, preventing osmotic lysis of the delicate presynaptic terminals.
-
Synaptosome Isolation: Centrifuge the homogenate at 1,000 × g for 10 minutes to remove cellular debris, then centrifuge the supernatant at 12,000 × g for 20 minutes to isolate the synaptosomal fraction (P2 pellet).
-
Pre-loading: Resuspend the P2 pellet in Krebs-Ringer buffer. Incubate with[³H]-DA, [³H]-NE, or [³H]-5-HT for 30 minutes at 37°C. Causality: This allows endogenous transporter-mediated uptake of the radiolabeled monoamines into the vesicular storage pool.
-
Drug Exposure: Aliquot the loaded synaptosomes into 96-well plates. Add varying concentrations of 4-MA or 4-MMA (1 nM to 10 μM) and incubate for exactly 15 minutes. Causality: A strict 15-minute window captures peak substrate-induced efflux before significant metabolic degradation or secondary reuptake occurs.
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine). Wash thrice with ice-cold buffer. Causality: Polyethylenimine reduces non-specific binding of the radioligand to the filter, while the ice-cold wash instantly halts all temperature-dependent transport kinetics.
-
Quantification: Transfer filters to vials with scintillation fluid. Measure retained radioactivity using a Liquid Scintillation Counter (LSC). Calculate efflux as a percentage of baseline.
Step-by-step workflow for in vitro synaptosomal monoamine release assay.
Protocol 2: TAAR1 cAMP Accumulation Assay
Purpose: To measure the functional agonism of 4-MPEA at the TAAR1 receptor.
-
Cell Culture: Culture HEK-293 cells stably expressing human TAAR1 in DMEM with 10% FBS.
-
Phosphodiesterase Inhibition: Pre-incubate cells with 1 mM IBMX (3-isobutyl-1-methylxanthine) for 20 minutes. Causality: IBMX prevents the degradation of cAMP by endogenous phosphodiesterases, ensuring that the measured cAMP accumulation is a direct, unattenuated reflection of TAAR1-induced adenylyl cyclase activity.
-
Agonist Addition: Add 4-MPEA at varying concentrations and incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and quantify intracellular cAMP using a competitive TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay.
Toxicology and Neurotoxicity Profile
The toxicological profile of 4-methyl-substituted phenethylamines diverges significantly from traditional methamphetamines. For example, 4-MMA induces hyperlocomotion and stereotypy but produces minimal dopaminergic neurotoxicity in murine models 4[4].
The para-methyl substitution alters the molecule's interaction with the vesicular monoamine transporter 2 (VMAT2). By failing to significantly disrupt vesicular dopamine storage, 4-MMA prevents the massive cytosolic dopamine accumulation and subsequent reactive oxygen species (ROS) generation that characterizes methamphetamine-induced neurotoxicity. However, the profound serotonergic release poses a severe clinical risk for hyperthermia and serotonin syndrome, particularly when co-administered with other serotonergic agents or MAOIs, as 4-MA itself acts as a competitive monoamine oxidase inhibitor. Furthermore, 4-MPEA has been shown to inhibit human cytochrome P450 enzymes CYP1A2 and CYP2A6, increasing the risk of metabolic drug-drug interactions 5[5].
References
-
4-Methylamphetamine. Wikipedia. Available at: [Link]
-
4-Methylmethamphetamine. Wikipedia. Available at:[Link]
-
4-methylamphetamine (4-MA): chemistry, pharmacology and toxicology of a new potential recreational drug. PubMed (Mini Rev Med Chem). Available at:[Link]
-
4-Methylphenethylamine. Wikipedia. Available at:[Link]
Sources
- 1. 4-methylamphetamine (4-MA): chemistry, pharmacology and toxicology of a new potential recreational drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Methylamphetamine - Wikipedia [en.wikipedia.org]
- 3. Buy 4-Methylphenethylamine | 3261-62-9 [smolecule.com]
- 4. 4-Methylmethamphetamine - Wikipedia [en.wikipedia.org]
- 5. 4-Methylphenethylamine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Synthesis Protocol for 1-(4-Methylphenyl)propan-1-amine via Oxime Reduction
Target Molecule: 1-(4-Methylphenyl)propan-1-amine (CAS: 174636-87-4) Synonyms: α-Ethyl-4-methylbenzenemethanamine; 1-(p-tolyl)propan-1-amine Functional Class: Primary Arylalkylamine
Introduction & Synthetic Rationale
1-(4-Methylphenyl)propan-1-amine is an organic compound characterized by a primary amine functional group and an aromatic structure featuring a benzene ring substituted with both a para-methyl group and an alpha-ethyl group[1]. Its structural geometry makes it a highly valuable nucleophile and intermediate in the synthesis of pharmaceuticals, agrochemicals, and complex organic frameworks[1].
While the direct reductive amination of 4-methylpropiophenone (using ammonia and sodium cyanoborohydride) is a theoretical pathway, it frequently suffers from poor selectivity, leading to over-alkylation and the generation of difficult-to-separate secondary or tertiary amine byproducts. To ensure high atom economy and strict primary amine selectivity, this protocol utilizes a robust two-step methodology:
-
Ketoximation: Condensation of the ketone to an oxime intermediate.
-
Hydride Reduction: Complete reduction of the oxime to the primary amine using Lithium Aluminum Hydride (LiAlH₄)[2][3].
Mechanistic Overview
Step 1: Ketoximation (Condensation)
Ketones react with hydroxylamine to form ketoximes, releasing water in the process[4]. During ketoximation, the lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbon atom of the 4-methylpropiophenone carbonyl group[4]. Because hydroxylamine is commercially supplied as a stable hydrochloride salt (NH₂OH·HCl), a mild base such as sodium acetate (NaOAc) or pyridine must be added to the reaction mixture. The base buffers the system, neutralizing the HCl and liberating the nucleophilic free base necessary for the initial attack[2].
Step 2: Hydride Reduction
Lithium aluminum hydride (LiAlH₄) is a powerful, moisture-sensitive reducing agent[5]. The tetrahedral aluminum species donates a hydride (H⁻) to the electrophilic carbon of the oxime, reducing the C=N double bond. A subsequent hydride transfer facilitates the cleavage of the N–O bond, expelling an aluminate-coordinated oxide[6]. The resulting intermediate is an amine coordinated to aluminum, which is subsequently liberated during the aqueous quench[6].
Step 3: The Fieser Workup
A notorious challenge in LiAlH₄ reductions is the formation of gelatinous, unfilterable aluminum hydroxide emulsions during the aqueous quench, which trap the product and drastically reduce yields. The Fieser Workup solves this by strictly controlling the stoichiometry of the quench reagents. By sequentially adding water, 15% aqueous NaOH, and more water in a specific
Process Visualization
Workflow for the synthesis of 1-(4-methylphenyl)propan-1-amine via oxime reduction.
Quantitative Data & Stoichiometry
Table 1: Ketoximation Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Mass/Volume | Function |
| 4-Methylpropiophenone | 148.20 | 1.0 eq | 14.8 g (100 mmol) | Starting Material |
| Hydroxylamine HCl | 69.49 | 1.5 eq | 10.4 g (150 mmol) | Nitrogen Source |
| Sodium Acetate (NaOAc) | 82.03 | 1.5 eq | 12.3 g (150 mmol) | Buffer / Base |
| Ethanol / Water (8:2) | N/A | Solvent | 100 mL | Reaction Medium |
Table 2: LiAlH₄ Reduction Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Mass/Volume | Function |
| 4-Methylpropiophenone Oxime | 163.22 | 1.0 eq | 16.3 g (~100 mmol) | Intermediate |
| Lithium Aluminum Hydride | 37.95 | 2.5 eq | 9.5 g (250 mmol) | Reducing Agent |
| Anhydrous THF | N/A | Solvent | 150 mL | Aprotic Medium |
Experimental Protocol
⚠️ Safety Warning: Lithium aluminum hydride (LiAlH₄) is highly pyrophoric and reacts violently with water, releasing flammable hydrogen gas[7][8]. All glassware must be oven-dried, and the reduction must be performed under an inert atmosphere (Nitrogen or Argon)[2].
Part A: Synthesis of 4-Methylpropiophenone Oxime
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 14.8 g (100 mmol) of 4-methylpropiophenone in 80 mL of ethanol.
-
Reagent Addition: Add 10.4 g (150 mmol) of hydroxylamine hydrochloride and 12.3 g (150 mmol) of sodium acetate. Add 20 mL of deionized water to aid the dissolution of the salts[2].
-
Reflux: Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2 to 4 hours. Monitor the disappearance of the ketone via TLC (Hexanes:EtOAc 8:2).
-
Isolation: Cool the reaction mixture to room temperature and concentrate the ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the crude oxime as a white-to-pale-yellow solid[2].
Part B: Reduction to 1-(4-Methylphenyl)propan-1-amine
-
Setup: In an oven-dried 500 mL three-neck flask equipped with a dropping funnel and purged with Argon, suspend 9.5 g (250 mmol) of LiAlH₄ in 100 mL of anhydrous THF[2][5]. Cool the suspension to 0 °C using an ice bath.
-
Addition: Dissolve the crude oxime from Part A in 50 mL of anhydrous THF. Transfer this to the dropping funnel and add it dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic hydrogen evolution[2].
-
Reduction: Once the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 6 hours[2].
Part C: The Fieser Workup & Purification
-
Cooling: Cool the reaction mixture back to 0 °C. Extreme caution is required for the following steps.[7]
-
Quench (The Fieser Method): Based on the 9.5 g of LiAlH₄ used, perform the quench sequentially with vigorous stirring[9][7]:
-
Slowly add 9.5 mL of deionized water dropwise.
-
Slowly add 9.5 mL of 15% aqueous NaOH.
-
Slowly add 28.5 mL (3 × 9.5) of deionized water.
-
-
Granulation: Remove the ice bath and stir the mixture at room temperature for 15 minutes. The aluminum salts will transition from a sticky gel to a granular white precipitate[9]. Add a scoop of anhydrous MgSO₄ and stir for an additional 15 minutes to absorb excess water[9][7].
-
Filtration: Filter the mixture through a pad of Celite using a Büchner funnel. Wash the filter cake thoroughly with THF or Diethyl Ether (3 × 30 mL) to ensure complete recovery of the amine.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude 1-(4-methylphenyl)propan-1-amine as an oil.
-
Optional Salt Formation: To stabilize the product and increase purity, dissolve the freebase oil in diethyl ether and bubble dry HCl gas (or add ethereal HCl) to precipitate the target compound as a stable hydrochloride salt[3].
References
-
Mephedrone Precursor: Synthesis and Physico-Chemical Properties of 2-Bromo-4'-Methylpropiophenone Safrole URL:[Link]
-
Ceria–Zirconia-Supported Pt as an Efficient Catalyst for the Sustainable Synthesis of Hydroxylamines and Primary Amines via the Hydrogenation of Oximes Under Ambient Conditions MDPI URL:[Link]
-
Magic Formulas: Fieser Workup (LAH and DiBAL) Department of Chemistry : University of Rochester URL:[Link]
-
A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations ACS Publications URL:[Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives Master Organic Chemistry URL:[Link]
-
Why Use Ether for Lithium Aluminum Hydride? Bloom Tech URL:[Link]
-
Quenching and Disposal of Water Reactive Materials Environmental Health and Safety - Oregon State University URL:[Link]
Sources
- 1. CAS 174636-87-4: α-Ethyl-4-methylbenzenemethanamine [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. safrole.com [safrole.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. Magic Formulas [chem.rochester.edu]
Application Note: High-Purity Isolation of 1-(4-Methylphenyl)propylamine
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction and Impurity Profiling
1-(4-Methylphenyl)propylamine (also known as 4-methyl-
To achieve pharmaceutical-grade purity (>99.5%), researchers must systematically dismantle the crude matrix. The purification strategy is dictated by the physicochemical properties of the target molecule and its associated impurities:
-
Neutral Impurities: Unreacted ketone precursors and non-polar solvent residues.
-
Basic Impurities: Secondary amine dimers (formed when the primary amine product attacks the intermediate imine) and trace inorganic catalysts.
-
Environmental Degradants: Primary amines readily react with atmospheric carbon dioxide to form insoluble ammonium carbamate species[1].
The isolation workflow relies on a three-stage orthogonal purification strategy: Liquid-Liquid Acid-Base Extraction, High-Vacuum Distillation, and Hydrochloride Salt Crystallization.
Purification Workflow
Figure 1: Orthogonal purification workflow for crude 1-(4-Methylphenyl)propylamine.
Experimental Protocols
Protocol 1: Liquid-Liquid Acid-Base Extraction
This robust method leverages the inherent basicity of the primary amine to partition it away from neutral and acidic impurities[2][3].
Causality & Expert Insight: We utilize 1M Hydrochloric Acid (HCl) rather than concentrated acid. Highly concentrated HCl can cause the resulting lipophilic amine hydrochloride salt to precipitate out of the aqueous phase (salting-out effect), complicating the phase separation. Furthermore, basification must reach a pH > 12. Because the pKa of primary alkylamines is typically around 10.5, a pH of 12 ensures that >95% of the molecule is deprotonated back into its free base form for efficient organic extraction.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude reaction oil in Methyl tert-butyl ether (MTBE) or Ethyl Acetate (10 mL solvent per 1 g of crude).
-
Acidic Extraction: Transfer to a separatory funnel. Add 1M aqueous HCl in a 1:1 volume ratio to the organic layer. Shake vigorously and vent.
-
Phase Separation: Allow the layers to separate. The target amine is now protonated in the lower aqueous layer. Drain the aqueous layer into a clean Erlenmeyer flask.
-
Organic Wash: Wash the retained aqueous layer once more with fresh MTBE to remove any entrained neutral impurities (e.g., unreacted 4-methylpropiophenone). Discard the organic washes.
-
Basification (Self-Validation Step): Place the aqueous layer in an ice bath. Slowly add 3M Sodium Hydroxide (NaOH) dropwise while stirring. Validation: Continuously check the solution with pH paper until the pH is strictly >12. The solution will turn cloudy as the insoluble free base amine "oils out."
-
Back-Extraction: Extract the basified aqueous mixture with fresh MTBE (3 x 50 mL).
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous Sodium Sulfate (
), filter, and concentrate under reduced pressure to yield the enriched free base.
Protocol 2: High-Vacuum Distillation
1-(4-Methylphenyl)propylamine is a liquid at room temperature with a high boiling point (>210 °C at atmospheric pressure). Heating the enriched free base to this temperature causes severe thermal degradation and polymerization. Vacuum distillation lowers the boiling point to a safe thermal window[4].
Causality & Expert Insight: Boiling stones must never be used during vacuum distillation; the trapped air in their pores is rapidly evacuated under vacuum, rendering them useless and leading to violent bumping[4]. Instead, magnetic stirring is mandatory. A Claisen adapter is also required to prevent any bumped liquid from contaminating the condenser.
Step-by-Step Procedure:
-
Apparatus Setup: Transfer the enriched free base to a round-bottom flask equipped with a PTFE-coated magnetic stir bar. Assemble a vacuum distillation apparatus utilizing a Claisen adapter, a short-path condenser, and a multi-neck receiving flask.
-
Greasing & Sealing: Lightly grease all ground glass joints with high-vacuum silicone grease to ensure a hermetic seal.
-
Evacuation (Self-Validation Step): Before applying any heat, turn on the vacuum pump. Validation: Monitor the manometer. The system must hold a steady pressure (e.g., <5 mmHg). Listen for hissing, which indicates a leak. Wait 10 minutes for residual MTBE solvent to evaporate.
-
Heating: Gradually heat the oil bath. At ~5 mmHg, the target amine will typically distill between 85 °C and 100 °C (exact temperature depends on the precise vacuum depth).
-
Fraction Collection: Discard the first few drops (forerun, containing trace water/solvent). Collect the main fraction, which will appear as a highly refractive, colorless liquid. Leave the dark, viscous residue (heavy dimers) in the boiling flask.
Protocol 3: Hydrochloride Salt Crystallization
While the distilled free base is highly pure, it is chemically unstable for long-term storage due to oxidation and the formation of ammonium carbamates upon exposure to ambient
Causality & Expert Insight: The use of anhydrous solvent systems (like diethyl ether or isopropanol) and anhydrous HCl gas/ethereal solutions prevents the formation of hydrates and maximizes the crystallization yield.
Step-by-Step Procedure:
-
Solvation: Dissolve the freshly distilled 1-(4-Methylphenyl)propylamine free base in anhydrous Diethyl Ether (or Isopropanol) at a ratio of 1:10 (w/v).
-
Cooling: Chill the solution to 0 °C in an ice bath under an inert nitrogen atmosphere.
-
Salt Formation: Slowly add a 2M solution of HCl in Diethyl Ether dropwise under vigorous stirring. A brilliant white precipitate of 1-(4-Methylphenyl)propylamine hydrochloride will immediately begin to form.
-
Endpoint Validation: Continue addition until the supernatant tests slightly acidic (pH ~4-5) on damp pH paper.
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold anhydrous ether to remove any unreacted free base.
-
Drying: Dry the crystals in a vacuum desiccator over silica gel for 24 hours to yield the final pharmaceutical-grade product.
Quantitative Data & Quality Metrics
The following table summarizes the expected physicochemical transformations and quality metrics at each stage of the purification workflow.
| Purification Stage | Physical Appearance | Expected Purity (GC-FID) | Key Impurities Removed | Storage Stability |
| Crude Mixture | Dark yellow/brown viscous oil | 60% - 75% | N/A | Poor (Degrades rapidly) |
| Post Acid-Base Ext. | Pale yellow oil | 90% - 95% | Unreacted ketone, neutral organics, inorganic salts | Poor ( |
| Post Vacuum Dist. | Colorless, refractive liquid | > 98.0% | Secondary amine dimers, heavy polymers, color bodies | Moderate (Requires Argon/Nitrogen) |
| HCl Salt (Final) | White crystalline solid | > 99.5% | Trace moisture, isomeric byproducts | Excellent (Stable at RT) |
References
Sources
Gas chromatography-mass spectrometry (GC-MS) analysis of 1-(4-Methylphenyl)propylamine
Application Note: Advanced GC-MS Analytical Protocol for 1-(4-Methylphenyl)propylamine (4-Methylamphetamine) and its Regioisomers
Executive Summary & Nomenclature Scope
In forensic chemistry and clinical toxicology, the nomenclature "1-(4-methylphenyl)propylamine" almost exclusively refers to 1-(4-methylphenyl)propan-2-amine , universally recognized as the designer drug 4-methylamphetamine (4-MA) [1]. 4-MA is a potent, synthetic ring-methylated derivative of amphetamine that acts as a stimulant by inducing the release of serotonin, dopamine, and noradrenaline[1].
The analytical identification of 4-MA via Gas Chromatography-Mass Spectrometry (GC-MS) presents two major challenges:
-
Regioisomeric Ambiguity : The positional isomers 2-methylamphetamine (2-MA) and 3-methylamphetamine (3-MA) yield virtually identical electron ionization (EI) mass spectra, rendering underivatized MS alone an ineffective technique for discrimination[2].
-
Solvent-Induced Artifacts : The compound is highly susceptible to chemical alterations during sample preparation, leading to false mass spectral base peaks[3].
This guide outlines a self-validating GC-MS methodology designed to bypass these pitfalls through strategic derivatization and mechanistic fragmentation analysis.
Mechanistic Principles of GC-MS Fragmentation
Understanding the causality behind the mass spectral output is critical for accurate data interpretation. Under standard 70 eV electron ionization, underivatized 4-MA undergoes rapid alpha-cleavage. Because the primary amine is situated on the secondary carbon of the propyl chain, the rupture of the C-C bond between the alpha and beta carbons yields a highly stable immonium ion at m/z 44 ([CH3-CH=NH2]+), which constitutes the true base peak[3]. Secondary fragmentation pathways yield a methylbenzyl cation at m/z 105, alongside minor diagnostic fragments at m/z 65, 77, 91, 117, and 134[3].
The Methanol Artifact Anomaly A critical pitfall in the GC-MS analysis of 4-MA occurs when methanol is used as the sample solvent. In methanolic solutions, the primary amine of 4-MA reacts to form a formaldehyde adduct[3]. When injected into the heated GC inlet, this adduct produces an anomalous base peak at m/z 56 instead of the expected m/z 44[3][4]. Analysts relying solely on automated library matching will fail to identify the compound, as the m/z 56 spectrum does not match standard 4-MA reference libraries[3].
Fig 1: GC-MS EI fragmentation of 4-MA and the methanolic formaldehyde adduct artifact pathway.
The Causality of Derivatization
To bypass the m/z 56 artifact, improve chromatographic peak shape (by capping active amine sites that interact with column silanols), and increase the mass of diagnostic ions to reduce matrix interference, derivatization is mandatory[5].
Ethyl chloroformate (ECF) offers a rapid, one-step in-matrix derivatization that shifts the primary diagnostic ions to m/z 44, 105, and 116, providing a highly specific mass profile[5]. Furthermore, derivatization with reagents like trimethylsilyl (TMS) or trifluoroacetic anhydride (TFAA) alters the volatility and polarity of the molecule, enabling the chromatographic resolution required to differentiate 4-MA from its 2-MA and 3-MA regioisomers on a mid-polar capillary column[2][4].
Experimental Protocol: Self-Validating ECF Derivatization
This protocol incorporates a deuterated internal standard (IS) added prior to extraction. The IS acts as a self-validating mechanism: it corrects for matrix effects, extraction losses, and derivatization efficiency, ensuring the quantitative integrity of the final data[5].
Step-by-Step Methodology:
-
Sample Aliquoting : Transfer 0.5 mL of the biological matrix (e.g., whole blood or oral fluid) into a clean borosilicate glass tube[5][6].
-
Internal Standard Addition : Spike the sample with 50 µL of a deuterated internal standard solution (e.g., AMP-D5 or MA-D5 at 1 µg/mL) to establish the quantitative baseline[5][6].
-
Alkalinization : Add 2.0 mL of sodium borate buffer (pH 9.0) to ensure the amine group of 4-MA is in its un-ionized (free base) state, maximizing organic solubility[6].
-
In-Matrix Derivatization : Add 50 µL of ethyl chloroformate (ECF) and 4.0 mL of ethyl acetate directly to the buffered sample[5].
-
Extraction : Cap the tube and vortex vigorously for 20 minutes to drive the biphasic derivatization reaction and simultaneous liquid-liquid extraction[5][6].
-
Phase Separation : Centrifuge the mixture at 3500 rpm for 10 minutes to resolve the organic and aqueous layers[6].
-
Concentration : Transfer the upper organic layer (ethyl acetate) to a clean conical vial and evaporate to dryness under a gentle stream of nitrogen at 40°C[6].
-
Reconstitution : Reconstitute the residue in 100 µL of ethyl acetate and transfer to a GC autosampler vial.
GC-MS Instrumental Parameters:
-
Column : Mid-polar fused silica capillary column (e.g., DB-1 or DB-5MS, 30 m × 0.25 mm, 0.25 µm film thickness)[3].
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min[3].
-
Oven Program : Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 15 min)[3].
-
Ionization : Electron Ionization (EI) at 70 eV, emission current 400 µA[3].
-
Acquisition Mode : Selected Ion Monitoring (SIM) for quantification; Full Scan (m/z 30–600) for qualitative screening[3].
Data Interpretation & Quantitative Metrics
Differentiation of 4-MA from its regioisomers relies heavily on retention time shifts induced by derivatization, as their EI mass spectra remain highly similar[2]. The table below summarizes the critical diagnostic ions used for identification and quantification.
Table 1: GC-MS Diagnostic Ions for 4-Methylamphetamine (4-MA)
| Analyte State | Derivatization Reagent | Base Peak (m/z) | Key Qualifier Ions (m/z) | Analytical Notes |
| Underivatized | None | 44 | 65, 77, 91, 105, 117, 134 | Prone to m/z 56 artifact formation in methanolic solutions[3]. |
| ECF Derivatized | Ethyl Chloroformate | 44 | 105, 116 | Enables rapid in-matrix extraction; excellent for oral fluids[5]. |
| TMS Derivatized | Trimethylsilyl | Varies | Varies | Gold standard for differentiating 2-MA, 3-MA, and 4-MA via retention time mapping[2]. |
System Suitability Check: A successful run is validated when the deuterated internal standard (e.g., AMP-D5) yields quantifier ions (m/z 48, 92, 120) with a signal-to-noise ratio >10:1, and the retention time of the ECF-derivatized 4-MA matches the reference standard within ±0.1 minutes[5].
References
1.[1] OFDT. "4-Methylamphetamine (4-MA) - OFDT Documentation". ofdt.fr. Available at: 2.[6] BenchChem. "Quantifying (-)-4-Methylamphetamine: A Comparative Guide to Analytical Methods". benchchem.com. Available at: 3.[2] ResearchGate. "GC-MS and GC-IRD analysis of 2-, 3-and 4-methylmethamphetamine and 2-, 3-and 4-methylamphetamine". researchgate.net. Available at: 4.[3] ResearchGate. "Identification of 4-Methylamphetamine in a seized Amphetamine Mixture". researchgate.net. Available at: 5.[4] ResearchGate. "MS of 4-methylamphetamine after EI". researchgate.net. Available at: 6.[5] PubMed / Oxford Academic. "One-Step Derivatization-Extraction Method for Rapid Analysis of Eleven Amphetamines and Cathinones in Oral Fluid by GC-MS". nih.gov. Available at:
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One-Step Derivatization-Extraction Method for Rapid Analysis of Eleven Amphetamines and Cathinones in Oral Fluid by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive LC-MS/MS Method Development and Validation for the Quantification of 1-(4-Methylphenyl)propylamine in Biological Matrices
Executive Summary
The accurate quantification of 1-(4-Methylphenyl)propylamine—a primary amine structurally analogous to amphetamine derivatives—in biological matrices (plasma and urine) is critical for pharmacokinetic profiling, toxicology, and forensic drug monitoring. Developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound presents specific challenges, primarily isobaric interference from endogenous amines and severe ion suppression from matrix phospholipids.
This application note details a self-validating, field-proven protocol utilizing Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) coupled with Biphenyl-based reversed-phase chromatography. The methodology is designed to meet and exceed the stringent regulatory standards set forth by the .
Mechanistic Rationale & Method Design
As a Senior Application Scientist, it is imperative to move beyond merely listing analytical parameters and instead understand the causality behind each experimental choice. The physicochemical properties of 1-(4-Methylphenyl)propylamine dictate the entire workflow.
Analyte Physicochemical Profiling
-
Chemical Nature: Primary amine with a tolyl (4-methylphenyl) group and a propyl chain.
-
Monoisotopic Mass: 149.12 Da | Precursor Ion [M+H]⁺: m/z 150.1
-
Acid Dissociation Constant (pKa): ~9.5 to 10.0. At physiological pH (7.4), the molecule is highly protonated, making it an ideal candidate for cation-exchange mechanisms.
-
Lipophilicity (LogP): ~2.5. Sufficiently hydrophobic to be retained on reversed-phase stationary phases.
Sample Preparation Rationale: Why Mixed-Mode Cation Exchange (MCX)?
Simple protein precipitation (PPT) with acetonitrile or methanol is insufficient for this analyte because it leaves behind a high concentration of glycerophospholipids. In positive Electrospray Ionization (ESI+), these lipids compete for charge droplets, causing severe matrix effects (ion suppression).
We employ Mixed-Mode Cation Exchange (MCX) SPE . The sorbent contains both reversed-phase (hydrophobic) and strong cation-exchange (sulfonic acid) functional groups.
-
The Causality: By acidifying the plasma sample, we ensure 1-(4-Methylphenyl)propylamine is fully protonated. It binds to the sulfonic acid groups via strong electrostatic interactions[1]. This allows us to wash the cartridge with 100% methanol. The methanol wash completely strips away neutral lipids, phospholipids, and hydrophobic interferences while the analyte remains locked in place. Elution is then achieved by neutralizing the analyte with a basic organic solvent (5% NH₄OH in methanol), disrupting the ionic bond and yielding an ultra-clean extract.
Chromatographic Rationale: The Biphenyl Advantage
While C18 is the industry standard, it struggles to separate positional isomers of methyl-substituted aromatic amines (e.g., 2-methyl vs. 3-methyl vs. 4-methylphenyl derivatives). We utilize a Biphenyl stationary phase . The biphenyl rings provide orthogonal selectivity through
Experimental Protocols
Reagents and Materials
-
Analytical Standards: 1-(4-Methylphenyl)propylamine (Reference Standard), Amphetamine-d11 (Internal Standard, IS).
-
Solvents: LC-MS grade Water, Methanol (MeOH), Acetonitrile (ACN).
-
Modifiers: LC-MS grade Formic Acid (FA), Ammonium Hydroxide (NH₄OH), Phosphoric Acid (H₃PO₄).
-
Consumables: Oasis MCX 96-well plate or 30 mg/1 mL cartridges; Restek Raptor Biphenyl column (50 mm × 2.1 mm, 2.7 µm).
Sample Extraction Workflow (MCX SPE)
Solid-Phase Extraction (MCX) workflow for 1-(4-Methylphenyl)propylamine.
Step-by-Step Procedure:
-
Aliquot: Transfer 100 µL of plasma to a microcentrifuge tube. Add 10 µL of IS working solution (100 ng/mL Amphetamine-d11).
-
Pre-treatment: Add 100 µL of 2% H₃PO₄ in water to disrupt protein binding and ensure complete ionization of the amine. Vortex for 30 seconds.
-
Condition/Equilibrate: Condition the MCX cartridge with 1 mL MeOH, followed by 1 mL LC-MS grade water.
-
Load: Apply the pre-treated sample to the cartridge at a flow rate of ~1 mL/min.
-
Wash:
-
Wash 1: 1 mL of 0.1% FA in water (removes aqueous soluble salts).
-
Wash 2: 1 mL of 100% MeOH (removes phospholipids and neutral organics).
-
-
Elute: Elute the target analytes with 1 mL of 5% NH₄OH in MeOH into a clean collection plate.
-
Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).
LC-MS/MS Conditions
Table 1: Liquid Chromatography Gradient Conditions Column Temperature: 40°C | Injection Volume: 5 µL Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Methanol
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.40 | 95 | 5 |
| 0.5 | 0.40 | 95 | 5 |
| 3.0 | 0.40 | 40 | 60 |
| 4.0 | 0.40 | 5 | 95 |
| 5.0 | 0.40 | 5 | 95 |
| 5.1 | 0.40 | 95 | 5 |
| 7.0 | 0.40 | 95 | 5 |
Mass Spectrometry Rationale: Under ESI+ conditions, the even-electron precursor ion [M+H]⁺ (m/z 150.1) undergoes collision-induced dissociation (CID). The primary fragmentation pathway is the inductive cleavage and neutral loss of ammonia (-17 Da) to form the highly stable 4-methylphenylpropyl carbocation (m/z 133.1). A secondary diagnostic pathway involves the loss of an alkane (ethane, -30 Da) via rearrangement to form an iminium ion (m/z 120.1).
ESI+ MS/MS fragmentation pathway of 1-(4-Methylphenyl)propylamine.
Table 2: MS/MS MRM Parameters (Positive ESI)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| 1-(4-Methylphenyl)propylamine | 150.1 | 133.1 | 50 | 15 | Quantifier |
| 1-(4-Methylphenyl)propylamine | 150.1 | 120.1 | 50 | 20 | Qualifier 1 |
| 1-(4-Methylphenyl)propylamine | 150.1 | 105.1 | 50 | 35 | Qualifier 2 |
| Amphetamine-d11 (IS) | 147.2 | 98.1 | 50 | 15 | IS Quantifier |
Bioanalytical Method Validation (FDA Guidelines)
To ensure the method is a self-validating system capable of supporting clinical or forensic data, it must be validated according to the [FDA Bioanalytical Method Validation Guidance for Industry (2018)[2]]([Link]).
Validation Parameters & Execution
-
Selectivity & Specificity: Analyze blank matrix from 6 independent sources. The response of interfering peaks at the retention time of the analyte must be <20% of the Lower Limit of Quantification (LLOQ) response, and <5% for the IS.
-
Matrix Effect (IS-Normalized Matrix Factor): Calculate the ratio of the peak area in the presence of matrix (post-extraction spiked) to the peak area in the absence of matrix (pure solvent). The Coefficient of Variation (CV) of the IS-normalized matrix factor across 6 different lots must be ≤15%. Note: The MCX protocol typically yields matrix factors between 0.95 and 1.05, indicating negligible ion suppression.
-
Accuracy and Precision (A&P): Evaluate using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) in six replicates across three separate analytical runs.
Table 3: FDA Validation Acceptance Criteria Summary
| Validation Parameter | Acceptance Criteria (FDA 2018) |
| Calibration Curve Linearity | R² ≥ 0.99, utilizing a 1/x² weighting factor. |
| Accuracy (Non-LLOQ QCs) | Mean value within ±15% of nominal concentration. |
| Accuracy (LLOQ QC) | Mean value within ±20% of nominal concentration. |
| Precision (Non-LLOQ QCs) | %CV ≤ 15%. |
| Precision (LLOQ QC) | %CV ≤ 20%. |
| Carryover | Blank sample following ULOQ must be ≤20% of LLOQ. |
| Stability (Benchtop, Freeze-Thaw) | Analyte degradation must be ≤15% from nominal. |
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). URL:[Link]
-
Calverley, R., Merriman, S., & Cleeve, M. (2008). Removal of Endogenous Matrix Components Using EVOLUTE® CX Mixed-Mode Cation Exchange Solid Phase Extraction. LCGC International. URL:[Link]
Sources
In Vitro Monoamine Transporter Uptake Inhibition Assay: A Detailed Guide for Drug Discovery
Introduction: The Critical Role of Monoamine Transporters in Neurotransmission
Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are pivotal proteins in the central nervous system.[1] These transporters are members of the solute carrier 6 (SLC6) family and are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.[1][2][3][4] This process terminates the neurotransmitter signal and allows for its recycling.[2][3][4][5] Due to their crucial role in regulating monoaminergic signaling, MATs are primary targets for a wide array of therapeutic drugs, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD), as well as substances of abuse like cocaine and amphetamines.[2][3][4][6] Therefore, accurately characterizing the interaction of novel chemical entities with these transporters is a cornerstone of modern neuroscience research and drug development.
This application note provides a comprehensive guide to performing in vitro monoamine transporter uptake inhibition assays. We will delve into the underlying principles, provide detailed, field-proven protocols for both traditional radiolabeled and modern fluorescent-based methods, and offer insights into data analysis and interpretation.
Assay Principle: Quantifying Transporter Function
The fundamental principle of a monoamine transporter uptake inhibition assay is to measure the ability of a test compound to block the transport of a specific substrate into cells that are engineered to express a particular monoamine transporter. This is typically achieved by incubating the cells with a labeled substrate (either radioactive or fluorescent) in the presence and absence of the test compound. A reduction in the accumulation of the labeled substrate inside the cells indicates that the test compound is inhibiting the transporter's function. The potency of this inhibition is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound that reduces substrate uptake by 50%.[1][6][7]
Experimental Workflow Overview
The general workflow for an in vitro monoamine transporter uptake inhibition assay can be visualized as a series of sequential steps, each critical for obtaining reliable and reproducible data.
Caption: General workflow for an in vitro monoamine transporter uptake inhibition assay.
Methodology I: The Gold Standard - Radiometric Uptake Inhibition Assay
Radiometric assays are the traditional and widely accepted "gold standard" for measuring monoamine transporter activity due to their high sensitivity and direct measurement of substrate transport.[2][3]
Materials and Reagents
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably expressing human DAT, NET, or SERT are commonly used.[2][3][6][8]
-
Radiolabeled Substrates:
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solutions are typically used.[9]
-
Reference Inhibitors (for defining non-specific uptake):
-
Test Compounds: Dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Scintillation Fluid and Scintillation Counter.
Detailed Protocol
-
Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and allow them to form a confluent monolayer overnight.
-
Preparation of Reagents: Prepare assay buffer, serial dilutions of your test compounds, and solutions of the reference inhibitor and radiolabeled substrate.
-
Pre-incubation: Gently wash the cell monolayer with assay buffer. Then, add the assay buffer containing the various concentrations of your test compound or the reference inhibitor to the respective wells. Incubate for 10-20 minutes at room temperature or 37°C.[6][10] This step allows the test compounds to interact with the transporters before the substrate is introduced.
-
Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake reaction. The final concentration of the radiolabeled substrate should be close to its Michaelis-Menten constant (Km) for the respective transporter to ensure sensitive detection of inhibition.
-
Incubation: Incubate the plate for a short period (typically 5-15 minutes) at 37°C.[10] It is crucial to ensure that the uptake is in the linear range during this time.
-
Uptake Termination: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.[10] The cold temperature immediately halts the transport process.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., a solution containing a mild detergent).
-
Scintillation Counting: Transfer the cell lysate from each well into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Methodology II: High-Throughput Alternative - Fluorescent-Based Uptake Inhibition Assay
Fluorescent-based assays have gained popularity as a non-radioactive alternative, offering a more streamlined workflow amenable to high-throughput screening (HTS).[8][11][12][13][14] These assays utilize fluorescent substrates that are transported into the cells, leading to an increase in intracellular fluorescence.
Materials and Reagents
-
Cell Lines: As with the radiometric assay, HEK293 cells stably expressing the monoamine transporters are suitable.
-
Fluorescent Substrate: Several proprietary fluorescent substrates are commercially available that act as mimetics for monoamines and are transported by DAT, NET, and SERT.[8][11][13] One such example is 4-(4-diethylaminostyryl)-N-methylpyridinium iodide (ASP+).[15]
-
Masking Dye: These kits often include a masking dye that quenches the fluorescence of the substrate in the extracellular medium, eliminating the need for wash steps.[8][13][15]
-
Assay Buffer, Reference Inhibitors, and Test Compounds: Same as for the radiometric assay.
-
Fluorescence Plate Reader.
Detailed Protocol
-
Cell Plating: Plate the cells in a 96- or 384-well black, clear-bottom plate suitable for fluorescence measurements.
-
Preparation of Reagents: Prepare the assay buffer, test compound dilutions, and reference inhibitor solutions.
-
Assay Plate Preparation: Add the test compounds and reference inhibitors to the appropriate wells.
-
Addition of Fluorescent Substrate and Masking Dye: Add the fluorescent substrate and masking dye mixture to all wells.
-
Incubation and Signal Detection: Incubate the plate at room temperature or 37°C. The fluorescence signal can be read in real-time (kinetic mode) or at a fixed endpoint after a specific incubation period.[13] The increase in fluorescence intensity directly correlates with the uptake of the substrate.
Data Analysis and Interpretation
-
Determine Specific Uptake: For each data point, calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known selective inhibitor) from the total uptake (measured in the absence of any inhibitor).
-
Calculate Percentage Inhibition: For each concentration of the test compound, calculate the percentage of inhibition relative to the control (vehicle-treated) specific uptake.
-
Generate Dose-Response Curves: Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine IC50 Values: Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 value for each test compound.[6][7]
Key Parameters and Their Significance
| Parameter | Description | Significance |
| IC50 | The concentration of an inhibitor that reduces the specific uptake of a substrate by 50%. | A measure of the inhibitor's potency. A lower IC50 value indicates a more potent inhibitor. |
| Ki | The inhibition constant, which is a more absolute measure of binding affinity. It can be calculated from the IC50 value using the Cheng-Prusoff equation if the substrate concentration and its Km are known.[10] | Allows for comparison of inhibitor potencies across different experimental conditions. |
| Vmax | The maximum rate of transport at saturating substrate concentrations. | Reflects the density of functional transporters on the cell surface. |
| Km | The Michaelis-Menten constant, which is the substrate concentration at which the transport rate is half of Vmax. | An indicator of the substrate's affinity for the transporter. |
Self-Validating Systems: Ensuring Data Integrity
A robust assay protocol should include internal controls to validate the experimental results.
Caption: Essential controls for a self-validating monoamine transporter assay.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Variability between Replicates | Inconsistent cell numbers, pipetting errors, edge effects in the plate. | Ensure uniform cell seeding, use calibrated pipettes, and avoid using the outer wells of the plate if edge effects are suspected. |
| Low Signal-to-Noise Ratio | Low transporter expression, inactive substrate, incorrect buffer pH. | Verify transporter expression levels in the cell line, check the quality and activity of the substrate, and ensure the assay buffer is at the correct pH. |
| High Non-Specific Binding | "Sticky" test compounds, issues with the cell monolayer. | Include a pre-incubation step, consider using a different cell line, or add a small amount of a non-ionic detergent to the wash buffer.[16] |
Conclusion
The in vitro monoamine transporter uptake inhibition assay is an indispensable tool in neuropharmacology and drug discovery. By carefully selecting the appropriate assay format (radiometric or fluorescent), optimizing experimental conditions, and incorporating proper controls, researchers can obtain high-quality, reproducible data on the interaction of test compounds with DAT, NET, and SERT. This information is critical for understanding the mechanism of action of novel therapeutics and for predicting their potential clinical effects and side-effect profiles.
References
-
New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Retrieved March 7, 2026, from [Link]
-
A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) | Request PDF. (2015). ResearchGate. Retrieved March 7, 2026, from [Link]
-
MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. (n.d.). BioAssay Systems. Retrieved March 7, 2026, from [Link]
-
Saha, K., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Retrieved March 7, 2026, from [Link]
-
Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Retrieved March 7, 2026, from [Link]
-
Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Retrieved March 7, 2026, from [Link]
-
Monitoring monoamine transport with the fluorescent substrate analogue ASP +. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. (n.d.). Molecular Devices. Retrieved March 7, 2026, from [Link]
-
Applications of in vitro transporter assays for mechanistic characterization and prediction of clinical drug-drug interactions. (2026). PubMed. Retrieved March 7, 2026, from [Link]
-
Range of previously reported IC 50 values for neurotransmitter uptake inhibition. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Zhou, M., et al. (2007). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Journal of Pharmacology and Experimental Therapeutics. Retrieved March 7, 2026, from [Link]
-
Potent and Selective Inhibition of Plasma Membrane Monoamine Transporter by HIV Protease Inhibitors. (2014). Journal of Pharmacology and Experimental Therapeutics. Retrieved March 7, 2026, from [Link]
-
SERT Transporter Assay. (n.d.). BioIVT. Retrieved March 7, 2026, from [Link]
-
In Vitro DDI Drug Transporter Studies: Efflux and Uptake. (n.d.). SlideShare. Retrieved March 7, 2026, from [Link]
-
PET Core Radioligands. (n.d.). Yale Biomedical Imaging Institute. Retrieved March 7, 2026, from [Link]
-
Scintillation Proximity Assay for Measuring Uptake by the Human Drug Transporters hOCT1, hOAT3, and hOATP1B1. (2007). PubMed. Retrieved March 7, 2026, from [Link]
-
Scintillation proximity assay. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
Drug Transporters Inhibition Studies. (n.d.). BioIVT. Retrieved March 7, 2026, from [Link]
-
Uncooperative Drugs in In Vitro Transporter Research: Instability and Nonspecific Binding Challenges. (2024). YouTube. Retrieved March 7, 2026, from [Link]
-
Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. (2014). ACS Chemical Neuroscience. Retrieved March 7, 2026, from [Link]
-
Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. (n.d.). Springer Nature Experiments. Retrieved March 7, 2026, from [Link]
-
Scintillation Proximity Assay. (n.d.). Journal of Enzymes. Retrieved March 7, 2026, from [Link]
-
Transporter Assays. (n.d.). Sygnature Discovery. Retrieved March 7, 2026, from [Link]
-
Understanding transporter specificity and the discrete appearance of channel-like gating domains in transporters. (2014). Frontiers in Physiology. Retrieved March 7, 2026, from [Link]
-
Ramamoorthy, S., & Blakely, R. D. (2011). Regulation of Monoamine Transporters: Role of Transporter Phosphorylation. Pharmacology & Therapeutics. Retrieved March 7, 2026, from [Link]
-
Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. (2022). BioIVT. Retrieved March 7, 2026, from [Link]
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- 3. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 4. Regulation of Monoamine Transporters: Role of Transporter Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
- 13. moleculardevices.com [moleculardevices.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
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- 16. m.youtube.com [m.youtube.com]
Application Note: Receptor Binding Affinity and Functional Screening Protocols for 1-(4-Methylphenyl)propan-2-amine
Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Neuropharmacologists, Toxicologists, and Drug Development Scientists Compound: 1-(4-Methylphenyl)propan-2-amine (4-Methylamphetamine; 4-MA)
Scientific Background & Rationale
As a Senior Application Scientist, I frequently encounter a critical pitfall in early-stage neuropharmacological screening: relying solely on radioligand displacement assays (binding affinity,
1-(4-Methylphenyl)propan-2-amine (4-MA) is a prime example of why functional assays are mandatory. 4-MA is a ring-substituted amphetamine derivative. While unsubstituted amphetamine primarily targets the dopamine transporter (DAT) and norepinephrine transporter (NET), the addition of a para-methyl group significantly enhances its affinity for the serotonin transporter (SERT)[1]. This structural modification shifts its pharmacological profile to a non-selective monoamine releaser, sharing mechanistic similarities with MDMA.
To accurately profile 4-MA, our laboratory utilizes a dual-assay system: a Radioligand Binding Assay to determine baseline receptor affinity, followed by a Functional Monoamine Release Assay to quantify its efficacy in inducing non-exocytotic neurotransmitter efflux via reverse transport.
Figure 1: Mechanism of 4-MA-induced monoamine efflux via reverse transport.
Pharmacological Profile & Data Presentation
The table below summarizes the functional release potencies (
Table 1: Comparative Monoamine Transporter Release Potencies ( , nM)
| Compound | DAT ( | SERT ( | NET ( | DAT/SERT Ratio | Pharmacological Classification |
| 4-Methylamphetamine | 44.1 | 53.4 | 22.2 | 0.82 | Non-selective Releaser |
| Amphetamine | 24.8 | 7,300 | 20.7 | 0.003 | DAT/NET Selective Releaser |
| MDMA | 278 | 58.4 | 46.2 | 4.76 | SERT/NET Selective Releaser |
(Note: Lower
Experimental Workflows & Protocols
To ensure self-validating and reproducible results, the following protocols must be executed sequentially. We utilize crude rat brain synaptosomes because they preserve the native lipid microenvironment and endogenous auxiliary proteins of the transporters, which immortalized cell lines often lack.
Figure 2: Step-by-step workflow for in vitro radioligand uptake and release assays.
Protocol A: Preparation of Rat Brain Synaptosomes
Causality Check: We dissect specific brain regions based on transporter density. The striatum is harvested for DAT assays, while the prefrontal cortex is harvested for SERT and NET assays to maximize the signal-to-noise ratio.
-
Tissue Harvesting: Euthanize adult male Sprague-Dawley rats. Rapidly dissect the striatum and prefrontal cortex on an ice-cold glass plate.
-
Homogenization: Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose buffer (pH 7.4) using a Teflon-glass homogenizer (10-12 strokes at 800 rpm).
-
Differential Centrifugation (Step 1): Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to pellet cellular debris and nuclei (P1).
-
Differential Centrifugation (Step 2): Transfer the supernatant (S1) to a new tube and centrifuge at 12,000 × g for 20 minutes at 4°C. The resulting pellet (P2) contains the crude synaptosomes.
-
Resuspension: Resuspend the P2 pellet in oxygenated (95%
/ 5% ) Krebs-phosphate buffer. Keep on ice until use.
Protocol B: In Vitro Monoamine Release Assay
Causality Check: Why a strict 5-minute incubation? 4-MA induces reverse transport. If the incubation exceeds 5-10 minutes, the released tritiated monoamines will begin to undergo re-uptake or reach an equilibrium state, confounding the data and making a potent releaser appear as a weak reuptake inhibitor.
-
Pre-loading Vesicles: Aliquot 900 µL of the synaptosomal suspension into assay tubes. Add 50 µL of 5 nM
Dopamine, Serotonin, or Norepinephrine. Incubate in a 37°C water bath for 30 minutes to allow the transporters to load the radiolabeled neurotransmitters into the intracellular vesicles. -
Compound Addition: Add 50 µL of 4-MA at varying concentrations (ranging from 0.1 nM to 10 µM) to the tubes.
-
Stimulation Phase: Incubate the mixture for exactly 5 minutes at 37°C to stimulate transporter-mediated reverse efflux.
-
Reaction Termination: Rapidly terminate the reaction by vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific binding) using a 96-well Brandel cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove any extracellular, unbound radioactivity.
-
Quantification: Transfer the filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and agitate for 1 hour. Count the retained radioactivity (representing the neurotransmitter remaining inside the synaptosomes) using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of release relative to vehicle control. Use non-linear regression (GraphPad Prism) to fit a dose-response curve and determine the
value.
References
-
Title: Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior Source: ACS Chemical Neuroscience (via PubMed Central) URL: [Link]
-
Title: Structure–Activity Relationship of Synthetic Cathinones: An Updated Review Source: ACS Chemical Neuroscience URL: [Link]
Application Notes and Protocols: 1-(4-Methylphenyl)propylamine as a Pharmacological Research Tool
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols
Executive Summary & Structural Rationale
1-(4-Methylphenyl)propylamine (also known as 1-(p-tolyl)propan-1-amine) is a primary amine characterized by a chiral benzylic center, a propyl chain, and a para-methyl substitution on the phenyl ring. As a Senior Application Scientist, I frequently utilize this compound not as a final therapeutic, but as a highly specialized pharmacological research tool and chemical probe .
Its unique steric bulk and structural homology to endogenous phenethylamines make it indispensable across three distinct domains of drug development:
-
Biocatalysis: As a stringent chiral probe to define the active-site volume of novel amine transaminases (ATAs) 1.
-
Medicinal Chemistry: As a critical stereospecific building block for synthesizing G-Protein Coupled Receptor (GPCR) ligands, notably Neurokinin-3 (NK-3) receptor antagonists 2.
-
Receptor Pharmacology: As an in vitro probe for evaluating Trace Amine-Associated Receptor 1 (TAAR1) signaling pathways [[3]]().
Application I: Chiral Probe for Amine Transaminase (ATA) Profiling
Causality & Mechanism
Amine transaminases (ATAs) are highly sought after for the green synthesis of chiral amines. However, native ATAs often struggle with bulky substrates. 1-(4-Methylphenyl)propylamine serves as a stringent "stress test" for the enzyme's large binding pocket (the O-pocket) 1. The combination of the propyl chain and the para-methyl group creates significant steric hindrance. If an engineered ATA successfully converts this probe, it definitively proves that the enzyme possesses an expanded substrate scope capable of accommodating complex pharmaceutical intermediates 4.
Fig 1. Amine transaminase (ATA) half-reaction workflow using the amine donor probe.
Protocol: Biocatalytic Half-Reaction Assay
Self-Validating Design: We use Pyridoxal 5'-phosphate (PLP) supplementation to ensure the enzyme remains in its active holoenzyme state, preventing false negatives caused by cofactor depletion.
-
Reaction Setup: In a 1.5 mL Eppendorf tube, prepare a 0.5 mL reaction mixture containing 50 mM HEPES buffer (pH 9.0), 10 mM 1-(4-Methylphenyl)propylamine (amine donor), 10 mM sodium pyruvate (amine acceptor), and 1 mM PLP.
-
Enzyme Addition: Initiate the reaction by adding 0.5 mg of purified ATA enzyme.
-
Incubation: Incubate at 30 °C for 24 hours under continuous shaking (800 rpm) to ensure mass transfer.
-
Quenching & Extraction: Stop the reaction by adding 50 µL of 10 M NaOH to deprotonate the remaining amine, followed by extraction with 500 µL of ethyl acetate. Causality: Ethyl acetate efficiently partitions the hydrophobic amine and ketone away from the highly polar PLP/PMP cofactors, ensuring a clean baseline for Gas Chromatography (GC).
-
Quantification: Analyze the organic layer via GC-FID to calculate the percentage conversion of the amine to its corresponding ketone.
Application II: Precursor for GPCR Ligand Synthesis (NK-3 Antagonists)
Causality & Mechanism
The 1-phenylpropylamine scaffold is a privileged pharmacophore in the design of non-peptide antagonists for the Human Neurokinin-3 (NK-3) receptor 2. The stereochemistry at the C1 position dictates the spatial orientation of the aromatic ring within the GPCR binding pocket. By utilizing the enantiopure (R)- or (S)-1-(4-Methylphenyl)propylamine as a building block, medicinal chemists can synthesize sulfonamide or carboxamide derivatives with sub-nanomolar affinity for the NK-3 receptor.
Protocol: Radioligand Competition Binding Assay
Self-Validating Design: Using crude membranes from transfected CHO cells ensures the GPCR remains in its native lipid microenvironment, preserving its active conformational state.
-
Membrane Preparation: Harvest hNK-3-CHO cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g to isolate the crude membrane fraction.
-
Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM of the radioligand [125I][MePhe7]NKB, and varying concentrations (10^-11 to 10^-5 M) of the synthesized 1-(4-Methylphenyl)propylamine derivative.
-
Equilibration: Incubate the plate at room temperature for 60 minutes to reach thermodynamic equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine. Causality: Polyethylenimine reduces non-specific binding of the highly lipophilic radioligand to the filter matrix, drastically improving the signal-to-noise ratio.
-
Detection: Wash filters three times with cold buffer, dry, and count radioactivity using a gamma counter to determine the IC50 and Ki values.
Application III: In Vitro Probe for TAAR1 Signaling
Causality & Mechanism
Due to its structural homology with amphetamines and phenethylamines, 1-(4-Methylphenyl)propylamine acts as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1) 3. TAAR1 is a Gαs-coupled GPCR. Agonist binding induces a conformational change that activates adenylyl cyclase (AC), leading to the conversion of ATP into cyclic AMP (cAMP).
Fig 2. TAAR1 Gs-coupled signaling pathway activated by the phenethylamine analog.
Protocol: cAMP Accumulation Assay (HTRF)
Self-Validating Design: The inclusion of IBMX (a phosphodiesterase inhibitor) is critical. By preventing the degradation of cAMP, it ensures that the measured cAMP accumulation is a direct, linear reflection of adenylyl cyclase activity induced by the agonist.
-
Cell Preparation: Seed HEK-293 cells stably expressing human TAAR1 into a 384-well microplate at a density of 5,000 cells/well.
-
Compound Stimulation: Treat the cells with serial dilutions of 1-(4-Methylphenyl)propylamine in stimulation buffer containing 0.5 mM IBMX. Incubate for 30 minutes at 37 °C.
-
Lysis & Detection: Add Homogeneous Time-Resolved Fluorescence (HTRF) lysis buffer containing anti-cAMP cryptate (donor) and d2-labeled cAMP (acceptor).
-
Incubation: Incubate for 1 hour at room temperature in the dark to allow the competitive immunoassay to reach equilibrium.
-
Readout: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal at 665 nm and 620 nm using a microplate reader. Calculate the EC50 based on the 665/620 ratio.
Quantitative Data Summary
The table below summarizes the expected experimental readouts and analytical parameters when utilizing 1-(4-Methylphenyl)propylamine across the described workflows.
| Experimental Domain | Target / Enzyme | Key Parameter Measured | Expected Range / Outcome | Analytical Method |
| Biocatalysis | (S)- or (R)-Amine Transaminase | Conversion Rate (%) | 0 - 85% (Highly enzyme dependent) | GC-FID |
| Ligand Synthesis | Human NK-3 Receptor | Binding Affinity ( | Low nanomolar (for optimized derivatives) | Radioligand Binding |
| Receptor Pharmacology | Human TAAR1 Receptor | Potency ( | 1.8 - 92 µM | HTRF / TR-FRET |
References
- Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor.
-
Determination of selected biogenic amines in Acacia rigidula plant materials and dietary supplements using LC-MS/MS methods. ResearchGate. URL: [[3]]
- Expanded Substrate Specificity in D-Amino Acid Transaminases: A Case Study of Transaminase from Blastococcus saxobsidens. MDPI. URL: [[3.2]]
- Functional and structural insights into a thermostable (S)-selective amine transaminase and its improved substrate scope by protein engineering. PMC. URL: [[3.5]]
Sources
Application Note & Protocol: Development of a Certified Reference Material for 1-(4-Methylphenyl)propylamine
Abstract
This document provides a comprehensive guide for the development of a Certified Reference Material (CRM) for 1-(4-Methylphenyl)propylamine. As a crucial component in pharmaceutical research, drug development, and forensic analysis, the availability of a high-purity, well-characterized reference material is paramount for ensuring the accuracy, reliability, and metrological traceability of analytical measurements.[1][2][3] This guide adheres to the principles outlined in ISO 17034, detailing the critical stages of CRM production from candidate material synthesis and purification to comprehensive characterization, value assignment, and the rigorous assessment of homogeneity, stability, and measurement uncertainty.[4][5][6][7] The protocols herein are designed to provide researchers, scientists, and quality control professionals with a robust framework for producing a CRM that meets the highest standards of quality and confidence.
Introduction: The Metrological Imperative for a 1-(4-Methylphenyl)propylamine CRM
1-(4-Methylphenyl)propylamine and its analogues are significant in medicinal chemistry and as intermediates in the synthesis of various pharmaceuticals.[8][9] Accurate quantification and identification of this compound are essential for process control, impurity profiling, and regulatory compliance. Certified Reference Materials (CRMs) serve as the anchor for metrological traceability, enabling laboratories to validate analytical methods, calibrate instrumentation, and ensure the comparability of results over time and between different locations.[3][10][11]
The development of a CRM is a meticulous process that goes far beyond simple chemical synthesis. It involves a holistic approach to quality assurance, encompassing material selection, rigorous purification, multi-technique characterization, and a statistically robust evaluation of the material's properties.[12][13] This document outlines a scientifically-grounded workflow for producing a 1-(4-Methylphenyl)propylamine CRM, ensuring its fitness for purpose as a high-order calibration standard.
The CRM Development Workflow
The production of a CRM follows a structured, multi-stage process governed by international guidelines to ensure the final product is homogeneous, stable, and has a certified property value with a stated uncertainty.[7]
Caption: High-level workflow for the production of a Certified Reference Material.
Phase 1: Candidate Material Synthesis and Purification
The foundation of a high-quality CRM is the starting material itself. The goal is not merely a high yield, but the highest achievable purity, minimizing structural isomers, and process-related impurities that could interfere with analytical applications.
Synthesis Strategy: Reductive Amination
A common and effective method for synthesizing aryl-alkylamines is the reductive amination of a corresponding ketone. For 1-(4-methylphenyl)propylamine, the precursor is 4-methylpropiophenone. This approach is selected for its reliability and control over the final product structure.
Protocol 1: Synthesis of 1-(4-Methylphenyl)propylamine
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve 4-methylpropiophenone (1 equivalent) in a suitable solvent such as methanol.
-
Amine Source: Add ammonium acetate (10 equivalents) and sodium cyanoborohydride (1.5 equivalents) to the solution. Causality: Ammonium acetate serves as the ammonia source, while sodium cyanoborohydride is a mild reducing agent that selectively reduces the intermediate imine without significantly reducing the starting ketone.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of 2M HCl to decompose excess reducing agent.
-
Work-up: Adjust the pH to >12 with aqueous NaOH. Extract the aqueous layer three times with dichloromethane. Causality: Basification deprotonates the amine, rendering it soluble in the organic solvent for extraction.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
Purification is a critical step to remove unreacted starting materials, by-products, and solvent residues.
-
Vacuum Distillation: The crude amine is purified by vacuum distillation. This method is effective for separating the desired product from less volatile impurities. Collect the fraction boiling at the expected temperature for 1-(4-methylphenyl)propylamine.
-
Preparative Chromatography (Optional): If isomeric or other closely-related impurities remain, further purification using preparative High-Performance Liquid Chromatography (HPLC) on a suitable stationary phase (e.g., C18 for reverse-phase) may be necessary.
Phase 2: Comprehensive Characterization and Certification
This phase establishes the material's identity, purity, and ensures it meets the stringent requirements of a CRM as defined by ISO 17034.[4][5][14]
Identity Confirmation and Structural Elucidation
A suite of orthogonal analytical techniques must be employed to unequivocally confirm the chemical structure of the synthesized material.
| Technique | Purpose | Expected Result for 1-(4-Methylphenyl)propylamine |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation pattern. | ESI-MS: [M+H]⁺ ion at m/z 150.2. GC-MS (EI): Molecular ion at m/z 149.2 and characteristic fragments. |
| ¹H NMR Spectroscopy | Provides information on the proton environment and structural connectivity. | Signals corresponding to aromatic protons, the methyl group on the ring, the propyl chain protons, and the amine protons with appropriate chemical shifts, multiplicities, and integrations. |
| ¹³C NMR Spectroscopy | Determines the number and type of carbon atoms. | Signals corresponding to all 9 unique carbon atoms in the molecule. |
| FTIR Spectroscopy | Identifies functional groups present in the molecule. | Characteristic absorptions for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring). |
Purity Determination and Value Assignment
The certified value of a pure substance CRM is its purity, expressed as a mass fraction. This is determined using a primary or reference method. Quantitative Nuclear Magnetic Resonance (qNMR) is an ideal primary ratio method for this purpose. The purity is often determined using a mass balance approach, subtracting the contribution of all impurities.[15]
Purity (%) = 100% - (Water Content + Residual Solvents + Non-volatile Impurities + Organic Impurities)
Protocol 2: Purity Assignment by Mass Balance
-
Chromatographic Purity (Organic Impurities):
-
Method: Use a validated high-resolution Gas Chromatography with Flame Ionization Detection (GC-FID) method.
-
Procedure: Prepare a solution of the candidate material in a suitable solvent. Inject onto the GC system.
-
Analysis: Assume all organic impurities have a similar response factor to the main peak. Calculate the area percent of the main peak. A typical purity target is >99.9%.
-
-
Water Content:
-
Method: Karl Fischer titration.
-
Procedure: Perform coulometric Karl Fischer titration on a representative sample of the material.
-
Analysis: Determine the mass fraction of water.
-
-
Residual Solvents:
-
Method: Headspace GC-MS.
-
Procedure: Analyze a sample of the material to identify and quantify any solvents remaining from the synthesis and purification steps.
-
-
Non-Volatile Impurities (Inorganics):
-
Method: Residue on Ignition / Sulfated Ash.
-
Procedure: Heat a sample of the material in a crucible to a high temperature to burn off all organic material. Weigh the remaining residue.
-
Homogeneity Assessment
Homogeneity testing is crucial to ensure that every unit (e.g., ampoule or vial) of the CRM batch is representative of the whole batch within the stated uncertainty.[10][12][16]
Protocol 3: Between-Unit Homogeneity Study
-
Sampling: From a batch of N units, select a minimum of 10-15 units using a stratified random sampling approach to represent the entire packaging run.
-
Sub-sampling: From each selected unit, take at least two independent sub-samples for analysis.
-
Measurement: Analyze all sub-samples under repeatability conditions (same analyst, same instrument, short time frame) using the validated GC-FID purity method. The measurement order must be randomized to prevent bias from instrumental drift.
-
Statistical Analysis: Use one-way Analysis of Variance (ANOVA) to partition the total variance into variance between units (s_bb²) and variance within units (s_wb²).[17] The standard uncertainty due to inhomogeneity (u_hom) is calculated from these variances.
Caption: Combination of uncertainty components to determine the expanded uncertainty.
Example Uncertainty Budget Table
| Uncertainty Component | Source of Uncertainty | Value (%) | Type | uᵢ (%) |
| u_char | Combined from analytical methods (GC-FID, KF, etc.) | - | A/B | 0.05 |
| u_hom | Between-unit inhomogeneity from ANOVA | - | A | 0.03 |
| u_stab | Long-term stability study regression | - | A | 0.02 |
| u_c (Combined) | Root Sum of Squares of uᵢ | - | - | 0.062 |
| U (Expanded) | k=2 (95% confidence) | - | - | 0.12 |
Note: Values are for illustrative purposes only.
Phase 3: Certificate of Analysis and Finalization
The culmination of the CRM development process is the Certificate of Analysis (CoA). This document, prepared in accordance with ISO Guide 31, provides the end-user with all necessary information.
Key Elements of a CRM Certificate:
-
Product Name and Lot Number: Unambiguous identification.
-
Certified Property Value: The purity (mass fraction) and its expanded uncertainty (e.g., 99.90% ± 0.12%).
-
Metrological Traceability: A statement describing the traceability of the measurement to the SI.
-
Intended Use: Instructions on how the CRM should be used (e.g., for calibration of chromatographic systems).
-
Instructions for Use and Storage: Details on handling, minimum sample size, and storage conditions.
-
Period of Validity: The shelf-life determined from stability studies.
-
Method of Certification: A summary of the methods used for characterization, homogeneity, and stability assessment.
Conclusion
The development of a Certified Reference Material for 1-(4-Methylphenyl)propylamine is a rigorous, multi-faceted process that underpins the quality and reliability of analytical measurements in the pharmaceutical and related industries. By following a structured workflow grounded in international standards such as ISO 17034, producers can create a high-quality CRM. This involves careful synthesis and purification, comprehensive characterization using orthogonal methods, and meticulous assessment of homogeneity, stability, and measurement uncertainty. The resulting CRM provides end-users with a powerful tool to achieve metrologically traceable and highly confident analytical results.
References
-
Title: ISO 17034 Certified Reference Materials (CRMs) Source: Reagecon Knowledge URL: [Link]
-
Title: The Uncertainty of Reference Standards—A Guide to Understanding Factors Impacting Uncertainty, Uncertainty Calculations, and V Source: Journal of Analytical Toxicology URL: [Link]
-
Title: ISO 17034 Certified Reference Materials CRM Source: Lab Unlimited URL: [Link]
-
Title: Reference Materials Producers ( ISO 17034 ) Accreditation Source: NATA URL: [Link]
-
Title: ISO 17034 Reference Material Producer (RMP) Accreditation Source: ANAB URL: [Link]
-
Title: Homogeneity and stability of reference materials Source: ResearchGate URL: [Link]
-
Title: Uncertainty calculations in the certification of reference materials 4. Characterisation and certification Source: ResearchGate URL: [Link]
-
Title: 10 Critical Steps to World-Class Certified Reference Materials (CRMs) Source: Restek URL: [Link]
-
Title: Matrix Certified Reference Materials Source: MDPI URL: [Link]
-
Title: Certified reference materials Source: Wikipedia URL: [Link]
-
Title: Evaluation of Homogeneity in Certified Reference Materials (CRM) Source: EPJ Web of Conferences URL: [Link]
-
Title: What are Certified Reference Materials? Source: ASTM International URL: [Link]
-
Title: Development and use of reference materials and quality control materials Source: IAEA URL: [Link]
-
Title: Guidelines for the Selection and Use of Reference Materials Source: CITAC URL: [Link]
-
Title: GUIDELINES FOR DETERMINATION OF UNCERTAINTY OF MEASUREMENT IN CALIBRATION Source: Sri Lanka Accreditation Board URL: [Link]
-
Title: Information document: procedures for the estimation of measurement uncertainty Source: EURAMET URL: [Link]
-
Title: HOW TO USE AND HOW NOT TO USE CERTIFIED REFERENCE MATERIALS IN INDUSTRIAL CHEMICAL METROLOGY LABORATORIES Source: National Institute of Standards and Technology (NIST) URL: [Link]
- Title: The synthetic method of (R)-1-(4-methylphenyl)
-
Title: Advances in structure elucidation of small molecules using mass spectrometry Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study Source: Oreate AI Blog URL: [Link]
-
Title: Solvent-free synthesis of propargylamines: an overview Source: NIH National Center for Biotechnology Information URL: [Link]
Sources
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. nata.com.au [nata.com.au]
- 3. www-pub.iaea.org [www-pub.iaea.org]
- 4. knowledge.reagecon.com [knowledge.reagecon.com]
- 5. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 6. Reference Material Producer Accreditation | ISO 17034 | ANAB [anab.ansi.org]
- 7. mdpi.com [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study - Oreate AI Blog [oreateai.com]
- 10. Certified reference materials - Wikipedia [en.wikipedia.org]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scholarship.law.nd.edu [scholarship.law.nd.edu]
- 14. labunlimited.com [labunlimited.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of Homogeneity in Certified Reference Materials (CRM) | International Congress of Metrology [cfmetrologie.edpsciences.org]
Application Note: In Vivo Behavioral and Neuropharmacological Profiling of 4-Methylamphetamine in Rodent Models
Introduction & Chemical Nomenclature
In the landscape of behavioral neuropharmacology, the term "1-(4-Methylphenyl)propylamine" is frequently used to describe the alpha-methylphenethylamine derivative 1-(4-methylphenyl)propan-2-amine , universally known as 4-Methylamphetamine (4-MA) . While the 1-amine isomer exists, virtually all in vivo behavioral and toxicological literature centers on the 2-amine (4-MA) due to its potent psychoactive properties and historical emergence as an appetite suppressant and designer drug[1].
Unlike classical dopaminergic stimulants (e.g., standard amphetamine), 4-MA operates as a potent, non-selective Serotonin, Norepinephrine, and Dopamine Releasing Agent (SNDRA) [1]. This Application Note provides researchers and drug development professionals with validated protocols and mechanistic insights for profiling 4-MA in rodent models, focusing on its unique abuse liability and thermoregulatory effects.
Mechanistic Rationale: The "Serotonergic Brake"
To design effective in vivo studies, researchers must understand the causality behind 4-MA's behavioral phenotype. Why does 4-MA exhibit a lower rate of self-administration compared to other amphetamine analogs?
The answer lies in its profound affinity for the serotonin transporter (SERT). In vivo microdialysis reveals that 4-MA elevates extracellular 5-HT levels to approximately 18 times the baseline, while dopamine (DA) is elevated only 5-times above baseline[1]. This massive serotonergic efflux activates 5-HT1A and 5-HT2C receptors, which exert an inhibitory feedback loop on mesolimbic dopamine transmission[1]. This reduces the drug's overall abuse liability and alters its physiological footprint[2].
Neurochemical pathway of 4-MA demonstrating the serotonergic dampening of dopamine transmission.
Quantitative Transporter Profile
The table below summarizes the in vitro transporter release potency of 4-MA, highlighting the self-validating logic for its behavioral outcomes.
| Target Transporter | 4-MA EC₅₀ (nM) | Functional Consequence in Rodent Models |
| SERT (Serotonin) | 53.4 | Induces hypothermia; dampens DA-mediated hyperlocomotion. |
| DAT (Dopamine) | 44.1 | Drives baseline psychostimulant effects and reward seeking. |
| NET (Norepinephrine) | 22.2 | Contributes to cardiovascular arousal and wakefulness. |
Data synthesized from in vitro synaptosome release assays[1].
Experimental Protocols
Protocol A: Intracranial Self-Stimulation (ICSS) for Abuse Liability
Purpose: Simple intravenous self-administration can be confounded by the sedative or competing motor effects of massive 5-HT release. ICSS bypasses this by directly measuring the electrical threshold required to activate the brain's reward center (Medial Forebrain Bundle, MFB).
Materials:
-
Male Sprague-Dawley rats (250–300g).
-
Stereotaxic frame and bipolar stainless-steel electrodes.
-
Operant conditioning chambers equipped with a response lever and constant-current stimulators.
-
4-MA Hydrochloride[3], dissolved in sterile 0.9% saline.
Step-by-Step Methodology:
-
Stereotaxic Surgery: Anesthetize the rat and stereotaxically implant a bipolar electrode into the right MFB (Coordinates: AP -2.8 mm, ML -1.7 mm, DV -8.8 mm from bregma). Allow 7 days for postoperative recovery.
-
Operant Training: Place subjects in the operant chamber. Train them to press a lever on a Fixed-Ratio 1 (FR1) schedule to receive a 0.5-second train of square-wave cathodal pulses.
-
Baseline Calibration: Conduct daily sessions using a rate-frequency curve procedure. Vary the stimulation frequency sequentially to determine the baseline threshold (the frequency at which the animal presses the lever at 50% of its maximum rate).
-
Drug Administration: Administer 4-MA via intraperitoneal (i.p.) injection at doses of 1.0, 3.0, and 10.0 mg/kg[2]. Wait 15 minutes for central penetration.
-
Testing & Analysis: Record the ICSS thresholds. Drugs with high abuse liability (like pure DAT releasers) cause a profound leftward shift (lowering the threshold). Because of 4-MA's , expect a blunted leftward shift compared to d-amphetamine[2].
Step-by-step workflow for Intracranial Self-Stimulation (ICSS) behavioral assay in rodents.
Protocol B: Locomotor Activity and Thermoregulation
Purpose: 4-MA is unique among amphetamines because it acts as a, which induces hypothermia in rats at room temperature, contrasting sharply with the hyperthermia typically induced by MDMA or methamphetamine[3][4].
Materials:
-
Open-field arenas (e.g., 40 x 40 cm) equipped with infrared photobeam arrays.
-
Implantable telemetry probes (for continuous core temperature monitoring) or a lubricated rectal thermometer.
-
Environmental control chambers capable of maintaining 22°C (normal) and 27°C (high ambient temperature).
Step-by-Step Methodology:
-
Habituation: Acclimate rats to the open-field arenas for 60 minutes prior to injection to establish a stable baseline of horizontal (ambulation) and vertical (rearing) beam breaks.
-
Temperature Baseline: Record baseline core body temperature (T_core) via telemetry. Normal rat T_core should be ~37.5°C.
-
Dosing: Inject 4-MA (2.5, 5.0, or 10.0 mg/kg, i.p.)[4]. Include a saline vehicle control group.
-
Data Acquisition (Locomotion): Record photobeam breaks in 10-minute bins for 180 minutes post-injection. 4-MA will induce a dose-dependent increase in horizontal locomotor activity, though less erratic than pure dopaminergic agents[4].
-
Data Acquisition (Thermoregulation): Monitor T_core continuously. At 22°C ambient temperature, 4-MA will induce a rapid hypothermic response (drop of 1–2°C) peaking at 60 minutes, driven by [3][4].
-
Validation Check: To ensure the hypothermia is centrally mediated and not merely a failure of peripheral thermogenesis, repeat the experiment at a high ambient temperature (27°C). The hypothermic effect should be blunted but still present, validating the central 5-HT1A mechanism[4].
References
-
Wikipedia Contributors. "4-Methylamphetamine." Wikipedia, The Free Encyclopedia. URL: [Link][1]
-
Blough, B. E., et al. "N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability." Neuropsychopharmacology (NIH PubMed Central). URL:[Link][2]
-
University of Barcelona (Dipòsit Digital). "Serotonin is involved in the psychostimulant and hypothermic effect of 4-methylamphetamine in rats." Department of Pharmacology and Therapeutic Chemistry. URL:[Link][4]
Sources
Troubleshooting & Optimization
Identifying side-products in the synthesis of substituted propylamines
Welcome to the Technical Support Center for the synthesis of substituted propylamines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the synthesis of these critical building blocks. Here, we address common issues related to side-product formation, offering in-depth troubleshooting advice and practical solutions based on established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Reductive Amination
Question 1: I'm performing a reductive amination to synthesize a substituted propylamine and my TLC/LC-MS shows multiple spots. What are the likely side-products and how can I minimize them?
Reductive amination is a powerful method, but it's not without its potential pitfalls. The formation of side-products often stems from the reactivity of the intermediates and starting materials.
Common Side-Products and Mitigation Strategies:
-
Over-alkylation Products (Tertiary Amines and Quaternary Ammonium Salts): The newly formed secondary propylamine can be more nucleophilic than the starting primary amine, leading to a second reaction with the aldehyde/ketone and subsequent reduction. This results in the formation of a tertiary amine. In some cases, this can proceed further to form a quaternary ammonium salt.[1][2]
-
Causality: The increased electron-donating effect of the newly added propyl group enhances the nucleophilicity of the nitrogen atom.
-
Mitigation:
-
Stoichiometry Control: Use a slight excess of the primary amine (1.1-1.5 equivalents) to favor the formation of the desired secondary amine.
-
Slow Addition: Add the reducing agent slowly to the mixture of the amine and carbonyl compound. This allows for the controlled reduction of the initially formed imine before significant amounts of the secondary amine can react further.
-
-
-
Aldol Condensation Products: If your aldehyde or ketone possesses α-hydrogens, it can undergo self-condensation under either acidic or basic conditions, leading to α,β-unsaturated carbonyl compounds and their subsequent reduction products.[3]
-
Causality: The presence of either acid or base can catalyze the formation of an enolate or enol, which then acts as a nucleophile.
-
Mitigation:
-
pH Control: Maintain a mildly acidic pH (typically 4-6) to favor imine formation while minimizing aldol condensation.[3] Acetic acid is a common and effective catalyst.[3]
-
Temperature Management: Run the reaction at or below room temperature to disfavor the aldol reaction, which often has a higher activation energy.
-
-
-
Unreacted Starting Materials: Incomplete conversion is a common issue.
-
Mitigation:
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
-
Choice of Reducing Agent: Use a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which selectively reduce the iminium ion over the starting carbonyl compound.[3][4][5][6] Sodium borohydride (NaBH₄) is a stronger reducing agent and can prematurely reduce the aldehyde or ketone.[3][4]
-
-
-
Alcohol from Carbonyl Reduction: As mentioned, stronger reducing agents like NaBH₄ can directly reduce the starting aldehyde or ketone to the corresponding alcohol.[3]
Troubleshooting Workflow for Reductive Amination
Caption: Troubleshooting workflow for identifying side-products in reductive amination.
Gabriel Synthesis
Question 2: I'm using the Gabriel synthesis to make a primary propylamine, but my yield is low and purification is difficult. What are the common pitfalls?
The Gabriel synthesis is a classic method for preparing primary amines that avoids the over-alkylation issues seen with direct alkylation of ammonia.[7][8] However, the deprotection step can be problematic.
Common Side-Products and Mitigation Strategies:
-
Phthalhydrazide By-product: When using hydrazine for the deprotection step, the phthalhydrazide by-product can sometimes be difficult to separate from the desired primary amine, especially if the amine is also a solid.[9][10]
-
Causality: Phthalhydrazide is often a precipitate, which in theory should make it easy to remove by filtration.[10] However, co-precipitation or incomplete precipitation can occur.
-
Mitigation:
-
Acidic Workup: After treatment with hydrazine, an acidic workup (e.g., with dilute HCl) will protonate the desired propylamine, making it water-soluble as the ammonium salt. The neutral phthalhydrazide can then be more effectively removed by filtration or extraction with an organic solvent. Subsequent basification of the aqueous layer will liberate the free amine.
-
-
-
Incomplete Deprotection: The N-alkylphthalimide intermediate may not be fully cleaved.
-
Mitigation:
-
Reaction Time and Temperature: Ensure adequate reaction time and temperature for the hydrazinolysis or acidic/basic hydrolysis step. Monitor the reaction by TLC to confirm the disappearance of the starting N-alkylphthalimide.
-
-
-
Side-products from Harsh Hydrolysis Conditions: Acidic or basic hydrolysis often requires harsh conditions (e.g., strong acid/base and high temperatures), which can lead to decomposition of the desired propylamine or other functional groups in the molecule.[9][10]
-
Mitigation:
-
Hydrazinolysis (Ing-Manske procedure): This is generally the preferred method as it proceeds under milder conditions.[9]
-
Alternative Gabriel Reagents: Consider using alternative reagents like the sodium salt of saccharin or di-tert-butyl-iminodicarboxylate. These reagents are electronically similar to phthalimide but often hydrolyze under milder conditions.[9]
-
-
Experimental Protocol: Workup for Hydrazine-mediated Gabriel Deprotection
-
After the reaction with hydrazine is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Add dilute hydrochloric acid (e.g., 2 M HCl) to the reaction mixture until the pH is ~1-2. This will protonate the product amine and precipitate any remaining phthalhydrazide.
-
Filter the mixture to remove the solid phthalhydrazide.
-
Wash the filtrate with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-basic organic impurities.
-
Cool the aqueous layer in an ice bath and add a strong base (e.g., 20-40% NaOH solution) until the pH is >12 to deprotonate the amine salt and liberate the free amine.
-
Extract the free amine with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude propylamine.
-
Purify further by distillation or column chromatography if necessary.
Hofmann Rearrangement
Question 3: In my Hofmann rearrangement of a butyramide to produce propylamine, I'm observing by-products. What should I be looking for?
The Hofmann rearrangement is a reliable method for converting a primary amide to a primary amine with one less carbon atom.[11][12] The key intermediate is an isocyanate, and its subsequent reactions determine the product distribution.[11][13][14]
Common Side-Products and Mitigation Strategies:
-
Carbamates: If the reaction is performed in an alcohol solvent (e.g., methanol or ethanol), the alcohol can trap the isocyanate intermediate to form a carbamate.[13]
-
Causality: Alcohols are good nucleophiles that can add to the electrophilic carbonyl carbon of the isocyanate.
-
Mitigation:
-
Aqueous Conditions: Use aqueous base (e.g., NaOH or KOH) to ensure the isocyanate is hydrolyzed to the unstable carbamic acid, which then decarboxylates to the desired amine.[11]
-
-
-
Ureas: If some of the product propylamine is present before all the isocyanate has reacted, the amine can act as a nucleophile and add to the isocyanate to form a substituted urea.[13]
-
Causality: The product amine is a potent nucleophile.
-
Mitigation:
-
Controlled Temperature: Maintain a low temperature during the initial N-bromination and rearrangement steps to control the rate of isocyanate formation.
-
Efficient Hydrolysis: Ensure rapid hydrolysis of the isocyanate by using a sufficient amount of water.
-
-
Data Summary Table: Common Side-Products in Propylamine Synthesis
| Synthetic Route | Common Side-Product | Reason for Formation | Mitigation Strategy |
| Reductive Amination | Tertiary Amine | Over-alkylation of product | Use excess primary amine; slow addition of reducing agent |
| Aldol Condensation Product | Self-condensation of carbonyl | Maintain pH 4-6; low temperature | |
| Alcohol | Reduction of starting carbonyl | Use selective reducing agent (e.g., NaBH(OAc)₃) | |
| Gabriel Synthesis | Phthalhydrazide | By-product of hydrazinolysis | Acidic workup to solubilize amine product |
| N-Alkylphthalimide | Incomplete deprotection | Ensure sufficient reaction time/temperature | |
| Hofmann Rearrangement | Carbamate | Trapping of isocyanate by alcohol solvent | Use aqueous reaction conditions |
| Substituted Urea | Reaction of product amine with isocyanate | Control temperature; ensure efficient hydrolysis |
Logical Relationship Diagram for Side-Product Formation
Caption: Logical pathways leading to common side-products in different propylamine synthesis routes.
References
-
Wikipedia. (2023). Gabriel synthesis. Retrieved from [Link]
- Cantin, T., et al. (2023). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. Organic Letters.
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]
- Tripathi, S. (n.d.). Synthetic Methods towards 1-Substituted Cyclopropylamines.
-
Homework.Study.com. (n.d.). How can propyl amine be synthesized by the Gabriel Synthesis? Write the mechanism of the reaction. Retrieved from [Link]
- Reddy, et al. (n.d.). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega.
-
Filo. (2025). Outline the preparation of n-propylamine by Gabriel phthalimide synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Hofmann rearrangement. Retrieved from [Link]
-
Organic-chemistry.org. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Retrieved from [Link]
- Banks, S. R., et al. (2021).
- ResearchGate. (n.d.). The Synthesis of 4-Ethyl-2-propyl-3-substitutedpyrrolo[ 3, 4-b]quinoline-1, 9-dione Derivatives from 3, 3-Dichloro-4-ethyl-thieno[3, 4-b]quinoline-1, 9-dione and Propylamine.
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Toppr. (n.d.). n-propylamine containing no secondary and tertiary amines as impurities is prepared by. Retrieved from [Link]
- NCERT. (n.d.). Amines.
-
PubMed. (1986). Purification and characterization of propylamine transferase from Sulfolobus solfataricus, an extreme thermophilic archaebacterium. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 21.5: Synthesis of Amines by Alkylation. Retrieved from [Link]
- DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.
-
Chemist Wizards. (2026). Hoffmann Rearrangement. Retrieved from [Link]
-
ACS Publications. (2019). Unimolecular Decomposition Reactions of Propylamine and Protonated Propylamine. Retrieved from [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
-
Organic-chemistry.org. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Chemistry Steps. (2024). Reductive Amination. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding Propylamine: Properties, Applications, and Why Buy from a Chinese Manufacturer. Retrieved from [Link]
-
MDPI. (n.d.). Selective Hydrogenation of DMAPN to DMAPA over Supported Ni-Cu Alloy Catalysts. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Lehigh University. (n.d.). synthesis of propyl and butyl amine.
- ResearchGate. (2021). A Brief Review on Nitrosamine Impurity in Pharmaceuticals.
- ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?.
- Google Patents. (n.d.). US20120004464A1 - Process for preparing tri-n-propylamine (tpa).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. homework.study.com [homework.study.com]
- 8. allen.in [allen.in]
- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 12. chemistwizards.com [chemistwizards.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Stability & Troubleshooting for 1-(4-Methylphenyl)propylamine
Overview
Welcome to the Technical Support Center for 1-(4-Methylphenyl)propylamine . As a primary benzylic amine, this active pharmaceutical ingredient (API) presents unique stability challenges during formulation, storage, and forced degradation studies. This guide provides drug development professionals with field-proven troubleshooting strategies, mechanistic insights into degradation pathways, and self-validating experimental protocols grounded in ICH Q1A(R2) regulatory standards[1].
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1-(4-Methylphenyl)propylamine during forced degradation?
Application Scientist Insight: The most critical liability for 1-(4-Methylphenyl)propylamine is oxidative degradation . While hydrolysis is a common concern for esters and amides, oxidation is the predominant and most mechanistically complex pathway for primary amines[2].
Mechanistically, the degradation unfolds sequentially:
-
N-Oxidation: Reactive oxygen species (ROS) or trace peroxides attack the primary amine group, forming a transient hydroxylamine intermediate.
-
Dehydration: The hydroxylamine rapidly loses a water molecule to form a highly reactive imine.
-
Hydrolysis: The imine reacts with ambient moisture, cleaving the carbon-nitrogen double bond. This yields 1-(4-methylphenyl)propan-1-one (a benzylic ketone) and releases ammonia gas[2].
Caption: Mechanistic progression of 1-(4-Methylphenyl)propylamine oxidative degradation into a benzylic ketone.
Q2: We are observing an unexpected late-eluting peak in our stability-indicating HPLC method when formulating with PEG 400. What is causing this, and how do we prevent it?
Application Scientist Insight: This is a classic drug-excipient interaction . Polymeric excipients like Polyethylene Glycol (PEG) and Polysorbates inherently contain trace hydroperoxides due to their manufacturing processes and subsequent auto-oxidation[3].
These peroxides degrade into low-molecular-weight aldehydes (e.g., formaldehyde, acetaldehyde). When 1-(4-Methylphenyl)propylamine encounters these trace aldehydes, it undergoes a rapid condensation reaction to form a Schiff base (imine adduct) [3]. Because imines are highly lipophilic, they appear as late-eluting peaks in reversed-phase HPLC.
Causality & Resolution: The root cause is not the API's intrinsic instability, but the excipient's purity. To resolve this, switch to high-purity/low-peroxide excipient grades, incorporate an antioxidant (e.g., BHT) into the formulation, or flush the packaging headspace with nitrogen to halt excipient auto-oxidation.
Caption: Diagnostic workflow for identifying and resolving excipient-driven Schiff base formation.
Q3: How should I design an ICH Q1A-compliant forced degradation study that provides self-validating results?
Application Scientist Insight: A common pitfall in forced degradation is "over-stressing" the molecule, leading to secondary degradants that will never form under standard ICH long-term storage conditions (e.g., 25°C/60% RH)[1]. To ensure trustworthiness, your protocol must be a self-validating system : you must include a chemical quenching step and achieve a mass balance (API + Degradants = 98-102% of initial area).
Quantitative Summary of Target Stress Conditions
The following table outlines the optimized stress parameters to achieve the ICH-recommended 5-20% degradation target without destroying the primary molecule:
| Stress Condition | Reagent / Environment | Exposure Time | Target % Degradation | Major Expected Degradant |
| Oxidation | 3% | 6 - 12 hours | 10 - 15% | 1-(4-methylphenyl)propan-1-one |
| Acid Hydrolysis | 0.1 N HCl at 60°C | 48 hours | < 5% (Highly Stable) | None (Stable amine salt forms) |
| Base Hydrolysis | 0.1 N NaOH at 60°C | 48 hours | < 5% (Highly Stable) | None |
| Thermal | Solid state, 80°C | 7 days | 5 - 10% | Unspecified dimers |
| Photolytic | ICH Q1B (1.2M lux hrs) | ~1-2 days | < 5% | Trace oxidation products |
Step-by-Step Methodology: Self-Validating Oxidative Stress Protocol
To prove causality and prevent autosampler artifacts, follow this rigorous protocol:
-
Sample Preparation: Accurately weigh 10 mg of 1-(4-Methylphenyl)propylamine and dissolve it in 10 mL of HPLC-grade Acetonitrile/Water (50:50 v/v) to create a 1 mg/mL stock solution.
-
Stress Initiation: Transfer 2 mL of the stock solution to a light-protected amber vial. Add 2 mL of 3%
(prepared fresh). -
Incubation: Incubate the vial at 25°C for exactly 12 hours.
-
Critical Quenching Step (Self-Validation): Do not inject this solution directly into the HPLC. Unreacted peroxide will continue to oxidize the API inside the autosampler queue, skewing your kinetic data and generating artificial degradants. Add 1 mL of 0.1 M Sodium Bisulfite (
) to immediately neutralize residual peroxides. -
Control Preparation: Prepare a control vial with the API and water (no peroxide) and subject it to the exact same incubation and quenching steps. This validates that degradation is strictly oxidative and not caused by the solvent or thermal conditions.
-
Analysis: Dilute the quenched sample to the working concentration (e.g., 0.1 mg/mL) using the mobile phase and analyze via a stability-indicating LC-UV/MS method. Calculate mass balance by comparing the sum of all peak areas to the unstressed control.
References
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. National Center for Biotechnology Information (PMC).[Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Scientific Research Publishing (SCIRP).[Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).[Link]
Sources
- 1. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
Technical Support Center: Minimizing Byproduct Formation in N-Alkylation Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for N-alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize N-alkylation processes, focusing on the critical challenge of minimizing byproduct formation. The content is structured in a question-and-answer format to directly address specific issues encountered during experimental work.
Troubleshooting Guide: Common N-Alkylation Issues
This section addresses the most frequent problems encountered during N-alkylation reactions. Each entry details the potential causes and provides actionable solutions grounded in chemical principles.
Problem 1: My reaction is producing a significant amount of di- and poly-alkylated products. How can I improve selectivity for the desired mono-N-alkylated product?
This is the most common challenge in N-alkylation, particularly when starting with primary amines.
Answer: Over-alkylation occurs because the mono-alkylated amine product is often more nucleophilic than the starting primary amine.[1][2] The newly added alkyl group is electron-donating, which increases the electron density on the nitrogen atom, making it more reactive toward the alkylating agent in a "runaway" reaction.[2][3]
To favor mono-alkylation, you must control the relative reaction rates. Here are several strategies, from simplest to most advanced:
-
Stoichiometric Control: The most straightforward approach is to use a large excess of the starting amine relative to the alkylating agent (e.g., 5-10 equivalents).[2][4] This increases the statistical probability that the alkylating agent will encounter and react with a molecule of the starting amine rather than the less abundant mono-alkylated product. While effective, this method is not atom-economical and can complicate purification if the amine is not easily removed.[2][5]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via syringe pump over several hours maintains a very low concentration of it in the reaction mixture.[4][6] This minimizes the chance for the newly formed mono-alkylated product to react again before the starting amine.
-
Lower Reaction Temperature: Reducing the reaction temperature decreases the overall reaction rate. This can enhance the selectivity for the primary amine, as the activation energy difference between the first and second alkylation becomes more significant.[2][6]
-
Choice of Base and Solvent: These parameters are critical for controlling selectivity.[2]
-
Base: Use a sterically hindered, non-nucleophilic base. Bases like N,N-Diisopropylethylamine (DIPEA) are common.[6] For particularly selective mono-N-alkylation of primary amines, cesium bases like cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃) have proven highly effective.[2][7]
-
Solvent: Polar aprotic solvents (e.g., MeCN, DMF) generally accelerate SN2 reactions.[6] However, some studies have shown that ionic liquids can effectively reduce over-alkylation by creating a unique reaction environment.[2][8]
-
The interplay of these factors is crucial. The following diagram illustrates the kinetic trap of over-alkylation.
Caption: The "Runaway" Over-alkylation Problem.
Problem 2: My reaction is forming O-alkylated byproducts instead of the desired N-alkylated product.
This is a common issue in substrates containing both N-H and O-H groups (like amino alcohols) or in the alkylation of amides, which can exist as tautomers.
Answer: The competition between N- and O-alkylation is governed by Hard and Soft Acid and Base (HSAB) theory and reaction conditions. Generally, nitrogen is a softer nucleophile than oxygen. The outcome can be steered by carefully selecting the solvent and base.[9]
-
Solvent Selection:
-
Favor N-Alkylation: Use polar aprotic solvents like THF, DMF, or DMSO.[9] These solvents solvate the cation of the base but leave the anion (the deprotonated substrate) relatively "naked" and highly reactive, favoring attack by the softer nitrogen atom.[10]
-
Favor O-Alkylation: Polar protic solvents like water or alcohols can solvate the nitrogen atom through hydrogen bonding, making it less nucleophilic and thus favoring O-alkylation.[9][11]
-
-
Base and Counter-ion: The choice of base determines the counter-ion. Softer cations (like Cs⁺ or K⁺ with a large ionic radius) are loosely associated with the deprotonated substrate, favoring N-alkylation. Harder cations (like Li⁺ or Na⁺) associate more tightly with the harder oxygen atom, which can promote O-alkylation.[9]
-
Catalyst System: For challenging substrates, specialized catalysts can offer high selectivity. For instance, solid base catalysts with modulated basicity have been shown to favor N-alkylation by providing active sites that preferentially activate the N-H bond.[12]
Problem 3: I am observing a significant amount of an elimination byproduct (an alkene).
This side reaction occurs when the base or substrate promotes elimination (E2) over substitution (SN2).
Answer: Elimination competes with substitution and is favored by several factors:
-
Strong, Sterically Hindered Bases: Bases like potassium tert-butoxide (KOtBu) are excellent at removing a proton from a carbon atom adjacent to the leaving group, leading to alkene formation.[2]
-
Sterically Hindered Alkylating Agents: Secondary and especially tertiary alkyl halides are more prone to elimination because the backside attack required for SN2 is sterically hindered.[2]
-
High Temperatures: Higher reaction temperatures generally favor elimination over substitution.
Solutions:
-
Switch to a Milder Base: Use a less hindered, non-nucleophilic base like K₂CO₃ or DIPEA.[2][6]
-
Change the Alkylating Agent: If possible, use a primary alkyl halide (e.g., R-CH₂-Br) instead of a secondary or tertiary one.[2]
-
Lower the Reaction Temperature: This will disfavor the elimination pathway, which typically has a higher activation energy than substitution.[2]
Frequently Asked Questions (FAQs)
Q1: What are the "greenest" and most modern alternatives to classical N-alkylation with alkyl halides?
A: Two prominent strategies enhance the sustainability and safety of N-alkylation:
-
"Borrowing Hydrogen" (or Hydrogen Autotransfer): This elegant, atom-economical method uses alcohols as alkylating agents.[1] A transition metal catalyst (based on Ru, Ir, or more recently, earth-abundant metals like Mn) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ.[13][14] This aldehyde then undergoes reductive amination with the amine, and the catalyst returns the hydrogen to the resulting imine to form the N-alkylated product. The only byproduct is water, making it a very green process.[14][15]
Caption: The atom-economical "Borrowing Hydrogen" cycle.
-
Reductive Amination: This is a one-pot procedure where an amine reacts with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion, which is then reduced in situ by a mild reducing agent.[16] This method completely avoids the use of alkyl halides and the problem of over-alkylation, as the product amine is generally less reactive under these conditions than the starting carbonyl. Common reducing agents include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride.[17]
Q2: When should I consider using a protecting group strategy?
A: A protecting group strategy is warranted when:
-
You need to synthesize a mono-alkylated primary amine with very high selectivity and other methods (like stoichiometric control) are impractical or fail.[5]
-
The substrate contains multiple nucleophilic sites (e.g., other amines, thiols, or hydroxyls) that would otherwise compete in the alkylation reaction.[18]
-
The amine is particularly precious, and maximizing its conversion to the desired mono-alkylated product is critical, making an atom-uneconomical excess not feasible.
The most common approach is to protect the amine as a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group.[19][20] These groups render the nitrogen non-nucleophilic. The strategy involves three steps: protection, alkylation of the protected intermediate (often requiring a strong base like NaH), and deprotection.[9][21]
Q3: How do I choose the best parameters for my N-alkylation reaction?
A: Optimization is key. The following table summarizes the general effects of key parameters on selectivity for mono-alkylation of a primary amine.
| Parameter | To Increase Mono-Alkylation Selectivity | Rationale & Considerations |
| Amine:Alkylator Ratio | Increase (e.g., >3:1) | Statistically favors reaction with the more abundant starting amine.[4] May not be cost-effective if the amine is expensive. |
| Temperature | Decrease | Lowers reaction rates and can amplify the difference in reactivity between the primary and secondary amine.[6] |
| Addition Rate | Slow (Dropwise / Syringe Pump) | Maintains a low concentration of the alkylating agent, reducing the probability of a second alkylation event.[4] |
| Base | Use a mild or sterically hindered base (K₂CO₃, DIPEA, Cs₂CO₃) | Strong, unhindered bases can promote side reactions like elimination.[2] Cesium bases are noted for high selectivity.[7] |
| Solvent | Polar Aprotic (MeCN, THF, DMF) | These solvents effectively solvate the counter-ion but not the nucleophile, accelerating the SN2 reaction.[11] Note: DMF can decompose at high temperatures.[9] |
| Alkylating Agent | More reactive (I > Br > Cl) | A more reactive alkylating agent allows for milder conditions (e.g., lower temperature), which can improve selectivity.[6] |
Key Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation using Stoichiometric Control and Slow Addition
This protocol is a general starting point for selectively producing a secondary amine from a primary amine.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add the primary amine (5.0 eq.) and a suitable anhydrous solvent (e.g., acetonitrile, 0.5 M).
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Alkylating Agent Preparation: In a separate flask or syringe, prepare a solution of the alkyl halide (1.0 eq.) in the same anhydrous solvent.
-
Slow Addition: Heat the amine/base mixture to the desired temperature (e.g., 60 °C). Add the alkyl halide solution dropwise to the stirring reaction mixture over 4-8 hours using a syringe pump or dropping funnel.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The goal is to consume all the limiting reagent (alkyl halide).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic base and concentrate the filtrate under reduced pressure.
-
Purification: The crude product will contain the desired secondary amine and a large excess of the starting primary amine. Purify by column chromatography or an acid/base extraction to separate the more basic secondary amine from the primary amine.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is a highly reliable method for N-alkylation that avoids over-alkylation byproducts.[2]
-
Setup: To a round-bottom flask with a magnetic stir bar, add the amine (1.1 eq.), the aldehyde or ketone (1.0 eq.), and an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: If the amine is an acid salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.[2]
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) to the mixture in one portion. Note: The reaction may foam or bubble.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor by TLC or LC-MS until the starting carbonyl compound is consumed.
-
Work-up: Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
References
-
Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity . ResearchGate. [Link]
-
Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes . National Center for Biotechnology Information. [Link]
-
Synthesis of secondary and tertiary amines . Organic Chemistry Portal. [Link]
-
Modulating Basicity in Mg–Al Oxides for Selective N-Alkylation of BIT with Improved Catalytic Performance . ACS Publications. [Link]
-
EFFECTS OF BASE, ELECTROPHILE, AND SUBSTRATE ON THE SELECTIVE ALKYLATION OF HETEROAROMATIC SYSTEMS . University of Kansas. [Link]
-
Avoiding Over-alkylation . ACS Green Chemistry Institute. [Link]
-
Alkyl Strategies for Optimizing Reaction Conditions . Patsnap. [Link]
-
Protecting Groups for Amines – Carbamates . Master Organic Chemistry. [Link]
-
N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I) . ACS Publications. [Link]
-
Synthesis of primary amines . Organic Chemistry Portal. [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy . Royal Society of Chemistry. [Link]
-
N-Dealkylation of Amines . National Center for Biotechnology Information. [Link]
-
N alkylation at sp 3 Carbon Reagent Guide . ACS Green Chemistry Institute. [Link]
-
Solvent Effects . Chemistry LibreTexts. [Link]
-
Protecting Groups . Indian Institute of Technology Bombay. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning . MDPI. [Link]
- Processes for the alkylation of secondary amine groups of morphinan derivatives.
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution . National Center for Biotechnology Information. [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation . ACS Publications. [Link]
-
Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products . National Center for Biotechnology Information. [Link]
-
Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]
-
A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES . Defense Technical Information Center. [Link]
-
Protection of Amino Groups in Synthesis . Chemistry LibreTexts. [Link]
-
N-alkylation of amides with alkyl halides? . Chemistry Stack Exchange. [Link]
-
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer . ACS Publications. [Link]
-
Alkylation Of Amines (Sucks!) . Master Organic Chemistry. [Link]
-
Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols . Wiley Online Library. [Link]
-
Development of a selective and scalable N 1-indazole alkylation . Royal Society of Chemistry. [Link]
-
Reductive amination . Wikipedia. [Link]
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Amine alkylation . Wikipedia. [Link]
-
Reductive Amination Explained . Pearson+. [Link]
-
Nucleophile + Alkyl (Pseudo)halide: Solvent Effects . YouTube. [Link]
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Reductive Amination . Organic Chemistry Tutor. [Link]
-
Reductive Amination - Common Conditions . The Organic Synthesis Archive. [Link]
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Technical Support Center: Solubilization Strategies for 1-(4-Methylphenyl)propylamine in In Vitro Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with handling 1-(4-Methylphenyl)propylamine (also known as 1-(p-tolyl)propan-1-amine) in biological assays.
This primary amine features a lipophilic tolyl group and a propyl chain, yielding a predicted LogP of ~2.8[1]. While the molecule is highly valuable in pharmacological research, its hydrophobic bulk often causes irreversible precipitation when introduced into aqueous assay buffers. This guide provides field-proven, self-validating protocols to ensure your compound remains in solution, preserving the thermodynamic integrity of your dose-response data.
Section 1: Troubleshooting Precipitation & Physicochemical Causality
Q: Why does my 1-(4-Methylphenyl)propylamine stock crash out immediately upon dilution into cell culture media? A: This is a classic thermodynamic phenomenon driven by the compound's lipophilicity. If you are utilizing the free base form, the hydrophobic p-tolyl group disrupts the hydrogen-bonded network of water, making dissolution energetically unfavorable. Even if you dissolve the compound perfectly in 100% DMSO, diluting it into aqueous media (e.g., to a final DMSO concentration of 1-2%) drastically lowers the solvent's solvating power, forcing the compound past its kinetic solubility limit[2]. Furthermore, high ionic strength in complex media (like PBS or DMEM) induces a "salting-out" effect, further reducing solubility.
Q: Should I use the free base or the hydrochloride (HCl) salt for my assays? A: You should always opt for the HCl salt (e.g., CAS 856646-02-1) for in vitro testing[3]. Protonating the primary amine transforms the molecule into a charged species, significantly lowering its LogD at physiological pH (7.4) and increasing ion-dipole interactions with water. If you only have the free base, you must rely heavily on co-solvents or excipients like cyclodextrins to force it into the aqueous phase.
Troubleshooting workflow for 1-(4-Methylphenyl)propylamine precipitation.
Section 2: Stock Preparation & Co-Solvent Guidelines
Q: What is the best practice for preparing a DMSO stock solution without risking cell toxicity? A: Dimethyl sulfoxide (DMSO) is an exceptional polar aprotic solvent that disrupts the water lattice to solvate lipophilic compounds[4]. However, its concentration must be strictly controlled; exceeding 1% final DMSO in cell-based assays can alter cell physiology and membrane permeability[5]. To maintain data integrity, prepare a high-concentration master stock so that the final dilution factor is large enough to keep DMSO levels negligible (ideally 0.1–0.5%).
Protocol 1: Preparation of a 10 mM Master Stock
Causality Note: We use anhydrous DMSO to prevent premature water absorption, which can cause the lipophilic free base to nucleate and precipitate inside the stock vial.
-
Weighing: Accurately weigh 1.49 mg of the free base or 1.86 mg of the HCl salt[1] into a sterile 2 mL microcentrifuge tube using a calibrated analytical balance[4].
-
Dissolution: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration[4].
-
Agitation: Vortex the mixture vigorously for 2-3 minutes. If microscopic particulates remain, apply gentle sonication in a water bath for 5 minutes to overcome the activation energy of dissolution[4].
-
Storage: Aliquot the solution into 50 µL volumes and store at -20°C or -80°C. Critical: Protect from repeated freeze-thaw cycles, which induce irreversible thermodynamic precipitation[4].
Section 3: Advanced Solubilization using Cyclodextrins
Q: My assay requires a high concentration of the compound (e.g., 100 µM), and it still precipitates even with 1% DMSO. What is the next step? A: When standard co-solvents fail, molecular encapsulation is the most effective strategy. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a macrocyclic excipient highly recommended for this purpose[6]. The hydrophobic p-tolyl moiety of 1-(4-Methylphenyl)propylamine inserts into the lipophilic cavity of HP-β-CD, while the exterior hydroxyl groups of the cyclodextrin maintain hydrogen bonding with the aqueous solvent[7]. This creates an inclusion complex that acts as a "molecular shield" against precipitation, significantly increasing aqueous solubility without the membrane-disrupting toxicity of harsh detergents like Triton X-100[5].
Protocol 2: HP-β-CD Complexation (Self-Validating System)
-
Buffer Preparation: Prepare a stock solution of HP-β-CD in your target aqueous buffer (e.g., PBS or cell culture media). A standard starting concentration is 1-10 mM[8].
-
Spiking: While vigorously vortexing the HP-β-CD solution, add the 10 mM DMSO stock of 1-(4-Methylphenyl)propylamine dropwise[8]. This prevents localized supersaturation.
-
Equilibration: Incubate the mixture on an orbital shaker for 1 to 24 hours at room temperature to allow the inclusion complex to reach thermodynamic equilibrium[8].
-
Validation (Mandatory): You must run a vehicle control containing the exact same concentration of HP-β-CD and DMSO without the drug. This self-validates the assay by ensuring any observed biological effect is due to 1-(4-Methylphenyl)propylamine and not excipient-induced artifacts[8].
Section 4: Validating Kinetic Solubility
Q: How do I prove that my compound is fully dissolved before running my biological assay? A: Visual inspection is scientifically insufficient. Micro-precipitates can form that are invisible to the naked eye but will artificially lower the effective concentration (leading to false negatives) or cause light-scattering artifacts in fluorescence/absorbance readouts[9]. You must perform a kinetic solubility assay to validate the true concentration in solution.
Protocol 3: High-Throughput Kinetic Solubility Assay
-
Incubation: Spike your DMSO stock into PBS (pH 7.4) to create a concentration gradient (e.g., 5–200 µM), ensuring the final DMSO concentration remains constant at 2%[2].
-
Agitation: Incubate the mixture for 90 minutes at room temperature to simulate the kinetic conditions of your actual assay[2].
-
Filtration: Transfer the mixture to a MultiScreen® Solubility filter plate (or equivalent 0.45 µm hydrophilic membrane) and filter the solution to separate undissolved solid from the supernatant[2].
-
Quantification: Dilute the clear supernatant in a 30% methanol/70% water mixture[10] and analyze via LC-MS/MS or UV absorption against a standard curve. The quantified value is your maximum kinetic assay concentration.
Standard kinetic solubility assay workflow for in vitro validation.
Data Presentation: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Limitations | Recommended Use |
| HCl Salt Conversion | Ionization of primary amine increases ion-dipole interactions with water. | Permanent solubility increase; no excipient toxicity[3]. | May still precipitate in high-salt media due to common-ion effects. | Primary choice for all aqueous assays. |
| DMSO Co-solvent | Disrupts water lattice; solvates lipophilic tolyl group[4]. | Simple, standard protocol; high solvating power[4]. | Cellular toxicity at >1%; high risk of precipitation upon dilution[5]. | Stock solution preparation (10-50 mM). |
| HP-β-CD Complexation | Encapsulates hydrophobic moiety within a lipophilic cavity[7]. | Dramatically increases aqueous solubility (up to 500-fold); low cytotoxicity[11],[7]. | Requires equilibration time; potential competitive binding with assay components. | High-concentration assays (>50 µM). |
References
- Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays, Benchchem,
- improving (-)-Anomalin solubility for in vitro assays, Benchchem,
- Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel, Avens Publishing Group,
- (R)-1-(p-Tolyl)propan-1-amine hydrochloride 97%, Advanced ChemBlocks,
- 856646-02-1 | (R)-1-(p-Tolyl)propan-1-amine hydrochloride, ChemScene,
- How to enhance drug solubility for in vitro assays?
- In-vitro Thermodynamic Solubility, Protocols.io,
- Kinetic Solubility - In Vitro Assay, Charnwood Discovery,
- Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study, ResearchG
- Formulation and Characterization of β-Cyclodextrins–Nitazoxanide Inclusion Complexes, MDPI,
- In vitro solubility assays in drug discovery, PubMed,
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- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. (R)-1-(p-Tolyl)propan-1-amine hydrochloride 97% | CAS: 856646-02-1 | AChemBlock [achemblock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Avens Publishing Group - Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments [avensonline.org]
Validation & Comparative
Analytical Strategies for NPS Identification: GC-MS vs. LC-TOF-MS for 1-(4-Methylphenyl)propylamine
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of definitively identifying New Psychoactive Substances (NPS) in complex biological and forensic matrices. 1-(4-Methylphenyl)propylamine—a potent amphetamine-type stimulant and structural isomer within the 4-methylamphetamine family—presents a specific challenge. It requires an analytical approach capable of differentiating it from closely related positional isomers while maintaining high sensitivity[1].
When designing an assay for this compound, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS) is not merely a matter of laboratory preference. It is dictated by the physicochemical properties of the analyte and the specific diagnostic requirements of the investigation—whether the goal is definitive spectral library matching or exact mass elucidation[2].
Mechanistic Causality: Why the Instrument Dictates Sample Preparation
GC-MS: The Necessity of Derivatization
1-(4-Methylphenyl)propylamine contains a primary aliphatic amine. In gas chromatography, underivatized primary amines interact strongly with active silanol groups in the inlet liner and the column's stationary phase. This causality leads to severe peak tailing, irreversible adsorption, and thermal degradation. Therefore, derivatization is a mechanistic necessity.
By reacting the sample with Trifluoroacetic anhydride (TFAA), we replace the active amine hydrogen with an electron-withdrawing trifluoroacetyl group. This abolishes hydrogen bonding, dramatically increasing volatility and thermal stability. Furthermore, under standard 70 eV Electron Ionization (EI), an underivatized amphetamine yields a generic, low-mass
LC-TOF-MS: Soft Ionization and Exact Mass
Conversely, LC-TOF-MS leverages Electrospray Ionization (ESI), a soft ionization technique that introduces the analyte into the gas phase as an intact, protonated pseudo-molecular ion
The true analytical power of the TOF analyzer lies in its mass resolving power and sub-3 ppm mass accuracy. For 1-(4-Methylphenyl)propylamine (
Experimental Workflows: Self-Validating Protocols
To ensure absolute trustworthiness, every analytical protocol must be a self-validating system. Below are the optimized, step-by-step methodologies for both platforms.
Protocol 1: GC-MS Workflow with Built-In Derivatization Validation
-
Extraction: Aliquot 1.0 mL of biological matrix (blood/urine). Spike with 50 ng of Amphetamine-
(Internal Standard). Add 1.0 mL of alkaline buffer (pH 10) to deprotonate the amine, followed by 3.0 mL of ethyl acetate. Vortex and centrifuge. -
Derivatization: Transfer the organic layer to a clean vial. Add 50
L of TFAA and incubate at 60°C for 20 minutes. Evaporate to dryness under a gentle stream of and reconstitute in 100 L of ethyl acetate. -
GC-MS Analysis: Inject 1
L in splitless mode onto an HP-5MS capillary column. -
Self-Validation Checkpoint: Monitor the underivatized amine trace (m/z 44). If the relative abundance of the underivatized peak exceeds 2% of the TFA-derivative peak, the derivatization efficiency has failed, and the batch must be rejected.
Protocol 2: LC-TOF-MS Workflow with Real-Time Mass Calibration
-
Extraction: Aliquot 100
L of sample matrix. Spike with Amphetamine- (IS). Perform protein precipitation by adding 300 L of ice-cold acetonitrile. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes. -
LC Separation: Inject 2
L of the supernatant onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 m). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B). -
TOF-MS Analysis: Operate in ESI+ mode. Acquire data from m/z 50 to 1000.
-
Self-Validation Checkpoint: Continuously infuse a lock-mass solution of Leucine Enkephalin (
= 556.2771 Da) via a secondary reference sprayer. The data system must actively correct the mass axis. If the mass error of the lock-mass exceeds 3 ppm at any point during the chromatographic run, the scan is invalidated.
Workflow Visualization
Figure 1: Comparative analytical workflows for GC-MS and LC-TOF-MS identification of NPS.
Quantitative Data Presentation
The following tables summarize the performance metrics and analytical figures of merit when identifying 1-(4-Methylphenyl)propylamine[2],[3].
Table 1: Performance Metrics Comparison
| Parameter | GC-MS (EI-Quadrupole) | LC-TOF-MS (ESI-HRMS) |
| Ionization Method | Hard (70 eV EI) | Soft (ESI+) |
| Derivatization | Required (TFAA) | Not Required |
| Primary Output | Fragmentation Pattern | Exact Mass & Isotope Ratio |
| Identification Basis | Spectral Library Matching | Empirical Formula Generation |
| Mass Accuracy | ~0.1 Da (Unit Mass) | < 3 ppm (High Resolution) |
| LOD (Whole Blood) | 10 - 20 ng/mL | 1 - 5 ng/mL |
Table 2: Analytical Figures of Merit for 1-(4-Methylphenyl)propylamine
| Metric | GC-MS (TFA Derivative) | LC-TOF-MS (Underivatized) |
| Target Ion / Mass | m/z 140, 105, 118 | m/z 150.1277 |
| Linear Dynamic Range | 25 - 1000 ng/mL | 5 - 2000 ng/mL |
| Run Time | 15.0 min | 6.5 min |
| Matrix Effect | Minimal (Chromatographic resolution) | Moderate (Requires IS correction) |
| Validation Checkpoint | Derivatization Yield > 98% | Mass Error < 3 ppm |
Conclusion
For routine, legally defensible confirmation of known substances, GC-MS remains the gold standard due to its reproducible EI fragmentation and exhaustive spectral libraries. However, when dealing with emerging NPS like 1-(4-Methylphenyl)propylamine—where reference standards may be unavailable and trace-level detection in complex matrices is required—LC-TOF-MS provides superior sensitivity, eliminates tedious derivatization steps, and offers the exact mass capabilities necessary for de novo structural elucidation.
References
- Studies on the metabolism and the detectability of 4-methyl-amphetamine and its isomers in rat urine using GC-MS and LC-(high-resolution)-MS n. Scilit.
- Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. CORE.
- Quantitative Estimation of 38 Illicit Psychostimulants in Blood by GC-APCI-QTOFMS with Nitrogen Chemiluminescence Detection Base. University of Helsinki.
Sources
Comparing the pharmacological effects of 1-(4-Methylphenyl)propylamine with 4-methylamphetamine
A Comparative Pharmacological Guide: 1-(4-Methylphenyl)propylamine vs. 4-Methylamphetamine
Introduction
Within the vast landscape of phenethylamine derivatives, structural isomerism offers a compelling field of study, revealing how subtle shifts in molecular architecture can dramatically alter pharmacological activity. This guide provides an in-depth comparison of two such isomers: the well-characterized stimulant 4-methylamphetamine (4-MA) and its lesser-known structural variant, 1-(4-Methylphenyl)propylamine.
4-Methylamphetamine, also known by the systematic name 1-(4-methylphenyl)propan-2-amine, has been the subject of numerous pharmacological studies, identifying it as a potent monoamine releasing agent with significant effects on central nervous system activity.[1] In contrast, its isomer, 1-(4-Methylphenyl)propylamine—where the amine group is shifted from the second to the first carbon of the propyl chain—remains largely uncharacterized in scientific literature.
This guide will first detail the established pharmacological profile of 4-methylamphetamine, supported by experimental data. It will then leverage established Structure-Activity Relationship (SAR) principles within the phenethylamine class to construct an inferred pharmacological profile for 1-(4-Methylphenyl)propylamine. By juxtaposing the known with the predicted, we aim to provide researchers and drug development professionals with a clear framework for understanding the potential divergence in activity driven by this specific isomeric change and to underscore the necessity for empirical validation.
Structural Analysis: The Critical Isomeric Distinction
The fundamental difference between 4-methylamphetamine (4-MA) and 1-(4-Methylphenyl)propylamine lies in the position of the amine (NH₂) group on the three-carbon propyl chain.
-
4-Methylamphetamine (1-(4-methylphenyl)propan-2-amine): The amine group is located on the second carbon (C2). This structure is a classic amphetamine analogue, characterized by a non-benzylic amine.
-
1-(4-Methylphenyl)propylamine (1-(4-methylphenyl)propan-1-amine): The amine group is located on the first carbon (C1), the same carbon that is attached to the phenyl ring. This positions the amine at a benzylic location.
This distinction is not trivial. The placement of the amine group directly influences the molecule's stereochemistry, flexibility, and its ability to interact with the binding pockets of monoamine transporters and receptors.
Caption: Isomeric structures of 4-MA and 1-(4-Methylphenyl)propylamine.
Comparative Pharmacodynamics
The primary mechanism of action for amphetamine-like stimulants is the release of monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—from presynaptic nerve terminals.[2][3] This is accomplished by interacting with the respective monoamine transporters (DAT, NET, and SERT).
The Known Profile: 4-Methylamphetamine (4-MA)
4-MA is established as a potent and relatively balanced serotonin-norepinephrine-dopamine releasing agent (SNDRA) in in vitro assays.[1] It functions as a transporter substrate, being taken up into the neuron where it disrupts vesicular storage and reverses the direction of transport, causing a massive efflux of neurotransmitters into the synapse.[4][5]
In vitro studies using synaptosomal preparations have quantified its potency as a releaser at each transporter.[1] However, more recent in vivo microdialysis studies in rats have revealed a more nuanced profile, showing that 4-MA administration leads to a much more pronounced elevation of extracellular serotonin (~18x baseline) compared to dopamine (~5x baseline).[6] This potent serotonergic action is thought to dampen the dopamine release, potentially through the activation of inhibitory 5-HT2C receptors.[6] This serotonergic dominance likely contributes to its low rate of self-administration in animal models compared to other amphetamines.[6] Furthermore, 4-MA has been shown to be a more potent inhibitor of monoamine oxidase (MAO) than amphetamine, which would further elevate synaptic monoamine levels.[7]
| Parameter | Dopamine (DAT) | Norepinephrine (NET) | Serotonin (SERT) | Source |
| EC₅₀ (nM) for Release | 44.1 | 22.2 | 53.4 | [1] |
| DA/5-HT Potency Ratio | 0.83 | - | - | [1] |
The Inferred Profile: 1-(4-Methylphenyl)propylamine
While direct experimental data for 1-(4-Methylphenyl)propylamine is unavailable, we can infer its likely pharmacological characteristics based on established SAR principles for phenethylamines.[8][9][10]
-
Interaction with Monoamine Transporters: The shift of the amine to the benzylic C1 position fundamentally alters the molecule's shape. The amphetamine scaffold (amine at C2) is a highly optimized structure for interacting with and reversing monoamine transporters. Moving the amine to C1, as seen in 1-phenylpropan-1-amine derivatives, often results in a significant decrease in potency as a monoamine releaser.[11] The activity may shift from that of a potent substrate/releaser to that of a reuptake inhibitor (blocker) or a significantly weaker releaser.
-
Selectivity: The change in structure is also likely to alter its selectivity profile. Studies comparing d- and l-amphetamine show that stereoisomerism significantly impacts the ratio of DAT to NET activity.[6][12][13] Similarly, the positional isomerism of 1-(4-Methylphenyl)propylamine would be expected to produce a different DAT/NET/SERT activity ratio compared to 4-MA. It may exhibit weaker interactions overall or gain selectivity for one transporter over the others.
-
Metabolism by MAO: As a primary amine, it would still be a substrate for monoamine oxidase. However, its potency as an inhibitor or its rate of metabolism would likely differ from 4-MA due to the altered steric and electronic environment around the amine group.
Caption: Mechanism of monoamine release by 4-Methylamphetamine (4-MA).
Experimental Protocols
To empirically determine and compare the pharmacological profiles of these compounds, standardized in vitro and in vivo assays are required.
Protocol: In Vitro Monoamine Release Assay
This protocol is designed to measure the potency (EC₅₀) of a test compound to release radiolabeled neurotransmitters from isolated nerve terminals (synaptosomes).
Objective: To quantify the monoamine-releasing capabilities of 1-(4-Methylphenyl)propylamine in comparison to 4-MA.
Methodology:
-
Synaptosome Preparation:
-
Humanely euthanize adult male Sprague-Dawley rats according to approved institutional protocols.
-
Rapidly dissect brain regions of interest (e.g., striatum for DAT, hippocampus for SERT, frontal cortex for NET).
-
Homogenize the tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer).
-
-
Radiolabel Loading:
-
Aliquot the synaptosomal suspension into separate tubes.
-
Add a low concentration of a radiolabeled monoamine ([³H]DA, [³H]5-HT, or [³H]NE) to the respective tubes.
-
Incubate for 15-30 minutes at 37°C to allow for active uptake of the radiolabel into the nerve terminals via the transporters.
-
-
Release Assay:
-
Wash the synaptosomes with fresh buffer to remove excess extracellular radiolabel.
-
Resuspend the loaded synaptosomes and add them to a superfusion apparatus.
-
Begin superfusion with warm, oxygenated buffer at a constant flow rate (e.g., 0.5 mL/min). Collect fractions every 2-5 minutes.
-
After establishing a stable baseline of radiolabel release, switch to a buffer containing one of a range of concentrations of the test compound (e.g., 1 nM to 10 µM of 4-MA or 1-(4-Methylphenyl)propylamine).
-
Continue collecting fractions to measure the peak and duration of drug-induced release.
-
At the end of the experiment, superfuse with a high-potassium buffer or a strong releasing agent like tyramine to induce maximal release and determine the total amount of radiolabel loaded.
-
-
Data Analysis:
-
Measure the radioactivity in each fraction using liquid scintillation counting.
-
Calculate the amount of release as a percentage of the total releasable pool of radioactivity.
-
Plot the peak release against the log concentration of the drug and fit to a sigmoidal dose-response curve to determine the EC₅₀ value for each transporter.
-
Caption: Workflow for an in-vitro monoamine release assay.
Protocol: In Vivo Microdialysis
This protocol allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing a more physiologically relevant assessment of a drug's net effect on neurotransmission.[1][14][15]
Objective: To measure the real-time changes in extracellular dopamine and serotonin in the nucleus accumbens following administration of the test compounds.
Methodology:
-
Surgical Implantation:
-
Anesthetize an adult male rat using isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Using precise coordinates, surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).
-
Secure the cannula to the skull with dental acrylic and allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the awake, freely moving rat in a testing chamber.
-
Gently insert a microdialysis probe (with a semi-permeable membrane at the tip) through the guide cannula into the brain.[7]
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min) using a syringe pump.[14]
-
Allow the system to equilibrate for 1-2 hours.
-
Begin collecting dialysate samples in vials at regular intervals (e.g., every 20 minutes). Collect at least three baseline samples.
-
-
Drug Administration and Sampling:
-
Administer the test compound (e.g., 4-MA or 1-(4-Methylphenyl)propylamine) via a systemic route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples for several hours to monitor the drug-induced changes in neurotransmitter levels.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for dopamine, serotonin, and their metabolites using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[1]
-
The system separates the molecules based on their physicochemical properties, and the electrochemical detector quantifies them based on their oxidation potential.
-
-
Data Analysis:
-
Quantify the concentration of each neurotransmitter in the samples by comparing them to known standards.
-
Express the results as a percentage change from the average baseline concentration for each animal.
-
Plot the time course of neurotransmitter changes and calculate the area under the curve (AUC) to compare the overall effect of the different compounds.
-
Conclusion
The comparison between 4-methylamphetamine and 1-(4-Methylphenyl)propylamine serves as a powerful illustration of the principles of medicinal chemistry and pharmacology. 4-Methylamphetamine is a well-documented, potent monoamine releasing agent with a distinct in vivo preference for the serotonin system, a profile that likely underlies its unique behavioral effects, including a reduced abuse liability compared to classic amphetamines.[6][7]
In stark contrast, 1-(4-Methylphenyl)propylamine remains a pharmacological enigma. Based on established structure-activity relationships, its isomeric shift of the amine group to the benzylic position is predicted to significantly reduce its efficacy as a monoamine releaser, potentially altering its profile to that of a weaker releaser or a reuptake inhibitor. This structural change would almost certainly lead to a profoundly different profile of physiological and behavioral effects.
This guide highlights a critical knowledge gap and underscores the importance of empirical investigation. The detailed experimental protocols provided offer a clear roadmap for the direct, head-to-head evaluation of these compounds. Such research is essential for a complete understanding of how subtle molecular modifications dictate interactions with complex biological systems and is a foundational element of rational drug design and discovery.
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Navigating the Neurochemical Maze: A Comparative Analysis of Monoamine Transporter Inhibition by Novel Psychoactive Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the interaction of novel psychoactive substances (NPS) with monoamine transporters. We will delve into the theoretical underpinnings of these interactions, provide detailed experimental protocols for their characterization, and present a comparative analysis of key NPS classes. Our approach is grounded in established scientific principles to ensure the generation of robust and reproducible data.
The Central Role of Monoamine Transporters
Monoamine transporters (MATs) are integral plasma-membrane proteins that regulate the concentration of extracellular monoamine neurotransmitters.[1] The three primary classes of MATs are the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[1] These transporters are responsible for the reuptake of their respective neurotransmitters—serotonin, dopamine, and norepinephrine—from the synaptic cleft back into the presynaptic neuron.[1][2][3] This reuptake process terminates the synaptic signal and allows the neurotransmitter to be repackaged into synaptic vesicles for future release.[2][3][4]
The function of these transporters is crucial for maintaining normal brain function, and they are the primary targets for a wide range of therapeutic drugs, including antidepressants and treatments for attention-deficit hyperactivity disorder (ADHD).[2][3] They are also the principal targets for many drugs of abuse, such as cocaine and amphetamines, as well as a growing number of novel psychoactive substances.[1][2][3]
Caption: Simplified schematic of dopamine neurotransmission and reuptake via the dopamine transporter (DAT).
Novel Psychoactive Substances: A Shifting Landscape
Novel psychoactive substances (NPS) are a diverse and continually evolving class of synthetic drugs designed to mimic the effects of traditional illicit substances.[5] Many of these compounds exert their primary effects by interacting with monoamine transporters, acting as either reuptake inhibitors or substrates that induce neurotransmitter release.[6][7] Understanding the specific nature of these interactions is critical for predicting the pharmacological and toxicological profiles of these new drugs.
This guide will focus on two major classes of NPS that are known to interact with monoamine transporters: synthetic cathinones and synthetic cannabinoids. While the primary targets of synthetic cannabinoids are cannabinoid receptors, some have demonstrated off-target effects on monoamine transporters, making their inclusion in this comparative analysis relevant.[5][8]
In Vitro Assessment of Monoamine Transporter Inhibition
To accurately and reliably quantify the interaction of NPS with monoamine transporters, in vitro assays are essential. These methods provide a controlled environment to determine the potency and selectivity of a compound for each of the three transporters: DAT, SERT, and NET. The two most widely used and well-validated methods are radioligand binding assays and neurotransmitter uptake inhibition assays.[9]
Experimental Workflow: From Tissue Preparation to Data Analysis
The overall process for evaluating the inhibitory effects of NPS on monoamine transporters is a multi-step procedure that demands meticulous execution and the use of appropriate controls.
Caption: High-level experimental workflow for assessing NPS interaction with monoamine transporters.
Detailed Protocol: Radioligand Binding Assay
Radioligand binding assays are a cornerstone of pharmacology for determining the affinity of a compound for a specific receptor or transporter.[10] This technique quantifies the ability of a test compound (the NPS) to compete with and displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the transporter of interest.[9]
Materials:
-
Rodent brain tissue (e.g., striatum for DAT, whole brain minus striatum for SERT and NET) or cell lines stably expressing the human transporters.[9][11]
-
Sucrose buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligands: [³H]WIN 35,428 or [¹²⁵I]RTI-55 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET.[9][11]
-
Non-specific binding control (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET)
-
Test NPS compounds at a range of concentrations.[12]
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue or harvested cells in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes containing the transporters.
-
Wash and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In reaction tubes or a 96-well plate, combine the membrane preparation, the radioligand (at a concentration near its dissociation constant, Kd), and either the test NPS, buffer (for total binding), or the non-specific binding control.
-
Incubate the mixture at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a filtration manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold assay buffer to minimize non-specific binding.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Detailed Protocol: Neurotransmitter Uptake Inhibition Assay
Neurotransmitter uptake inhibition assays provide a functional measure of transporter activity by directly quantifying the ability of a test compound to block the transport of a radiolabeled neurotransmitter into cells or synaptosomes.[13][14][15][16][17]
Materials:
-
Synaptosomes (prepared as described above) or cell lines expressing the transporters of interest.[18][19]
-
Assay buffer (e.g., Krebs-HEPES buffer).[19]
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.[19]
-
Uptake inhibitors for determining non-specific uptake (e.g., 10 µM mazindol for DAT, 10 µM fluoxetine for SERT, 10 µM nisoxetine for NET).[18]
-
Test NPS compounds at various concentrations.
-
Scintillation vials and scintillation fluid
-
Filtration manifold or centrifugation through silicone oil.[18]
-
Scintillation counter
Procedure:
-
Pre-incubation:
-
Uptake Initiation:
-
Incubation:
-
Allow the uptake to proceed for a short, defined time (e.g., 1-5 minutes) that is within the linear range of transport.[19]
-
-
Termination and Separation:
-
Rapidly terminate the uptake by either filtering the mixture through glass fiber filters and washing with ice-cold buffer or by centrifugation through a layer of silicone oil to separate the cells from the assay buffer.[18]
-
-
Quantification:
-
Lyse the cells or synaptosomes and measure the amount of accumulated radioactivity using a scintillation counter.
-
Data Analysis and Interpretation
The data obtained from these assays are used to generate concentration-response curves, from which the half-maximal inhibitory concentration (IC50) is calculated. The IC50 represents the concentration of the NPS that produces 50% inhibition of radioligand binding or neurotransmitter uptake.[20]
To facilitate the comparison of inhibitor potencies across different experiments and conditions, the IC50 value is often converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.[20][21][22][23][24] The Ki is a measure of the direct binding affinity of the inhibitory ligand to its target.[21]
Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd)[22]
Where:
-
Ki is the inhibition constant.
-
IC50 is the half-maximal inhibitory concentration.
-
[L] is the concentration of the radioligand or substrate used.
-
Kd is the dissociation constant of the radioligand or the Michaelis-Menten constant (Km) of the substrate.
Comparative Analysis of NPS Classes
The inhibitory potency (Ki values in nM) of selected synthetic cathinones and a synthetic cannabinoid at DAT, SERT, and NET are summarized in the table below. A lower Ki value indicates a higher potency.
| Compound | Class | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity Ratio |
| Mephedrone | Synthetic Cathinone | ~100-500 | ~50-200 | ~100-300 | ~0.5-2.5 |
| MDPV | Synthetic Cathinone | ~2-10 | ~2000-4000 | ~100-500 | ~0.0005-0.005 |
| Methylone | Synthetic Cathinone | ~30-150 | ~40-200 | ~50-250 | ~0.2-3.0 |
| JWH-018 | Synthetic Cannabinoid | >10,000 | >10,000 | >10,000 | N/A |
Note: These values are approximations compiled from multiple sources and can vary based on experimental conditions.
Interpretation of the Data:
-
Synthetic Cathinones: The pharmacological profiles of synthetic cathinones can vary considerably based on their chemical structure.[25][26]
-
Mephedrone and Methylone act as non-selective inhibitors of all three monoamine transporters, with some studies suggesting they also act as transporter substrates, similar to MDMA.[25][26][27] Their relatively balanced DAT/SERT selectivity ratios are consistent with their reported mixed stimulant and empathogenic effects.
-
MDPV is a potent and selective inhibitor of DAT and NET, with much lower potency at SERT.[6][28] This profile is more similar to that of cocaine and is associated with strong psychostimulant effects and a high potential for abuse.[6]
-
-
Synthetic Cannabinoids: While the primary mechanism of action for synthetic cannabinoids like JWH-018 is agonism at cannabinoid receptors, some studies have investigated their off-target effects.[5] The available data suggest that many synthetic cannabinoids have very low affinity for monoamine transporters.[8] However, some research indicates that certain synthetic cannabinoids may inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of monoamine neurotransmitters, which could indirectly affect monoaminergic signaling.[29][30][31]
Conclusion and Future Directions
The in vitro methodologies detailed in this guide provide a robust and reliable framework for the comparative analysis of monoamine transporter inhibition by novel psychoactive substances. The data derived from these assays are fundamental to understanding the mechanisms of action of NPS and for predicting their potential for abuse and adverse health effects.
As new NPS continue to emerge, the application of these and other advanced in vitro techniques will be critical for rapid and accurate pharmacological profiling. Future research should also aim to correlate in vitro findings with in vivo behavioral studies to build a more complete picture of the neuropharmacology of these compounds. This integrated approach is essential for informing public health policies and developing effective harm reduction strategies.
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Evaluating Cross-Reactivity of 1-(4-Methylphenyl)propylamine in Designer Drug Immunoassays: A Comparative Guide
Introduction to the Analytical Challenge
The rapid proliferation of new psychoactive substances (NPS) demands rigorous, ongoing evaluation of frontline toxicological screening tools[1]. 1-(4-Methylphenyl)propylamine, structurally known as 4-methylamphetamine (4-MA) , is a ring-substituted amphetamine derivative that acts as a potent central nervous system stimulant[2]. Because forensic and clinical laboratories heavily rely on automated immunoassays for high-throughput screening, understanding the cross-reactivity profiles of 4-MA across different commercial platforms is critical to preventing false-negative reporting[3].
Mechanistic Causality of Cross-Reactivity
To understand why immunoassays fail or succeed, we must look at the structural causality of antibody binding. Immunoassays operate on the principle of competitive binding: free drug in the patient's sample competes with an enzyme-labeled antigen for a limited number of antibody binding sites[4].
The antibodies utilized in commercial amphetamine and methamphetamine screening kits are typically generated using haptens conjugated to carrier proteins via the aliphatic amine or the aromatic ring[5]. The structural divergence of 4-MA—specifically the addition of a methyl group at the para-position of the phenyl ring—introduces significant steric hindrance[1].
This lipophilic bulk alters the molecule's spatial conformation and electron density compared to unsubstituted amphetamine or the methylenedioxy bridge of MDMA. Consequently, the binding affinity (
Comparative Performance Data
To objectively evaluate the detection capabilities of standard screening kits, Table 1 compares the minimum concentration of 4-MA required to trigger a "positive" response (based on standard clinical cutoffs) across five major commercial immunoassay platforms[3].
Table 1: Minimum 4-MA Concentration Required for a Positive Screen
| Commercial Immunoassay Platform | Target Analyte Class | 4-MA Concentration for Positive Screen (µg/mL) | Relative Cross-Reactivity |
| Lin-Zhi Enzyme Immunoassay | Methamphetamine | 7.00 | Low |
| Microgenics DRI® Enzyme Assay | Ecstasy (MDMA) | 9.00 | Low |
| Siemens Syva® EMIT® II Plus | Amphetamines | 15.00 | Very Low |
| CEDIA® DAU Assay | Amphetamine/Ecstasy | 100.00 | Negligible |
| Microgenics DRI® Enzyme Assay | Phencyclidine (PCP) | Negative | None |
Data Interpretation: Standard screening cutoffs for amphetamines are typically 500 ng/mL or 1,000 ng/mL (0.5 - 1.0 µg/mL). Because 4-MA requires massive concentrations between 7.00 µg/mL and 100.00 µg/mL to produce a positive result, standard immunoassays are highly vulnerable to false negatives when screening for this specific designer drug[3][6].
Self-Validating Experimental Protocol for Cross-Reactivity Evaluation
To establish trustworthy cross-reactivity data, laboratories must utilize a self-validating system that couples immunoassay screening with orthogonal mass spectrometry confirmation[4]. This ensures that the observed signal is directly causal to the validated concentration of the analyte, eliminating matrix interference artifacts.
Step 1: Matrix Verification Procure drug-free human urine. Analyze the blank matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to verify the absolute absence of endogenous amines or interfering over-the-counter medications (e.g., pseudoephedrine)[4].
Step 2: Gravimetric Spiking and Serial Dilution Prepare a primary stock solution of 4-MA reference standard (1 mg/mL in methanol). Spike the verified blank urine to create a calibration curve ranging from 1,000 ng/mL to 100,000 ng/mL.
Step 3: Orthogonal Concentration Validation (The Self-Validating Step) Before immunoassay testing, quantify all spiked aliquots using the validated LC-MS/MS method. This step proves the exact molarity of 4-MA in the sample, ensuring that any subsequent immunoassay response is plotted against a confirmed true value rather than a theoretical spiked value[2][4].
Step 4: Automated Immunoassay Screening Calibrate the clinical chemistry analyzer (e.g., Roche/Hitachi Modular P) using the manufacturer's target calibrators (e.g., d-amphetamine or MDMA). Run the LC-MS/MS-validated 4-MA samples in triplicate.
Step 5: Data Synthesis and Causality Mapping Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (Apparent Concentration of Target Analyte / True LC-MS/MS Concentration of 4-MA) × 100
Visualization: Competitive Immunoassay Workflow
The following diagram illustrates the competitive binding mechanism and highlights where steric hindrance disrupts the detection of 4-MA.
Competitive immunoassay workflow for evaluating 4-MA cross-reactivity.
Conclusion & Best Practices
While commercial immunoassays are indispensable for high-throughput screening, their utility is fundamentally limited by antibody specificity[6]. The para-methyl substitution on 1-(4-Methylphenyl)propylamine (4-MA) causes severe steric hindrance, leading to cross-reactivity rates that are too low for reliable detection at standard physiological concentrations[3][5]. Laboratories analyzing populations with high designer drug prevalence must supplement immunoassays with broad-spectrum chromatographic techniques (GC-MS or LC-MS/MS) to ensure scientific integrity and diagnostic accuracy[4].
References
- Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits | Journal of Analytical Toxicology | Oxford Academic. oup.com.
- 4-Methylamphetamine (4-MA)
- Designer Amphetamines in Forensic Toxicology Casework - Office of Justice Programs. ojp.gov.
- Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits | Journal of Analytical Toxicology | Oxford Academic. oup.com.
- Evaluation of Commercial Enzyme-Linked Immunosorbent Assays to Identify Psychedelic Phenethylamines - Ovid. ovid.com.
- (PDF) Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays - ResearchGate.
- What the lab can and cannot do: clinical interpretation of drug testing results. tandfonline.com.
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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for the Structural Confirmation of Synthetic Cathinones
This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) platforms for the definitive structural confirmation of synthetic cathinones. Designed for researchers, forensic scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to this critical analytical challenge.
The clandestine synthesis of synthetic cathinones, often marketed as "bath salts," presents a moving target for analytical laboratories.[1][2] Manufacturers continually alter chemical structures to evade legislation, creating a complex landscape of positional isomers and novel analogs.[2][3] This chemical diversity necessitates analytical techniques that provide not only sensitive detection but also unambiguous structural information. High-resolution mass spectrometry has emerged as the gold standard, offering the mass accuracy and fragmentation data required for confident identification.[4][5][6]
Comparing HRMS Platforms: Choosing the Right Tool for Structural Elucidation
The power of HRMS lies in its ability to provide an exact mass measurement of a molecule and its fragments, allowing for the determination of elemental composition.[6] Several types of HRMS instruments are commonly employed for the analysis of novel psychoactive substances (NPS), with Quadrupole Time-of-Flight (Q-TOF) and Orbitrap platforms being the most frequent choices.[5][6]
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap (e.g., Q Exactive™) | Fourier-Transform Ion Cyclotron Resonance (FT-ICR) |
| Principle | Ions are separated based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel through a flight tube. | Ions are trapped in an electric field and their oscillation frequencies are measured and converted to m/z values. | Ions are trapped in a magnetic field, and their cyclotron frequency is measured to determine m/z. |
| Typical Resolution | 20,000 - 60,000 FWHM | 70,000 - >240,000 FWHM[7][8] | >1,000,000 FWHM |
| Mass Accuracy | 1-3 ppm | <1-2 ppm[7] | <1 ppm |
| Scan Speed | Very Fast | Fast to Moderate | Slow |
| Strengths for Cathinone ID | Excellent for fast LC-MS/MS, robust, good sensitivity.[1] Widely used for screening and quantification.[9] | Very high resolution and mass accuracy aid in resolving isobars and determining elemental formulas.[5][10] | Unparalleled resolution, best for complex mixture analysis and fundamental research. |
| Limitations | Lower resolution compared to Orbitrap or FT-ICR. | Slower scan speed than Q-TOF at highest resolution settings. | High cost, large footprint, and complex operation. |
Expert Insight: For most forensic and research laboratories, the choice between a Q-TOF and an Orbitrap system represents the best balance of performance and practicality. Q-TOFs offer excellent speed for high-throughput screening, while Orbitrap instruments provide superior resolution that is invaluable for differentiating between closely related isomers and confirming elemental composition with high confidence.[5][10] Non-targeted HRMS screening approaches are particularly advantageous as they allow for retrospective data analysis when new cathinone analogs emerge.[9]
The Decisive Role of Tandem MS (MS/MS): Unraveling Isomeric Mysteries
While accurate mass measurement of the parent ion is crucial, it often cannot distinguish between isomers. Tandem mass spectrometry (MS/MS) is essential for generating structural information by fragmenting the precursor ion and analyzing the resulting product ions.
The fragmentation of synthetic cathinones is highly dependent on their core structure, which can be broadly categorized into N-alkylated, pyrrolidinophenone, and 3,4-methylenedioxy derivatives.[3]
Common Fragmentation Pathways:
Under electrospray ionization (ESI), which is common for LC-MS applications, protonated cathinone molecules undergo collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD).[2][11] Key fragmentation mechanisms include:
-
Alpha-Cleavage: A dominant pathway, especially in electron ionization (EI-MS), leading to the formation of characteristic iminium ions.[1][11]
-
Neutral Losses: The loss of small, stable molecules like water (H₂O), carbon monoxide (CO), or alkenes is common.[2][12]
-
Ring Cleavage: For pyrrolidinophenone-type cathinones, cleavage of the pyrrolidine ring is a characteristic fragmentation route.[1]
-
Tropylium Ion Formation: The formation of the tropylium ion (m/z 91) or a substituted tropylium ion is a significant and diagnostic fragmentation pathway for many cathinones.[1][12]
The specific fragmentation patterns observed under ESI-CID conditions can be different and diagnostic enough to distinguish between isomers that have nearly identical full-scan mass spectra.[11]
Diagram: Generalized HRMS Workflow for Cathinone Confirmation
Caption: A typical workflow for synthetic cathinone identification.
Diagram: Characteristic Fragmentation of a Pyrrolidinophenone Cathinone
Caption: Key fragmentation steps for α-pyrrolidinophenone cathinones.[12]
Validated Experimental Protocol: LC-HRMS for Cathinone Screening and Confirmation
This protocol provides a robust framework for the analysis of synthetic cathinones in seized materials. It is essential that any method is fully validated in-house to demonstrate its fitness for purpose, following established guidelines.[13]
Sample Preparation (Seized Powder)
-
Initial Assessment: Document the physical appearance (color, form) of the material.[14]
-
Homogenization: Ensure a representative sample by grinding the material into a fine, homogenous powder.
-
Extraction: Accurately weigh approximately 1 mg of the powder. Dissolve in 10 mL of a suitable solvent (e.g., methanol or a methanol/acetonitrile mixture) to create a 100 µg/mL stock solution.[15]
-
Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase (e.g., 80:20 Water:Methanol with 0.1% formic acid) to a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).[16]
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove particulates before injection.
UHPLC-HRMS Instrumentation and Conditions
-
Rationale: Ultra-High-Performance Liquid Chromatography (UHPLC) is coupled with HRMS to achieve chromatographic separation of isomers prior to mass analysis.[5][17] A C18 or Phenyl-Hexyl column is typically effective.[7][8]
-
Instrumentation:
-
Chromatographic Conditions (Confirmation Method):
-
Column: Accucore Phenyl-Hexyl, 2.6 µm, 50 x 2.1 mm[7]
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol
-
Gradient: A time-gradient optimized to separate target analytes (e.g., a 9-minute gradient).[7]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Heated Electrospray Ionization (HESI), Positive
-
Full Scan (FS) Resolution: 70,000 FWHM[7]
-
FS Scan Range: m/z 100-800
-
Data-Dependent MS² (dd-MS²): Triggered on a pre-defined inclusion list or on the most intense ions.
-
dd-MS² Resolution: 17,500 FWHM[7]
-
Collision Energy: Stepped normalized collision energy (e.g., 20, 35, 50) to ensure robust fragmentation.
-
Data Analysis and Confirmation Criteria
A compound is considered positively identified when all of the following criteria are met:
-
Retention Time: The retention time of the analyte in the sample must be within a specified window (e.g., ±0.2 minutes) of a known reference standard analyzed under the same conditions.
-
Precursor Ion Mass Accuracy: The measured mass of the protonated molecule ([M+H]⁺) in the full-scan data must be within a narrow mass tolerance (e.g., ≤ 5 ppm) of the calculated theoretical mass.[7][15]
-
Isotopic Pattern Matching: The measured isotopic pattern should match the theoretical pattern for the proposed elemental formula.
-
MS/MS Spectral Library Match: The acquired MS/MS spectrum must show a high degree of similarity (e.g., match score > 85%) to a spectrum in a validated in-house or commercial spectral library. The presence of key diagnostic fragment ions should be confirmed.[7]
Trustworthiness through Self-Validation: This multi-criteria approach ensures high confidence in the identification. Retention time provides chromatographic evidence, accurate mass provides elemental composition, and the MS/MS spectrum provides the structural fingerprint. Relying on all three creates a self-validating system that minimizes the risk of false positives.[18]
Conclusion
High-resolution mass spectrometry, particularly when coupled with UHPLC, provides an indispensable toolkit for the structural confirmation of synthetic cathinones. The choice between HRMS platforms like Q-TOF and Orbitrap depends on specific laboratory needs, balancing speed against ultimate resolving power. However, the key to unambiguous identification, especially for isomers, lies in the rigorous application of tandem mass spectrometry and a multi-faceted data analysis strategy. By understanding the underlying principles of fragmentation and adhering to validated protocols, analytical scientists can confidently navigate the complexities of the ever-evolving landscape of novel psychoactive substances.
References
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Structural Characterization of Emerging Synthetic Drugs. (n.d.). Office of Justice Programs. Retrieved from [Link]
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De Campos, E. G., Krotulski, A. J., De Martinis, B. S., & Luiz Costa, J. (2022). Identification of Synthetic Cathinones in Seized Materials: A Review of Analytical Strategies Applied in Forensic Chemistry. WIREs Forensic Science. Retrieved from [Link]
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Namera, A., Kawamura, M., & Nagao, M. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology. Retrieved from [Link]
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Jia, W., Hu, S., Li, T., Liu, C., Wang, Y., & Hua, Z. (2023). Mass Fragmentation Characteristics of 4 Synthetic Cathinone Isomers. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]
-
Cain, K. D., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. International Journal of Mass Spectrometry. Retrieved from [Link]
-
Cain, K. D. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Huskie Commons, Northern Illinois University. Retrieved from [Link]
-
Collins, M., et al. (2022). Developments in high-resolution mass spectrometric analyses of new psychoactive substances. Drug Testing and Analysis. Retrieved from [Link]
-
Shams, M., et al. (2016). Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases. Taylor & Francis Online. Retrieved from [Link]
-
Cain, K. D., et al. (2020). Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. West Virginia University Research Repository. Retrieved from [Link]
-
Li, Z., et al. (2024). Separation and identification of the synthetic cathinone isomers dipentylone and N-ethylpentylone using chromatographic and mass spectral characteristics. Forensic Chemistry. Retrieved from [Link]
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Singh, D., et al. (2024). A review of emerging substance use and their analytical detection techniques. Journal of Applied Toxicology. Retrieved from [Link]
-
Fernandes, C., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. MDPI. Retrieved from [Link]
-
Che, P., et al. (2024). Identification of synthetic cathinone positional isomers using electron activated dissociation mass spectrometry. Analytica Chimica Acta. Retrieved from [Link]
-
Noble, C., et al. (2017). Current applications of high-resolution mass spectrometry for the analysis of new psychoactive substances: a critical review. SciSpace. Retrieved from [Link]
-
Busardò, F. P., et al. (2021). Targeted screening and quantification of synthetic cathinones and metabolites in hair by UHPLC-HRMS. La Rivista Italiana di Medicina di Laboratorio. Retrieved from [Link]
-
Lesiak, A. D., et al. (2020). Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. LCGC International. Retrieved from [Link]
-
Lin, C.-C., et al. (2014). Determination of Synthetic Cathinones in Urine Using Gas Chromatography–Mass Spectrometry Techniques. Journal of Analytical Toxicology. Retrieved from [Link]
-
Al-Asmari, A. I., et al. (2022). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. MDPI. Retrieved from [Link]
-
Concheiro, M., et al. (2015). Simultaneous determination of 40 novel psychoactive stimulants in urine by liquid chromatography-high resolution mass spectrometry and library matching. Journal of Chromatography A. Retrieved from [Link]
-
Jolliffe, D. (2023). Rapid postmortem analysis of novel psychoactive substances using a high-resolution Orbitrap mass spectrometry method. LabRulez LCMS. Retrieved from [Link]
-
Che, P. (2024). Investigating Synthetic Cathinone Positional Isomers using LC–EAD-MS. LCGC International. Retrieved from [Link]
-
Concheiro, M. (2023). High Resolution Orbitrap MS for Detecting New Psychoactive Drugs. Separation Science. Retrieved from [Link]
-
Massano, M., et al. (2022). Development and validation of a UHPLC-HRMS-QTOF method for the detection of 132 New Psychoactive Substances and synthetic opioids, including fentanyl, in Dried Blood Spots. Talanta. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2015). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Retrieved from [Link]
-
Massano, M., et al. (2022). Development and validation of a UHPLC-HRMS-QTOF method for the detection of 132 New Psychoactive Substances and synthetic opioid. University of Torino. Retrieved from [Link]
-
Bair, N., et al. (2017). Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters. Journal of Analytical Toxicology. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]
-
Dogan-Topal, B., Kaya, S. I., & Ozkan, S. A. (2020). Analytical Method Validation in Forensic Assay. DergiPark. Retrieved from [Link]
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Sourcing and Verifying Reference Standards for 1-(4-Methylphenyl)propylamine: A Comparison Guide
As an application scientist bridging the gap between synthetic chemistry and regulatory compliance, establishing a robust reference standard is the most critical step in any analytical workflow. 1-(4-Methylphenyl)propylamine (CAS: 174636-87-4), also known as
This guide objectively compares sourcing strategies and analytical verification methodologies, providing self-validating experimental protocols to establish an in-house primary reference standard compliant with [2] and [3].
Sourcing Alternatives: A Comparative Analysis of Standard Grades
When sourcing 1-(4-Methylphenyl)propylamine, laboratories must choose between different grades of material. According to ICH Q7, a primary reference standard must be an authentic material of high purity, obtained either from an officially recognized source (like USP or Ph. Eur.) or established in-house through extensive analytical testing[4].
Because compendial standards for highly specific intermediates like 1-(4-Methylphenyl)propylamine are often unavailable, laboratories typically source "Research Grade" material and elevate it to an "In-House Primary Standard" via rigorous verification[5].
Table 1: Comparative Analysis of Reference Standard Sourcing Grades
| Sourcing Grade | Typical Purity | Certification Level | Cost & Availability | Best Use Case |
| Compendial (Primary) | >99.5% | ISO 17034 / USP <11> | High Cost / Rare for this specific CAS | Regulatory submission, final API release testing. |
| Secondary (Working) | >98.0% | Traceable to Primary | Moderate Cost / Moderate | Routine batch release, daily system suitability tests. |
| Research Grade | 95% - 97% | Vendor CoA only | Low Cost / High Availability | Early R&D; must be internally verified to become a Primary standard. |
Causality Insight: Sourcing a 97% Research Grade standard from a commercial vendor[1] is cost-effective, but the accompanying Certificate of Analysis (CoA) often relies on relative area percent (e.g., GC-FID), which ignores inorganic impurities and moisture. To use this material in pharmacokinetic or forensic assays, you must independently verify its absolute mass fraction.
Verification Methodologies: Objective Performance Comparison
To elevate a Research Grade material to an In-House Primary Standard, you must objectively compare analytical methodologies. Relying on a singular technique (like GC-MS) is a flawed approach due to the risk of isomeric co-elution and thermal degradation of the amine. The industry gold standard is an Orthogonal Approach combining Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity and LC-MS/MS for trace impurity profiling.
Table 2: Performance Comparison of Analytical Verification Methodologies
| Methodology | Specificity for Isomers | Purity Determination | Limit of Detection (LOD) | Regulatory Compliance (FDA/ICH) |
| Singular: GC-MS | Low (Risk of co-elution) | Relative (Area %) | ~10 ppm | Insufficient as a standalone method. |
| Singular: FTIR | Moderate | Qualitative Only | N/A | Used for identification only. |
| Orthogonal: qNMR + LC-MS/MS | High (Absolute structural proof) | Absolute (Mass Fraction) | <1 ppm (LC-MS) | Gold Standard for In-House Primary RS. |
Workflow Visualization: Singular vs. Orthogonal Verification
The following diagram illustrates the logical pathway and risk assessment when qualifying 1-(4-Methylphenyl)propylamine.
Workflow comparing singular vs. orthogonal verification methodologies for standard qualification.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and scientific integrity, the following protocols are designed as self-validating systems. Every choice is grounded in analytical causality.
Protocol A: Absolute Purity Determination via qNMR
Objective: Determine the absolute mass fraction of 1-(4-Methylphenyl)propylamine without requiring a pre-existing standard of the same compound.
Causality behind the method: qNMR relies on the fundamental principle that the integrated area of a proton resonance is directly proportional to the number of nuclei producing that signal. By spiking the sample with a highly pure, traceable internal standard (IS) that has non-overlapping peaks, we can calculate absolute purity. We select Maleic acid (NIST SRM) as the IS because its distinct singlet at ~6.2 ppm does not overlap with the aromatic (7.1–7.3 ppm) or aliphatic (0.8–2.8 ppm) protons of 1-(4-Methylphenyl)propylamine.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~20 mg of the 1-(4-Methylphenyl)propylamine sample and ~10 mg of NIST-traceable Maleic acid using a microbalance (readability 0.001 mg).
-
Solvation: Dissolve the mixture in 0.6 mL of Deuterated Methanol (CD3OD). Why CD3OD? The amine protons will exchange with deuterium, simplifying the aliphatic splitting pattern and preventing broad NH2 peaks from interfering with integration.
-
Parameter Optimization (Self-Validation):
-
Run an inversion-recovery experiment to determine the longest longitudinal relaxation time (
) of the protons of interest. -
Set the relaxation delay (
) to (typically 30-45 seconds). Causality: Failing to allow complete relaxation will artificially truncate the signal of slower-relaxing protons, destroying quantitative accuracy.
-
-
Acquisition & Calculation: Acquire 64 scans. Integrate the Maleic acid singlet (6.2 ppm, 2H) against the distinct methyl doublet of the analyte's propyl chain (~0.8 ppm, 3H). Calculate the mass fraction using the standard qNMR equation.
Protocol B: Isomeric Resolution and Trace Profiling via LC-MS/MS
Objective: Identify and quantify trace organic impurities (<0.1%) that qNMR cannot detect, specifically screening for positional isomers.
Causality behind the method: While qNMR proves the bulk structure, it lacks the sensitivity to detect trace levels of synthetic byproducts (e.g., 1-(p-tolyl)propan-2-amine). We utilize a Biphenyl stationary phase rather than a standard C18 column. The
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Phase A: LC-MS grade Water with 0.1% Formic Acid.
-
Phase B: Acetonitrile with 0.1% Formic Acid.
-
Causality: Formic acid ensures the primary amine remains protonated, maximizing ionization efficiency in positive Electrospray Ionization (ESI+) mode to form the
precursor ion at m/z 150.1.
-
-
Chromatographic Gradient: Inject 2
L onto a Biphenyl column (100 x 2.1 mm, 1.7 m). Run a shallow gradient from 5% B to 40% B over 10 minutes. Causality: A shallow gradient maximizes the theoretical plates available to separate structural isomers before they enter the mass spectrometer. -
MRM Transitions (Self-Validation): Monitor the primary transition m/z 150.1
133.1 (loss of NH3). To ensure self-validation, monitor a secondary confirming transition (m/z 150.1 105.1). The ratio of these two product ions must remain constant across the chromatographic peak; any deviation indicates a co-eluting hidden impurity.
By combining the absolute mass fraction from Protocol A with the trace impurity profile from Protocol B (and subtracting water content via Karl Fischer titration), you establish a mathematically rigorous mass balance. This transforms a basic commercial chemical into a defensible, ICH Q7-compliant In-House Primary Reference Standard[2].
References
Sources
This guide provides a comprehensive comparison of the in vivo potency of 1-(4-Methylphenyl)propylamine, commonly known as pyrovalerone, and its structurally related analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from preclinical studies to elucidate the structure-activity relationships (SAR) that govern the stimulant effects of this important class of compounds. We will explore the underlying neurochemical mechanisms and detail the standard experimental paradigms used to assess and compare their potency in living systems.
Introduction: The Pyrovalerone Class of Monoamine Transporter Inhibitors
Pyrovalerone and its analogs are synthetic cathinone derivatives characterized by a β-keto-phenethylamine backbone and a pyrrolidine ring. These compounds have garnered significant scientific interest due to their potent psychostimulant effects, which are primarily mediated by their interaction with monoamine transporters. Historically, pyrovalerone itself was developed in the 1960s and saw limited clinical use for conditions like chronic fatigue before being withdrawn due to safety concerns, including abuse potential. The emergence of numerous analogs, such as 3,4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinovalerophenone (α-PVP), as novel psychoactive substances (NPS) has underscored the need for a thorough understanding of their pharmacology.
This guide focuses on comparing the in vivo potency of the parent compound, 1-(4-methylphenyl)propylamine (pyrovalerone), with key analogs. Potency, in this context, refers to the amount of a substance required to produce a defined biological effect. Understanding the relative potencies is crucial for predicting the abuse liability, pharmacological profile, and potential therapeutic applications of these compounds.
Mechanism of Action: Potent Blockade of Catecholamine Transporters
The primary mechanism of action for pyrovalerone and its analogs is the inhibition of monoamine reuptake, particularly at the dopamine transporter (DAT) and the norepinephrine transporter (NET). Unlike amphetamines, which act as transporter substrates to induce reverse transport (efflux) of neurotransmitters, pyrovalerones are predominantly pure uptake blockers. By binding to DAT and NET, these compounds prevent the re-clearance of dopamine and norepinephrine from the synaptic cleft, leading to a significant increase in their extracellular concentrations. This enhanced catecholaminergic neurotransmission in brain regions associated with reward and arousal, such as the nucleus accumbens, is the neurochemical basis for their powerful stimulant effects. Most pyrovalerone analogs exhibit substantially lower affinity for the serotonin transporter (SERT), contributing to their distinct pharmacological profile compared to more serotonergic agents like MDMA.
Comparative In Vitro and In Vivo Potency
The potency of pyrovalerone analogs is a function of their affinity for monoamine transporters and their ability to cross the blood-brain barrier. Structure-activity relationship (SAR) studies have revealed key molecular features that influence these properties. Generally, the S-enantiomer is the more biologically active isomer.
Key Structural Modifications and Their Effects:
-
Alkyl Chain Length: Extending the length of the α-carbon alkyl chain from a methyl (α-PPP) to a propyl (α-PVP) or butyl (α-PHP) group progressively enhances the inhibitory potency at both NET and DAT.
-
Phenyl Ring Substitution:
-
The 4-methyl group on pyrovalerone contributes to its high selectivity for DAT and NET.
-
Adding a 3,4-methylenedioxy moiety, as seen in MDPV, generally maintains or enhances high potency at DAT and NET while slightly increasing SERT affinity compared to analogs without this group.
-
-
Pyrrolidine Ring: The five-membered pyrrolidine ring is critical for high potency. Expanding it to a six-membered piperidine ring results in a substantial loss of activity at all monoamine transporters.
The following tables summarize the in vitro binding affinities and in vivo behavioral potencies for 1-(4-Methylphenyl)propylamine (Pyrovalerone) and selected, widely studied analogs.
Table 1: Comparative Monoamine Transporter Inhibition Potency (IC₅₀ nM)
| Compound | DAT (Dopamine) | NET (Norepinephrine) | SERT (Serotonin) | DAT:SERT Ratio | Reference(s) |
| Pyrovalerone | 12.8 | 38.6 | >10,000 | >781 | |
| α-PVP | 12.0 | 14.0 | 3300 | 275 | |
| MDPV | 4.1 | 28.3 | 3364 | 820 | |
| α-PPP | 221 | 467 | >10,000 | >45 | |
| α-PBP | 68 | 137 | >10,000 | >147 |
Note: IC₅₀ values represent the concentration of the drug required to inhibit 50% of monoamine uptake. Lower values indicate higher potency. Data are compiled from various sources and experimental conditions may differ slightly.
Table 2: Comparative In Vivo Potency in Behavioral Assays (ED₅₀ mg/kg)
| Compound | Locomotor Activity (Mice) | Drug Discrimination (vs. Cocaine/METH) | Reference(s) |
| Pyrovalerone | ~2.0 | Not widely reported | |
| α-PVP | 1.0 - 2.0 | 0.2 - 0.5 | |
| MDPV | 0.5 - 1.0 | 0.1 - 0.3 | |
| α-PPP | ~10.0 | ~2.0 | |
| α-PBP | ~5.0 | ~1.0 |
Note: ED₅₀ values represent the dose of the drug required to produce 50% of the maximal effect. Lower values indicate higher in vivo potency. The specific training drug in discrimination studies can influence results.
From this data, a clear trend emerges: the in vivo locomotor and discriminative stimulus effects generally correlate with the in vitro potency at the dopamine transporter. MDPV and α-PVP, which are highly potent DAT inhibitors, are also the most potent compounds in behavioral assays, producing strong stimulant effects at low milligram-per-kilogram doses. Pyrovalerone exhibits high potency, while analogs with shorter alkyl chains like α-PPP and α-PBP are considerably less potent.
Experimental Protocols for In Vivo Potency Assessment
To ensure the trustworthiness and reproducibility of in vivo data, standardized and well-validated protocols are essential. The following sections detail the methodologies for the key behavioral assays used to determine the potency of psychostimulants.
Locomotor Activity Assay
This assay is a fundamental method for quantifying the stimulant or depressant effects of a compound. Psychostimulants that enhance dopamine signaling, like pyrovalerone analogs, characteristically increase spontaneous movement in rodents.
Step-by-Step Protocol:
-
Animal Acclimation: House mice or rats in the facility for at least one week before the experiment to acclimate to the environment.
-
Habituation (3 days): To reduce novelty-induced hyperactivity, handle the animals daily and place them in the locomotor activity chambers for 60 minutes each day. This ensures that the measured activity on the test day is drug-induced rather than a response to a new environment.
-
Apparatus: Use automated locomotor activity chambers (e.g., 40 x 40 cm clear boxes) equipped with infrared photobeam arrays. The computer records beam breaks as an index of horizontal and vertical movement.
-
Baseline Measurement (Day 4): Administer a vehicle injection (e.g., sterile saline, intraperitoneally - i.p.). Immediately place the animal in the chamber and record activity for a set duration (e.g., 60-90 minutes). This provides a control for injection stress and baseline activity.
-
Drug Administration (Day 5): Divide animals into groups, each receiving a different dose of the test compound (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 mg/kg, i.p.) or vehicle. A positive control group (e.g., cocaine 10 mg/kg) is often included for comparison.
-
Data Recording: Immediately after injection, place each animal into a chamber and record locomotor activity. Data is typically binned into 5- or 10-minute intervals to analyze the time course of the drug's effect.
-
Data Analysis: The primary dependent measure is the total distance traveled or the total number of beam breaks. Compare the activity of drug-treated groups to the vehicle-treated group using ANOVA. A dose-response curve is then generated to calculate the ED₅₀ value.
Drug Discrimination Assay
This paradigm is considered the gold standard for assessing the interoceptive (subjective) effects of drugs in animals and has high predictive validity for similar subjective effects in humans. Animals are trained to recognize the internal state produced by a specific drug and respond accordingly to receive a reward.
Step-by-Step Protocol:
-
Apparatus: Use standard operant conditioning chambers equipped with two response levers and a mechanism for delivering a reward (e.g., a food pellet or sweetened liquid).
-
Training:
-
Rats or non-human primates are trained to discriminate between an injection of a training drug (e.g., MDPV 0.3 mg/kg or cocaine 10 mg/kg) and a vehicle injection.
-
On days when the training drug is given, responses on one designated lever (the "drug lever") are reinforced with a reward. Responses on the other lever have no consequence.
-
On alternate days when the vehicle is given, responses on the other lever (the "saline lever") are reinforced.
-
Training continues for 30-40 sessions, or until animals reliably respond on the correct lever (>80% accuracy) for both conditions.
-
-
Substitution Testing:
-
Once the discrimination is acquired, test sessions are conducted. Various doses of a novel compound (e.g., pyrovalerone) are administered.
-
During the test session, the animal is placed in the chamber, and responses on both levers are recorded, but no reward is delivered. This is done to see which internal state the animal perceives the test drug to be like, without further influencing its behavior with reinforcement.
-
-
Data Analysis: The primary measure is the percentage of responses on the drug-appropriate lever.
-
Full Substitution: If a dose of the test drug results in >80% of responses on the drug lever, it is said to fully substitute for the training drug, indicating similar subjective effects.
-
Partial Substitution: Responding between 20% and 80% on the drug lever.
-
No Substitution: Responding <20% on the drug lever.
-
An ED₅₀ value is calculated as the dose that produces 50% drug-appropriate responding.
-
Self-Administration Paradigm
This model assesses the reinforcing properties of a drug, which is a key indicator of its abuse potential. Animals are trained to perform an action (e.g., press a lever) to receive an intravenous (i.v.) infusion of a drug. The rate and pattern of responding indicate how rewarding the drug is.
Brief Protocol Outline:
-
Surgery: Animals are surgically implanted with an i.v. catheter, typically in the jugular vein, which is connected to an infusion pump.
-
Acquisition: Animals are placed in an operant chamber and learn that pressing a lever results in a small infusion of the drug (e.g., MDPV, 0.05 mg/kg/infusion).
-
Dose-Response: Once stable responding is established, different doses per infusion are tested to determine the relationship between dose and reinforcing efficacy.
-
Progressive Ratio Schedule: To measure motivation, the number of lever presses required for each subsequent infusion is systematically increased until the animal stops responding (the "breakpoint"). A higher breakpoint indicates a more reinforcing drug.
Discussion and Implications for Research
The comparative data clearly demonstrate that pyrovalerone and its close analogs are potent psychostimulants, with their in vivo potency being strongly predicted by their efficacy as dopamine transporter inhibitors. The structure-activity relationships show that subtle molecular modifications can lead to significant changes in potency. For instance, the high potency of MDPV and α-PVP aligns with their prevalence as drugs of abuse.
For drug development professionals, these findings are double-edged. The potent DAT/NET inhibition profile makes these compounds interesting scaffolds for potential therapeutics for conditions like ADHD or narcolepsy, where compounds like methylphenidate (also a DAT/NET inhibitor) are used. However, the same mechanism confers a high abuse liability, as demonstrated in self-administration studies. The slow dissociation of some pyrovalerone analogs from DAT may contribute to their prolonged psychostimulant effects compared to drugs like cocaine, a critical factor for both therapeutic potential and abuse liability.
For researchers in neuroscience and toxicology, this guide highlights the importance of using a battery of validated in vivo assays. Locomotor activity provides a robust measure of general stimulant effects, while drug discrimination offers invaluable insight into the subjective, abuse-related qualities of these compounds. Understanding the potency and SAR of this class is essential for informing public health policy, developing treatments for substance use disorders, and exploring the neurobiology of reward and motivation.
Conclusion
1-(4-Methylphenyl)propylamine (pyrovalerone) is a potent and selective catecholamine reuptake inhibitor that serves as the parent compound for a diverse family of synthetic cathinones. Its in vivo potency is high, and this potency can be further enhanced through specific structural modifications, such as the addition of a 3,4-methylenedioxy group (as in MDPV) or optimization of the α-alkyl chain length (as in α-PVP). The comparative analysis underscores a strong correlation between in vitro DAT inhibition and in vivo psychostimulant effects. The detailed experimental protocols provided herein offer a validated framework for researchers to continue exploring the complex pharmacology of this important class of psychoactive substances.
References
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Aarde, S. M., Huang, P. K., & Taffe, M. A. (2013). In vivo Effects of Abused 'Bath Salt' Constituent 3,4-methylenedioxypyrovalerone (MDPV) in Mice: Drug Discrimination, Thermoregulation, and Locomotor Activity. Neuropsychopharmacology, 38(8), 1387–1397. [Link]
- Lapinsky, D. J., Aggarwal, S., Huang, Y., Surratt, C. K., Lever, J. R., Foster, J. D., & Vaughan, R. A. (2009). A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone. *Bioorganic & medicinal
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
